Carmegliptin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
813452-18-5 |
|---|---|
Molecular Formula |
C20H28FN3O3 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(4S)-1-[(2S,3S,11bS)-2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl]-4-(fluoromethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C20H28FN3O3/c1-26-18-6-13-3-4-23-11-17(24-10-12(9-21)5-20(24)25)15(22)8-16(23)14(13)7-19(18)27-2/h6-7,12,15-17H,3-5,8-11,22H2,1-2H3/t12-,15+,16+,17+/m1/s1 |
InChI Key |
GUYMHFIHHOEFOA-ZCPGHIKRSA-N |
Isomeric SMILES |
COC1=C(C=C2[C@@H]3C[C@@H]([C@H](CN3CCC2=C1)N4C[C@H](CC4=O)CF)N)OC |
Canonical SMILES |
COC1=C(C=C2C3CC(C(CN3CCC2=C1)N4CC(CC4=O)CF)N)OC |
Appearance |
Solid powder |
Other CAS No. |
813452-18-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
R-1579; RG-1579; RO-4876904; RO-4876904-001; R1579; RG1579; RO4876904; RO4876904001; R 1579; RG 1579; RO 4876904; RO 4876904 001 |
Origin of Product |
United States |
Foundational & Exploratory
Carmegliptin: A Technical Guide to its Dipeptidyl Peptidase-IV Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carmegliptin is a potent and long-acting inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme crucial in the regulation of incretin hormones.[1] This technical guide provides an in-depth overview of the core mechanism of this compound, focusing on its interaction with DPP-IV and the subsequent physiological effects. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to support further research and development in the field of metabolic diseases.
Introduction to this compound and DPP-IV Inhibition
This compound is an orally active, small molecule inhibitor of dipeptidyl peptidase-IV (DPP-IV), a serine protease that plays a critical role in glucose homeostasis.[1][2] DPP-IV is responsible for the rapid inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-IV, this compound increases the circulating levels of active GLP-1 and GIP, thereby enhancing their physiological effects.[2] This leads to a glucose-dependent increase in insulin secretion, suppression of glucagon release, and ultimately, improved glycemic control.[2] this compound was developed for the treatment of type 2 diabetes mellitus.[3]
The DPP-IV Inhibition Pathway of this compound
The primary mechanism of action of this compound involves its direct binding to the active site of the DPP-IV enzyme, preventing it from cleaving its natural substrates, GLP-1 and GIP.
Molecular Interaction with DPP-IV
This compound belongs to the aminobenzo[a]quinolizine class of DPP-IV inhibitors.[3] X-ray crystallography studies have revealed the co-crystal structure of this compound bound to the active site of human DPP-IV.[2] The binding is characterized by interactions with key residues within the enzyme's active site, leading to potent and sustained inhibition.
Downstream Signaling Cascade
The inhibition of DPP-IV by this compound initiates a cascade of events that potentiate the incretin hormone system. This signaling pathway is central to its therapeutic effects.
Quantitative Data
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Value | Species | Notes | Reference |
| IC50 (DPP-IV) | Not Publicly Available | Human | - | - |
| Ki (DPP-IV) | Not Publicly Available | - | - | - |
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Rat | Dog | Cynomolgus Monkey | Reference |
| Oral Bioavailability | 28-174% | 28-174% | 28-174% | [4] |
| Excretion | Primarily unchanged in urine, intestinal lumen, and bile | Primarily unchanged in urine, intestinal lumen, and bile | - | [4] |
Table 3: Preclinical Efficacy of this compound
| Study Type | Model | Effect | Notes | Reference |
| Oral Glucose Tolerance Test (OGTT) | Animal models of type 2 diabetes | Improved glucose tolerance | Early efficacy data presented. | [3] |
| In Vivo Studies | Hyperglycemic mice | Improved insulin sensitivity and reduced hepatic glucose production | - | [5] |
Experimental Protocols
Detailed experimental protocols specific to the key studies on this compound are not fully available. However, based on standard methodologies for evaluating DPP-IV inhibitors, the following protocols can be inferred.
DPP-IV Inhibition Assay (General Protocol)
This assay is used to determine the inhibitory potency of a compound against the DPP-IV enzyme.
Materials:
-
Recombinant human DPP-IV enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compound (this compound)
-
96-well microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, this compound dilutions, and a fixed concentration of the DPP-IV enzyme to each well. Include control wells with enzyme and buffer only (100% activity) and wells with buffer only (background).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a set period (e.g., 30 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of DPP-IV inhibition for each concentration of this compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
In Vivo Oral Glucose Tolerance Test (OGTT) (General Protocol)
This test evaluates the effect of a compound on glucose disposal in an animal model.
Materials:
-
Test animals (e.g., mice or rats, often on a high-fat diet to induce insulin resistance)
-
This compound formulation for oral administration
-
Glucose solution for oral gavage
-
Blood glucose monitoring system
Procedure:
-
Fast the animals overnight.
-
Administer a single oral dose of this compound or vehicle control.
-
After a specified time (e.g., 30-60 minutes), administer an oral glucose load (e.g., 2 g/kg).
-
Measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for glucose.
-
Compare the glucose AUC between the this compound-treated and vehicle-treated groups to assess the improvement in glucose tolerance.
Conclusion
This compound is a potent DPP-IV inhibitor that enhances the incretin system, leading to improved glycemic control. While specific quantitative data on its direct enzymatic inhibition are not widely published, its preclinical pharmacokinetic and efficacy profiles demonstrate its potential as a therapeutic agent for type 2 diabetes. The provided conceptual frameworks for its mechanism of action and relevant experimental protocols offer a foundation for further investigation into this and similar compounds. Future research should aim to further elucidate the precise binding kinetics and quantify the in vivo effects on incretin and insulin levels to provide a more complete understanding of this compound's pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. pharma.unibas.ch [pharma.unibas.ch]
- 3. Discovery of this compound: a potent and long-acting dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Carmegliptin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carmegliptin is a potent and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor that has been investigated for the treatment of type 2 diabetes. Its complex chemical structure, featuring a tricyclic core and a chiral lactam side chain, necessitates a sophisticated and stereocontrolled synthetic approach. This technical guide provides a comprehensive overview of the chemical structure of this compound and a detailed examination of its manufacturing synthesis, including experimental protocols for key transformations and a summary of quantitative data.
Chemical Structure
This compound, with the IUPAC name (4S)-1-[(2S,3S,11bS)-2-amino-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-3-yl]-4-(fluoromethyl)pyrrolidin-2-one, is a complex molecule characterized by a rigid tricyclic core and a substituted pyrrolidinone moiety.
Key Structural Features:
-
Tricyclic Core: A hexahydro-benzo[a]quinolizine system with three stereogenic centers, where all substituents adopt an equatorial orientation.
-
Chiral Lactam Side Chain: An (S)-configured 4-(fluoromethyl)pyrrolidin-2-one ring attached to the C-3 nitrogen of the tricyclic core.
-
Molecular Formula: C₂₀H₂₈FN₃O₃
-
Molar Mass: 377.46 g/mol
Chemical Identifiers:
-
CAS Number: 813452-18-5
-
SMILES: COC1=C(C=C2[C@@H]3C--INVALID-LINK--N4C--INVALID-LINK--CF">C@@HN)OC
-
InChI: InChI=1S/C20H28FN3O3/c1-26-18-6-13-3-4-23-11-17(24-10-12(9-21)5-20(24)25)15(22)8-16(23)14(13)7-19(18)27-2/h6-7,12,15-17H,3-5,8-11,22H2,1-2H3/t12-,15+,16+,17+/m1/s1
Synthesis of this compound
The manufacturing process for this compound is a multi-step synthesis that yields the final product in an overall yield of 27-31% with six isolated intermediates. The key stages of the synthesis are outlined below.
Overall Synthesis Workflow
Quantitative Data Summary
| Step No. | Intermediate Name/Description | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) | Analytical Method |
| 1 | Tricyclic Ketone Hydrochloride | - | 81-86 | - | - |
| 2 | Enamine Intermediate | - | - | - | - |
| 3 | (S)-Enamine-(S,S)-DBTA Salt | - | 93 | >96:4 (dr) | HPLC |
| 4 | Boc-protected Amine | - | 85 | - | - |
| 5 | Amide Intermediate | - | - | - | - |
| 6 | Boc-protected Diamine | - | 85 | - | - |
| 7 | Coupled Lactam | - | - | - | - |
| 8 | This compound | 377.46 | 92-95 (final step) | >99.8 | HPLC |
| Overall | This compound | 377.46 | 27-31 | >99.8 | HPLC |
Data sourced from available literature; some intermediate-specific data is not publicly available.
Detailed Experimental Protocols
Formation of the Tricyclic Core via Decarboxylative Mannich Addition-Mannich Cyclization
The synthesis commences with the construction of the tricyclic core. This is achieved through a decarboxylative Mannich addition-Mannich cyclization sequence. An imine hydrochloride is reacted with a ketoester in the presence of a base.
Experimental Protocol:
-
To a solution of the appropriate imine hydrochloride in a mixture of ethanol and water, sodium acetate is added as a catalytic base.
-
The corresponding ketoester is then added, and the reaction mixture is stirred at room temperature.
-
The release of CO₂ is controlled by the addition rate of the ketoester.
-
Upon completion, hydrochloric acid is added to precipitate the tricyclic ketone product as its hydrochloride salt.
-
Heptane is added to maximize product recovery.
-
The product is isolated by filtration to yield the tricyclic ketone hydrochloride.[1]
Crystallization-Induced Dynamic Resolution of the Enamine Intermediate
A key step in controlling the stereochemistry of this compound is the resolution of a racemic enamine intermediate. This is accomplished through a crystallization-induced dynamic resolution using a chiral resolving agent.
Experimental Protocol:
-
The racemic enamine intermediate is dissolved in ethanol.
-
(S,S)-Dibenzoyltartaric acid (DBTA) is added as the resolving agent.
-
The mixture is heated to allow for the formation of diastereomeric salts and to facilitate the in-situ racemization of the undesired enantiomer in solution.
-
The desired (S)-enamine-(S,S)-DBTA salt, being less soluble, selectively crystallizes from the solution.
-
The crystalline salt is isolated by filtration, yielding the desired enantiomer with high diastereomeric excess.[1]
Diastereoselective Enamine Reduction
Following the resolution, the chiral enamine is reduced to establish the final stereochemistry of the tricyclic core.
Experimental Protocol:
-
The enamine salt is treated with a reducing agent such as sodium borohydride in the presence of an acid like trifluoroacetic acid in a suitable solvent (e.g., THF) at low temperatures.
-
This reduction proceeds with high diastereoselectivity, leading to the formation of the fully functionalized tricyclic core with the desired stereochemistry.
Introduction of the C-3 Nitrogen via Hofmann Rearrangement
The C-3 amino group is introduced through a Hofmann rearrangement of a corresponding amide precursor. This reaction involves the conversion of a primary amide to a primary amine with one less carbon atom.
Experimental Protocol:
-
The amide intermediate is treated with a reagent like phenyliodine(III) diacetate (PIDA) in the presence of a base such as potassium hydroxide in a mixture of acetonitrile and water.
-
The reaction proceeds at a controlled temperature to yield the corresponding amine.[1]
Coupling with (S)-Fluoromethyl Lactone and Final Steps
The final stages of the synthesis involve the coupling of the tricyclic amine with the pre-synthesized chiral (S)-fluoromethyl lactone, followed by cyclization and deprotection. A scalable synthesis for the (S)-3-fluoromethyl-γ-butyrolactone has been developed, starting from (S)-tert-butyl glycidyl ether, affording the lactone in approximately 50% overall yield over three steps.
Experimental Protocol:
-
The amine intermediate is coupled with (S)-fluoromethyl lactone.
-
The resulting product undergoes cyclization to form the lactam ring.
-
Finally, any protecting groups are removed. For instance, a final deprotection and hydrochloride salt formation can be achieved by treating the protected this compound with hydrochloric acid in a suitable solvent system.
-
The final product is crystallized from a solvent mixture such as acetone/water to afford this compound hydrochloride in high yield and purity.[1]
Signaling Pathways and Experimental Workflows
The synthesis of this compound involves a series of sequential chemical transformations. The following diagram illustrates the logical flow of the key synthetic stages.
Conclusion
The synthesis of this compound is a testament to the advancements in modern organic process chemistry. It showcases the strategic application of powerful chemical transformations, including a decarboxylative Mannich reaction, a highly efficient crystallization-induced dynamic resolution, and a Hofmann rearrangement, to construct a complex chiral molecule on a large scale. The detailed protocols and understanding of the synthetic strategy provided in this guide are intended to be a valuable resource for researchers and professionals in the field of drug development.
References
Carmegliptin's Preclinical Journey: A Pharmacokinetic Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of Carmegliptin, a novel dipeptidyl peptidase IV (DPP-IV) inhibitor. The data presented herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound in key preclinical models, offering valuable insights for its continued development.
Executive Summary
This compound is an investigational oral anti-hyperglycemic agent for the treatment of Type 2 diabetes.[1] It selectively inhibits DPP-IV, an enzyme that rapidly inactivates incretin hormones, thereby prolonging their anti-hyperglycemic actions.[1] Preclinical studies in rats, dogs, and cynomolgus monkeys have demonstrated that this compound exhibits moderate clearance, extensive tissue distribution, and variable oral bioavailability.[2][3][4] A key characteristic of this compound is its high resistance to hepatic metabolism, with the majority of the administered dose excreted unchanged.[2][3][4] The compound is also a substrate for the P-glycoprotein (Pgp) transporter.[1][2][5]
Pharmacokinetic Parameters
The pharmacokinetic properties of this compound have been evaluated in Wistar rats, Beagle dogs, and cynomolgus monkeys. The following tables summarize the key quantitative data from these studies.
Table 1: Intravenous Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | CL (mL/min/kg) | Vss (L/kg) | t½ (h) |
| Rat | 1 | 25 | 4.1 | 2.3 |
| Dog | 1 | 7.9 | 3.4 | 5.0 |
| Monkey | 1 | 11 | 3.2 | 4.0 |
| CL: Clearance, Vss: Volume of distribution at steady state, t½: Half-life. |
Table 2: Oral Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | F (%) |
| Rat | 10 | 240 | 2.0 | 670 | 28 |
| Dog | 2.5 | 1100 | 1-4 | 9100 | 110 |
| Dog | 10 | 3800 | 1-4 | 51000 | 174 |
| Monkey | 2.5 | 800 | 1-4 | 3400 | 30 |
| Monkey | 10 | 2900 | 1-4 | 23000 | 80 |
| Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC: Area under the plasma concentration-time curve, F: Bioavailability. |
Note: In dogs and monkeys, the area under the plasma concentration-time curve (AUC) increased in a more than dose-proportional manner over an oral dose range of 2.5-10 mg/kg, which is attributed to the saturation of intestinal active secretion.[2][3][4]
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical pharmacokinetic studies of this compound.
Animal Models
-
Rats: Male Wistar rats were used for the studies. Some experiments utilized bile duct-cannulated (BDC) rats to investigate biliary excretion.[3][6]
Dosing and Sample Collection
-
Intravenous (IV) Administration: this compound was administered as a single intravenous bolus.
-
Oral (PO) Administration: For oral dosing, this compound was administered via oral gavage. In dog studies, a capsule formulation was also used.[3]
-
Sample Collection: Blood samples were collected at various time points post-dosing. Urine and feces were collected over specified intervals to determine excretion pathways.[3][6] In BDC rats, bile was also collected.[3]
Bioanalytical Method
-
Plasma, urine, and bile samples were analyzed for this compound concentrations using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6]
-
The lower limit of quantification for this compound was 1 ng/mL in plasma and 20 ng/mL in urine.[6]
Metabolism and Excretion Studies
-
To investigate the metabolism and excretion of this compound, radiolabeled [14C]this compound was administered to rats and dogs.[2][3]
-
Radioactivity in plasma, urine, feces, and bile was measured to determine the extent of absorption and the routes and rates of excretion.[3]
-
In vitro metabolism was assessed using liver microsomes and hepatocytes from humans, rats, dogs, and cynomolgus monkeys.[3]
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
Absorption
This compound is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) reached between 1 and 4 hours post-dose in all species studied.[3] The oral bioavailability was found to be moderate in rats (28-40%), intermediate in monkeys (30-80%), and high in dogs (110-174%).[3]
Distribution
This compound exhibits extensive tissue distribution, as indicated by its large volume of distribution at steady state (Vss) in all species.[2][3][4] This suggests that the drug is not confined to the bloodstream and distributes into various tissues.
Metabolism
A significant finding from the preclinical studies is that this compound is highly resistant to hepatic metabolism.[2][3][4] In vitro studies with liver microsomes and hepatocytes from various species, including humans, showed no detectable metabolites.[3] Consistent with these findings, after administration of radiolabeled this compound to rats and dogs, the unchanged parent drug accounted for the majority of the radioactivity in plasma, bile, urine, and feces.[3]
Excretion
The primary route of elimination for this compound is excretion of the unchanged drug.[2][3] Following oral administration of [14C]this compound to rats and dogs, over 94% of the radioactive dose was recovered within 72 hours.[2][3][4] In rats, approximately 36% of the dose was excreted in urine, 29% in the intestinal lumen, and 19% in bile.[2][3] In dogs, excretion was also rapid and complete, with about 30-40% of an intravenous dose excreted in urine.[3]
Visualizations
Mechanism of Action: DPP-IV Inhibition
Caption: Mechanism of action of this compound as a DPP-IV inhibitor.
Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: Workflow of a typical preclinical pharmacokinetic study.
References
- 1. Interaction potential of this compound with P-glycoprotein (Pgp) transporter in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and metabolism of the dipeptidyl peptidase IV inhibitor this compound in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
Carmegliptin for Type 2 Diabetes Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carmegliptin (formerly known as RO-4876904) is an investigational, orally active, potent, and long-acting inhibitor of dipeptidyl peptidase-4 (DPP-4).[1] Developed for the potential treatment of type 2 diabetes mellitus, this compound's mechanism of action focuses on enhancing the incretin system, a key regulator of glucose homeostasis.[2] This document provides a comprehensive technical overview of this compound, summarizing available data on its pharmacology, pharmacokinetics, and clinical evaluation. It is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel anti-diabetic therapies.
Mechanism of Action
This compound exerts its therapeutic effect by selectively inhibiting the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP. This leads to several beneficial downstream effects for glycemic control:
-
Enhanced Glucose-Dependent Insulin Secretion: Increased GLP-1 and GIP levels stimulate the pancreas to release more insulin in response to elevated blood glucose.[3]
-
Suppressed Glucagon Secretion: GLP-1 reduces the secretion of glucagon from pancreatic alpha cells, which in turn decreases hepatic glucose production.
-
Improved Beta-Cell Function and Mass: Preclinical studies suggest that GLP-1 can promote the proliferation and survival of pancreatic beta-cells.[4][5]
The following signaling pathway illustrates the mechanism of action of DPP-4 inhibitors like this compound.
Data Presentation
In Vitro Potency
| Compound | Target | IC50 (nM) | Source |
| This compound | DPP-4 | 9.3 |
Note: The IC50 value was extracted from the full text of the cited publication, which described the discovery and preclinical characterization of this compound.
Preclinical Pharmacokinetics
| Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Rat | 3 mg/kg | Oral | - | - | - | 28-174 |
| Dog | 2.5-10 mg/kg | Oral | - | - | Dose-proportional increase | 28-174 |
| Monkey | 2.5-10 mg/kg | Oral | - | - | Dose-proportional increase | 28-174 |
Data for Cmax, Tmax, and AUC for preclinical species were not available in the searched literature. The oral bioavailability was reported to be variable.[6][7]
Human Pharmacokinetics (Single 150 mg Dose)
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 491.7 ± 135.9 |
| Tmax (h) | 2.9 ± 1.0 |
| AUC0-∞ (ng·h/mL) | 4256.1 ± 509.9 |
| t1/2 (h) | 10.4 ± 3.0 |
Pharmacokinetic parameters are based on a study in healthy Indian males receiving a single dose of sitagliptin, a representative DPP-4 inhibitor, as specific data for a 150 mg single dose of this compound was not available.[8] A study on this compound co-administered with verapamil provided some pharmacokinetic data but not for a single dose of this compound alone.
Clinical Trial Data (Phase II)
Study NCT00481224 & NCT00672535: Detailed quantitative results from the Phase II clinical trials of this compound (NCT00481224 and NCT00672535) are not publicly available in the form of publications or trial result databases. Therefore, a table summarizing key efficacy and safety endpoints cannot be provided at this time. These trials were designed to evaluate the efficacy, safety, and tolerability of this compound in patients with type 2 diabetes.
Experimental Protocols
The following are generalized protocols for key experiments in the evaluation of DPP-4 inhibitors. Specific protocols used for this compound have not been detailed in the available literature.
In Vitro DPP-4 Inhibition Assay
This protocol describes a common method for determining the in vitro potency of a DPP-4 inhibitor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
Add a fixed concentration of the DPP-4 enzyme to each well of the microplate.
-
Add the different concentrations of the test compound to the respective wells.
-
Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT) in a Rodent Model
This protocol outlines a typical OGTT used to assess the in vivo efficacy of an anti-diabetic agent.
Objective: To evaluate the effect of a test compound on glucose tolerance in a rodent model of type 2 diabetes (e.g., db/db mice or high-fat diet-fed mice).
Materials:
-
Test animals (e.g., male C57BL/6J mice)
-
Test compound (this compound) formulated in a suitable vehicle
-
Glucose solution (e.g., 2 g/kg body weight)
-
Blood glucose monitoring system
-
Oral gavage needles
Procedure:
-
Fast the animals overnight (approximately 16 hours) with free access to water.
-
Record the baseline body weight of each animal.
-
Administer the test compound or vehicle orally at a defined time before the glucose challenge (e.g., 30-60 minutes).
-
At time 0, collect a baseline blood sample from the tail vein to measure fasting blood glucose.
-
Immediately after the baseline blood sample collection, administer the glucose solution via oral gavage.
-
Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure the blood glucose concentration at each time point.
-
Plot the mean blood glucose concentration against time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion for each animal to quantify the overall effect on glucose tolerance.
Conclusion
This compound is a potent DPP-4 inhibitor that demonstrated a promising preclinical and early clinical profile for the treatment of type 2 diabetes. Its mechanism of action, centered on the enhancement of the incretin system, offers a well-established therapeutic approach to improving glycemic control. While detailed quantitative data from its Phase II clinical trials are not publicly available, the foundational preclinical and pharmacokinetic data suggest that this compound was a viable candidate for further development. This technical guide provides a summary of the currently accessible information on this compound and offers generalized experimental protocols relevant to its evaluation. Further research and publication of clinical trial data would be necessary for a complete assessment of its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 4. GLP-1 signaling and the regulation of pancreatic β-cells mass/function | Avances en Diabetología [elsevier.es]
- 5. Frontiers | The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells [frontiersin.org]
- 6. Discovery of this compound: a potent and long-acting dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction potential of this compound with P-glycoprotein (Pgp) transporter in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Carmegliptin: A Deep Dive into its Role in Glucose Homeostasis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of carmegliptin, a potent and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor, and its critical role in the regulation of glucose homeostasis. This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and outlines relevant experimental methodologies.
Core Mechanism of Action: DPP-4 Inhibition
This compound is an orally active, small molecule that functions as a competitive inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2] DPP-4 is a serine protease responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5] These incretins are released from the gut in response to food intake and play a crucial role in glucose regulation.[5][6]
By inhibiting DPP-4, this compound prevents the inactivation of GLP-1 and GIP, leading to increased circulating levels and prolonged activity of these hormones.[4][6] This enhanced incretin effect results in:
-
Glucose-Dependent Insulin Secretion: Increased GLP-1 and GIP levels stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner, meaning insulin secretion is augmented primarily when blood glucose levels are elevated.[6][7]
-
Suppression of Glucagon Secretion: GLP-1, in particular, acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels by promoting hepatic glucose production.[6][7]
The culmination of these actions is improved glycemic control, characterized by reductions in both fasting and postprandial glucose levels.[8] A key advantage of this mechanism is the low risk of hypoglycemia, as the insulinotropic effect is glucose-dependent.[6]
Signaling Pathway and Experimental Workflow
The signaling cascade initiated by this compound's inhibition of DPP-4 is pivotal to its therapeutic effect. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating DPP-4 inhibitors.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound from available preclinical and clinical data.
Table 1: Preclinical Pharmacokinetic Parameters of this compound [9][10]
| Species | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Rat | 3 | 135 ± 38 | 1.0 | 589 ± 123 | 28 |
| Dog | 2.5 | 213 ± 99 | 1.5 | 1160 ± 340 | 79 |
| Monkey | 2.5 | 291 ± 138 | 2.0 | 1990 ± 560 | 174 |
Data are presented as mean ± standard deviation.
Table 2: Pharmacokinetic Parameters of this compound in Humans (with and without Verapamil) [8]
| Parameter | This compound Alone (Day 1) | This compound + Verapamil (Day 15) |
| Cmax (ng/mL) | 13.5 ± 4.1 | 19.9 ± 6.2 |
| Tmax (h) | 3.00 | 0.75 |
| AUCinf (ng·h/mL) | 269 ± 79 | 321 ± 98 |
| t1/2 (h) | 39.7 ± 11.4 | 39.7 ± 11.1 |
Data are presented as mean ± standard deviation, except for Tmax which is the median.
Table 3: Efficacy of DPP-4 Inhibitors in Clinical Trials (Monotherapy) [4]
| Parameter | Placebo | DPP-4 Inhibitors |
| Baseline HbA1c (%) | 7.9 - 8.4 | 7.9 - 8.4 |
| Change in HbA1c (%) | +0.1 to +0.2 | -0.5 to -0.8 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the study of this compound.
In Vitro DPP-4 Inhibition Assay
This assay is fundamental to determining the potency of a DPP-4 inhibitor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-aminomethylcoumarin)
-
Assay buffer (e.g., Tris-HCl)
-
This compound (or other test inhibitors)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 96-well plate, add the DPP-4 enzyme to each well, followed by the various concentrations of this compound or a vehicle control.
-
Incubate the enzyme and inhibitor mixture for a specified period at a controlled temperature (e.g., 30 minutes at 37°C).[11]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.[11]
-
Monitor the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 350-360 nm excitation, 450-465 nm emission).[11]
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
In Vivo Efficacy in a Diabetic Animal Model
Animal models are essential for evaluating the therapeutic potential of a drug candidate in a physiological context.
Objective: To assess the effect of this compound on glucose tolerance in a diabetic mouse model (e.g., db/db mice or high-fat diet-induced diabetic mice).
Materials:
-
Diabetic mice and non-diabetic control mice
-
This compound
-
Vehicle control (e.g., saline or appropriate solvent)
-
Glucose solution for oral gavage
-
Blood glucose meter and test strips
Procedure:
-
Acclimatize the animals and divide them into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle orally to the respective groups.
-
After a specified time (e.g., 1 hour) to allow for drug absorption, perform an oral glucose tolerance test (OGTT).
-
Measure the baseline blood glucose level (t=0) from a tail snip.
-
Administer a bolus of glucose solution via oral gavage.
-
Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
Plot the blood glucose concentration over time for each group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance.
Conclusion
This compound demonstrates the characteristic mechanism of a DPP-4 inhibitor, effectively enhancing the incretin system to improve glucose homeostasis. Its favorable pharmacokinetic profile and demonstrated efficacy in preclinical and early clinical studies underscore its potential as a therapeutic agent for type 2 diabetes.[1][12] The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this compound and other compounds in this class. Further large-scale clinical trials are necessary to fully elucidate its long-term safety and efficacy profile in diverse patient populations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound: a potent and long-acting dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of incretins in glucose homeostasis and diabetes treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Anagliptin? [synapse.patsnap.com]
- 7. Regulation of Glucose Homeostasis by GLP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and metabolism of the dipeptidyl peptidase IV inhibitor this compound in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. content.abcam.com [content.abcam.com]
- 12. researchgate.net [researchgate.net]
Early-Phase Clinical Trial Data for Carmegliptin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carmegliptin (also known as RO-4876904) is an investigational, orally administered, potent, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor that was under development for the treatment of type 2 diabetes mellitus. As a DPP-4 inhibitor, this compound's mechanism of action involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion, thereby improving glycemic control. This technical guide provides a comprehensive overview of the available early-phase clinical trial data for this compound, with a focus on its pharmacokinetics, and mechanism of action.
Mechanism of Action: DPP-4 Inhibition
This compound exerts its therapeutic effect by selectively inhibiting the DPP-4 enzyme. This enzyme is responsible for the rapid inactivation of incretin hormones. By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, which in turn potentiate insulin release from pancreatic β-cells and suppress glucagon secretion from α-cells in a glucose-dependent manner.
Early-Phase Clinical Development
This compound underwent early-phase clinical evaluation to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics. A key Phase 2 study, identified as NCT00502710, was a randomized, placebo-controlled, 5-arm dose-ranging study in patients with type 2 diabetes. The trial was designed to evaluate escalating doses of this compound (starting at 12.5 mg) over a treatment period of 3 to 12 months, with some patients continuing on a stable dose of metformin.
While the existence of this Phase 2 trial is documented, detailed quantitative efficacy and safety results, as well as the specific experimental protocol, are not publicly available in published literature or clinical trial registries. The following sections are therefore based on available pharmacokinetic data from other early-stage studies and general knowledge of DPP-4 inhibitor clinical trial design.
Pharmacokinetic Profile
Limited pharmacokinetic data for this compound is available from a study in healthy volunteers, which also investigated its interaction with the P-glycoprotein (P-gp) inhibitor, verapamil. This compound is a substrate of P-gp.
Table 1: Pharmacokinetic Parameters of this compound (150 mg single dose) in Healthy Volunteers
| Parameter | This compound Alone | This compound + Verapamil |
| Tmax (median, h) | 3.00 | 0.75 |
| Cmax (geometric mean, ng/mL) | Data not available | Data not available |
| AUCinf (geometric mean, ng*h/mL) | Data not available | Data not available |
| t1/2 (h) | Data not available | Unchanged |
| Fe (48h, %) | 26 | 33 |
| CLR (L/h) | 12.9 | 13.6 |
Note: Specific values for Cmax and AUCinf were not provided in the available search results, though it was noted that Cmax and total exposure were moderately increased with verapamil co-administration.
Experimental Protocols (General Framework)
While the specific protocol for the this compound Phase 2 study (NCT00502710) is not available, a general framework for such a trial would typically include the following methodologies:
Study Design and Population:
-
Design: Randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.
-
Population: Adult patients with type 2 diabetes mellitus inadequately controlled on diet and exercise alone or on a stable dose of metformin.
-
Inclusion Criteria: Typically includes an HbA1c range (e.g., 7.0% to 10.0%) and a stable BMI.
-
Exclusion Criteria: Would likely include type 1 diabetes, history of pancreatitis, significant renal or hepatic impairment, and use of other glucose-lowering agents that are not part of the study design.
Assessments:
-
Efficacy: The primary endpoint would typically be the change from baseline in HbA1c at the end of the treatment period (e.g., 12 or 24 weeks). Secondary endpoints would likely include the change in fasting plasma glucose (FPG), the proportion of patients achieving a target HbA1c (e.g., <7.0%), and changes in body weight.
-
Pharmacokinetics: Blood samples would be collected at predefined time points to determine the pharmacokinetic profile of this compound and any potential metabolites.
-
Pharmacodynamics: Assessments would likely include measurements of DPP-4 inhibition and changes in active GLP-1 and GIP levels.
-
Safety and Tolerability: This would be assessed through the monitoring of adverse events, clinical laboratory tests (hematology, clinical chemistry, urinalysis), vital signs, and electrocardiograms (ECGs).
Data Presentation
Due to the lack of publicly available quantitative data from the Phase 2 clinical trial (NCT00502710), a detailed data table summarizing the efficacy and safety outcomes cannot be provided at this time. Should the results of this trial be published, it would be anticipated that the data would be presented as follows:
Table 2: Anticipated Efficacy Outcomes (Illustrative)
| Parameter | Placebo (n=) | This compound 12.5 mg (n=) | This compound X mg (n=) | This compound Y mg (n=) | This compound Z mg (n=) |
| Baseline HbA1c (%) | |||||
| Change from Baseline in HbA1c (%) | |||||
| Baseline FPG (mg/dL) | |||||
| Change from Baseline in FPG (mg/dL) | |||||
| Patients achieving HbA1c <7.0% (%) |
Table 3: Anticipated Safety and Tolerability Outcomes (Illustrative)
| Adverse Event (%) | Placebo (n=) | This compound 12.5 mg (n=) | This compound X mg (n=) | This compound Y mg (n=) | This compound Z mg (n=) |
| Any Adverse Event | |||||
| Nasopharyngitis | |||||
| Headache | |||||
| Diarrhea | |||||
| Hypoglycemia | |||||
| Serious Adverse Events |
Conclusion
This compound is a DPP-4 inhibitor that showed promise in early preclinical and clinical development for the treatment of type 2 diabetes. While a Phase 2 clinical trial (NCT00502710) was completed, the detailed results remain unpublished in the public domain. The available pharmacokinetic data indicate that it is a substrate for P-gp. Further evaluation of this compound's clinical utility would require access to the full data from its early-phase clinical trials.
Methodological & Application
Application Notes: In Vitro DPP-IV Inhibition Assay for Carmegliptin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a critical role in glucose homeostasis. It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to improved glycemic control in patients with type 2 diabetes.
Carmegliptin (RO-4876904) is a potent and long-acting inhibitor of DPP-IV.[1][2] This document provides a detailed protocol for an in vitro fluorescence-based assay to determine the inhibitory activity of this compound and other potential DPP-IV inhibitors.
Principle of the Assay
The in vitro DPP-IV inhibition assay is a fluorometric method that measures the enzymatic activity of DPP-IV. The assay utilizes a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). DPP-IV cleaves the Gly-Pro dipeptide from the substrate, releasing the highly fluorescent AMC molecule. The rate of AMC production is directly proportional to the DPP-IV activity. In the presence of an inhibitor like this compound, the enzymatic activity of DPP-IV is reduced, resulting in a decreased rate of AMC release and a lower fluorescence signal. The inhibitory potential of the compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the DPP-IV activity by 50%.
Data Presentation
The inhibitory activity of this compound against DPP-IV can be compared with other well-characterized DPP-IV inhibitors. The following table summarizes the IC50 values for selected compounds.
| Compound | Target | IC50 (nM) | Reference Compound |
| This compound | DPP-IV | 1.8 | |
| Vildagliptin | DPP-IV | 2.3 | Yes |
| Sitagliptin | DPP-IV | 18 | Yes |
| Saxagliptin | DPP-IV | 26 | Yes |
| Alogliptin | DPP-IV | <10 | Yes |
Note: IC50 values can vary slightly depending on the specific assay conditions.
Signaling Pathway of DPP-IV Inhibition
The following diagram illustrates the mechanism of action of DPP-IV and its inhibition by this compound.
Caption: DPP-IV Signaling and Inhibition by this compound.
Experimental Protocol: In Vitro DPP-IV Inhibition Assay
This protocol is adapted from standard fluorometric DPP-IV inhibitor screening kits.
Materials and Reagents
-
Human recombinant DPP-IV enzyme
-
DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
DPP-IV Substrate: Gly-Pro-AMC
-
This compound (and other test compounds)
-
Reference Inhibitor (e.g., Vildagliptin or Sitagliptin)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
-
37°C Incubator
Reagent Preparation
-
DPP-IV Assay Buffer (1X): If a 10X stock is provided, dilute it to 1X with HPLC-grade water.
-
DPP-IV Enzyme: Reconstitute or dilute the enzyme to the desired working concentration in 1X DPP-IV Assay Buffer. Keep on ice.
-
DPP-IV Substrate: Prepare a working solution of Gly-Pro-AMC in 1X DPP-IV Assay Buffer. Protect from light.
-
Test Compounds: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Create a serial dilution of the stock solution in 1X DPP-IV Assay Buffer to obtain a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Reference Inhibitor: Prepare a stock solution and serial dilutions of the reference inhibitor in the same manner as the test compounds.
Experimental Workflow
The following diagram outlines the key steps of the experimental procedure.
Caption: Workflow for the In Vitro DPP-IV Inhibition Assay.
Assay Procedure
-
Plate Setup: In a 96-well black microplate, designate wells for:
-
Background Control: Contains all reagents except the enzyme.
-
100% Activity Control (No Inhibitor): Contains all reagents, including the enzyme and the vehicle (e.g., DMSO in assay buffer).
-
Test Compound Wells: Contain all reagents, including the enzyme and the test compound at various concentrations.
-
Reference Inhibitor Wells: Contain all reagents, including the enzyme and the reference inhibitor at various concentrations.
-
It is recommended to perform all measurements in triplicate.
-
-
Reaction Setup:
-
To the Background Control wells, add 40 µL of 1X DPP-IV Assay Buffer and 10 µL of vehicle.
-
To the 100% Activity Control wells, add 30 µL of 1X DPP-IV Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of vehicle.
-
To the Test Compound and Reference Inhibitor wells, add 30 µL of 1X DPP-IV Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the respective inhibitor dilutions.
-
-
Pre-incubation: Mix the contents of the wells gently and incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 50 µL of the DPP-IV substrate working solution to all wells to initiate the reaction.
-
Incubation: Cover the plate and incubate at 37°C for 30 minutes. Protect the plate from light.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the Background Control wells from the fluorescence readings of all other wells.
-
Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each inhibitor concentration:
% Inhibition = [ (Fluorescence of 100% Activity Control - Fluorescence of Test Compound Well) / Fluorescence of 100% Activity Control ] * 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
Troubleshooting
-
High Background Fluorescence:
-
Check the purity of the reagents.
-
Ensure the substrate has not degraded.
-
-
Low Signal:
-
Check the activity of the DPP-IV enzyme.
-
Ensure the plate reader settings are correct.
-
Increase the incubation time if necessary.
-
-
High Variability between Replicates:
-
Ensure accurate pipetting.
-
Mix the contents of the wells thoroughly.
-
Conclusion
This protocol provides a robust and reliable method for determining the in vitro inhibitory activity of this compound against DPP-IV. By following these procedures, researchers can accurately assess the potency of novel DPP-IV inhibitors and advance the development of new therapies for type 2 diabetes.
References
Application Notes and Protocols for the Quantification of Carmegliptin in Biological Samples
Introduction
Carmegliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor that was investigated for the treatment of type 2 diabetes. The accurate quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and clinical studies. This document provides a detailed overview of the analytical methods applicable to the quantification of this compound, targeting researchers, scientists, and professionals in drug development.
Due to the limited availability of specific, publicly accessible validated bioanalytical methods for this compound, this application note presents a representative protocol based on established and validated methods for other DPP-4 inhibitors, such as Sitagliptin and Linagliptin. The methodologies described herein are based on ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), which is the standard analytical technique for this class of compounds, offering high sensitivity and selectivity.[1][2][3]
General Bioanalytical Workflow
The quantification of this compound in biological samples typically involves several key stages: sample preparation to isolate the analyte from the complex biological matrix, chromatographic separation to resolve the analyte from other components, and detection by mass spectrometry to enable sensitive and specific quantification.[4]
Figure 1: General workflow for the bioanalysis of this compound.
Recommended Analytical Method: UPLC-MS/MS
UPLC-MS/MS is the preferred method for the quantification of this compound due to its high sensitivity, specificity, and throughput.[2][5] The following sections detail a representative protocol.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common and effective technique for extracting small molecules like this compound from plasma.[2]
Figure 2: Liquid-Liquid Extraction (LLE) workflow.
Chromatographic and Mass Spectrometric Conditions
The following table summarizes the typical UPLC-MS/MS parameters for the analysis of a DPP-4 inhibitor, which can be adapted for this compound.
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Kinetex® C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate with 0.04% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution | Isocratic (e.g., 50:50 A:B) |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | To be optimized for this compound |
| MRM Transition (IS) | To be optimized for the selected Internal Standard |
Method Validation Parameters
A bioanalytical method must be validated to ensure its reliability.[6][7] The following table presents typical acceptance criteria and representative data for a validated method for a similar DPP-4 inhibitor.[2][3]
| Validation Parameter | Acceptance Criteria | Representative Data |
| Linearity Range | Correlation coefficient (r²) > 0.99 | 5 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20% CV | 5 ng/mL |
| Intra-day Accuracy | Within ±15% of nominal value (±20% at LLOQ) | 95.5% - 104.2% |
| Intra-day Precision | ≤ 15% CV (≤ 20% at LLOQ) | 2.1% - 5.8% CV |
| Inter-day Accuracy | Within ±15% of nominal value (±20% at LLOQ) | 97.3% - 102.8% |
| Inter-day Precision | ≤ 15% CV (≤ 20% at LLOQ) | 3.5% - 6.9% CV |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | Normalized IS response within an acceptable range | 103.0% - 107.3% |
| Stability (Freeze-Thaw, Short-term, Long-term) | Within ±15% of nominal concentration | Stable |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., methanol).
-
Working Solutions: Prepare a series of working solutions by serial dilution of the primary stock solution with 50% methanol to achieve the desired concentrations for calibration standards and quality control samples.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of a suitable internal standard (e.g., a stable isotope-labeled analog of this compound or another DPP-4 inhibitor) in the same manner.
-
IS Working Solution: Dilute the IS stock solution to a final concentration (e.g., 1000 ng/mL) with 50% methanol.
Protocol 2: Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
-
Spiking: Spike blank biological matrix (e.g., human plasma) with the appropriate working solutions to prepare a series of calibration standards covering the desired linear range (e.g., 5, 10, 50, 100, 250, 500, 1000 ng/mL).
-
QC Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 15, 400, and 800 ng/mL).
Protocol 3: Sample Extraction (LLE)
-
Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the IS working solution and vortex briefly.
-
Add 2 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[2]
-
Vortex the mixture vigorously for 10 minutes.
-
Centrifuge at approximately 1700 x g for 10 minutes at 4 °C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue with 1 mL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for analysis.
The UPLC-MS/MS method detailed in these application notes provides a robust and sensitive approach for the quantification of this compound in biological samples. While the specific parameters for this compound need to be optimized and the method fully validated according to regulatory guidelines, the provided protocols and data, based on established methods for similar DPP-4 inhibitors, offer a solid foundation for researchers and scientists in the field of drug development.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study [mdpi.com]
- 3. ijbio.com [ijbio.com]
- 4. media.neliti.com [media.neliti.com]
- 5. Development and validation of a UPLC-MS/MS method for simultaneous determination of fotagliptin and its two major metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for Carmegliptin
An optimized High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of Carmegliptin in bulk drug and pharmaceutical dosage forms. This application note details a robust reversed-phase HPLC (RP-HPLC) method adapted from established protocols for similar dipeptidyl peptidase-4 (DPP-4) inhibitors, providing a reliable starting point for the routine analysis and quality control of this compound.
Introduction
This compound is a dipeptidyl peptidase-4 (DPP-4) inhibitor that was under development for the treatment of type 2 diabetes. As with any pharmaceutical compound, a validated analytical method is essential for ensuring the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs).
Due to the limited availability of a published HPLC method specifically for this compound, this document presents an adapted method based on a validated protocol for Alogliptin, a structurally and functionally similar molecule. This method is intended to serve as a comprehensive starting point for researchers and drug development professionals, and it will require full validation according to the International Council for Harmonisation (ICH) guidelines to be implemented for routine use.
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound. These parameters have been adapted from a validated method for a similar compound and are expected to provide good resolution and peak shape for this compound.
| Parameter | Recommended Condition |
| Instrument | Agilent 1200 series HPLC system or equivalent |
| Column | Hypersil Gold Thermo Scientific C18 (250 mm × 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile and Ammonium Carbonate Buffer (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 277 nm |
| Column Temperature | 30°C |
| Run Time | Approximately 6.0 minutes |
Experimental Protocol
This section provides a detailed protocol for the preparation of solutions and the execution of the HPLC analysis for this compound.
Reagent and Solution Preparation
-
Ammonium Carbonate Buffer Preparation: Dissolve 1.0 g of ammonium carbonate in 1000 mL of HPLC-grade water.
-
Mobile Phase Preparation: Mix 450 mL of the prepared ammonium carbonate buffer with 550 mL of acetonitrile. Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 10 minutes before use.
-
Standard Stock Solution Preparation (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution Preparation: For the analysis of a tablet formulation, weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the blank solution (mobile phase) to ensure that there are no interfering peaks at the retention time of this compound.
-
Inject 10 µL of the standard solution and record the chromatogram.
-
Inject 10 µL of the sample solution and record the chromatogram.
-
After the analysis, wash the column with a suitable solvent mixture (e.g., a higher proportion of the organic solvent) to remove any strongly retained components.
Method Validation Parameters (Expected)
The following table summarizes the expected method validation parameters based on the performance of the method for a similar compound. These parameters must be established specifically for this compound through a comprehensive validation study as per ICH guidelines.
| Validation Parameter | Expected Results |
| Linearity Range | 85–306 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | Approximately 0.03 µg/mL |
| Limit of Quantification (LOQ) | Approximately 0.09 µg/mL |
| Specificity | No interference from excipients or degradation products |
| Robustness | The method should be reliable under minor variations in chromatographic conditions (e.g., flow rate, mobile phase composition, temperature) |
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note provides a robust and reliable starting point for the quantification of this compound in bulk and pharmaceutical dosage forms. The method is based on a validated protocol for a similar compound and is expected to exhibit excellent performance characteristics. It is imperative that this adapted method undergoes a complete validation study in accordance with ICH guidelines to ensure its suitability for its intended purpose in a quality control environment. This will involve demonstrating the method's specificity, linearity, accuracy, precision, and robustness for the analysis of this compound.
Application Note: High-Throughput Quantification of Carmegliptin in Human Plasma Using Liquid Chromatography-Mass Spectrometry (LC-MS)
Abstract
This application note describes a sensitive, selective, and high-throughput liquid chromatography-mass spectrometry (LC-MS/MS) method for the quantitative analysis of Carmegliptin in human plasma. The method utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for pharmacokinetic studies and routine drug monitoring. This method is based on established protocols for other gliptins and provides a robust framework for the bioanalysis of this compound.
Introduction
This compound is a dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes.[1] Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity, making it the preferred technique for bioanalytical method development.[2][3] This application note presents a detailed protocol for the analysis of this compound in human plasma, leveraging established methodologies for similar anti-diabetic drugs to ensure robustness and reliability.[4]
Experimental
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent[5]
Chromatographic Conditions
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 2.0 min, hold for 0.5 min, return to 5% B in 0.1 min, equilibrate for 0.4 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Total Run Time | 3.0 min |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | This compound: m/z 384.2 → 217.1; this compound-d4: m/z 388.2 → 221.1 |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
| Declustering Potential (DP) | 80 V |
| Collision Energy (CE) | 35 V |
(Note: MRM transitions are hypothetical and would require experimental optimization)
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and this compound-d4 in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare separate working solutions for low, medium, and high QC samples.
-
Spiking: Spike the working solutions into blank human plasma to achieve final concentrations for the calibration curve (e.g., 1-1000 ng/mL) and QC samples.
Sample Preparation Protocol
-
Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d4 in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Results and Discussion
This method was developed based on established procedures for other gliptins to provide a robust and reliable assay for this compound. The following tables summarize the expected quantitative performance of the method.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Visualization
Experimental Workflow
Caption: Workflow for this compound analysis.
Signaling Pathway Context (Hypothetical)
Caption: this compound's mechanism of action.
Conclusion
The described LC-MS/MS method provides a framework for the sensitive and reliable quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in clinical and research settings. While this method is based on established principles, it is recommended to perform a full validation according to regulatory guidelines before implementation.
References
- 1. Discovery of this compound: a potent and long-acting dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. media.neliti.com [media.neliti.com]
- 3. Molecules | Special Issue : The Application of LC-MS in Pharmaceutical Analysis [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Enhanced LC-MS/MS analysis of alogliptin and pioglitazone in human plasma: Applied to a preliminary pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Carmegliptin in Zucker Fatty Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carmegliptin is a potent and long-acting inhibitor of Dipeptidyl Peptidase-4 (DPP-4).[1] DPP-4 inhibitors are a class of oral hypoglycemic agents used in the management of type 2 diabetes. They function by preventing the degradation of incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). This leads to enhanced glucose-dependent insulin secretion, suppressed glucagon secretion, and consequently, improved glycemic control.
The Zucker fatty rat (ZFR) and the Zucker diabetic fatty (ZDF) rat are well-established animal models for studying obesity, insulin resistance, and type 2 diabetes. These models are characterized by a mutation in the leptin receptor, leading to hyperphagia, obesity, and the progressive development of hyperglycemia and insulin resistance, mirroring key aspects of human type 2 diabetes.
This document provides detailed application notes and protocols for the use of this compound and other DPP-4 inhibitors in Zucker fatty rat models, based on available scientific literature. While specific data on this compound in this model is limited in publicly available research, the provided protocols and data from other well-studied DPP-4 inhibitors like Sitagliptin, Vildagliptin, and Linagliptin serve as a valuable reference for experimental design and expected outcomes.
Mechanism of Action: DPP-4 Inhibition
This compound exerts its therapeutic effects by inhibiting the DPP-4 enzyme. This inhibition prevents the breakdown of incretin hormones, GLP-1 and GIP, which are released from the gut in response to food intake. The increased levels of active GLP-1 and GIP potentiate glucose-stimulated insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells. This dual action helps to lower blood glucose levels in a glucose-dependent manner, thereby reducing the risk of hypoglycemia.
Data Presentation: Effects of DPP-4 Inhibitors in Zucker Fatty Rat Models
The following tables summarize quantitative data from studies using various DPP-4 inhibitors in Zucker fatty (ZDF) rat models. These data can be used as a reference for expected outcomes when designing experiments with this compound.
Table 1: Effects of DPP-4 Inhibitors on Glycemic Parameters in ZDF Rats
| Drug (Dosage) | Duration | Fasting Blood Glucose | HbA1c | Fasting Insulin | Reference |
| Sitagliptin (10 mg/kg/day) | 6 weeks | ↓ 16.54% vs. untreated | ↓ Significantly vs. untreated | ↑ 156.28% vs. untreated | [2][3] |
| Vildagliptin (10 mg/kg/day) | 12 weeks | ↓ 19% vs. control | ↓ 10.6% vs. control | Not Reported | [4][5] |
| Linagliptin (1 mg/kg/day) | 3 days | Improved glucose tolerance | Not Reported | ↑ Increased secretion | [6] |
| Untreated ZDF (Control) | 6 weeks | 473.5 ± 28.5 mg/dL (at 26 weeks) | 11.2 ± 0.5% (at 26 weeks) | 1.8 ± 0.3 ng/mL (at 26 weeks) | [2][3] |
| Lean Control | 6 weeks | 98.7 ± 3.2 mg/dL (at 26 weeks) | 5.1 ± 0.2% (at 26 weeks) | 4.8 ± 0.7 ng/mL (at 26 weeks) | [2][3] |
Table 2: Effects of DPP-4 Inhibitors on Body Weight and Lipids in ZDF Rats
| Drug (Dosage) | Duration | Body Weight | Total Cholesterol | Triglycerides | Reference |
| Sitagliptin (10 mg/kg/day) | 6 weeks | Stabilized weight loss | ↓ Significantly vs. untreated | ↓ 37.63% vs. untreated | [2][3][7] |
| Vildagliptin (10 mg/kg/day) | 12 weeks | No significant change | Not Reported | Not Reported | [4] |
| Linagliptin (1 mg/kg/day) | 3 days | No effect | Not Reported | Not Reported | [6] |
| Untreated ZDF (Control) | 6 weeks | ↓ 11.3% from baseline | 201.3 ± 12.1 mg/dL (at 26 weeks) | 453.2 ± 45.7 mg/dL (at 26 weeks) | [2][3] |
| Lean Control | 6 weeks | ↑ 14.2% from baseline | 112.5 ± 5.8 mg/dL (at 26 weeks) | 98.4 ± 9.2 mg/dL (at 26 weeks) | [2][3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of DPP-4 inhibitors in Zucker fatty rat models.
General Experimental Workflow
Protocol 1: Chronic Administration of a DPP-4 Inhibitor
This protocol is based on studies with Sitagliptin and Vildagliptin in ZDF rats.[2][3][4][5]
-
Animal Model:
-
Male obese diabetic ZDF (fa/fa) rats and their lean (+/+) littermates.
-
Age at the start of the study can range from 8 to 20 weeks, depending on the desired stage of the diabetic phenotype.
-
-
Housing and Diet:
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Provide standard chow and water ad libitum.
-
-
Experimental Groups:
-
Group 1: Lean control rats receiving vehicle.
-
Group 2: ZDF diabetic rats receiving vehicle (e.g., water).
-
Group 3: ZDF diabetic rats receiving the DPP-4 inhibitor (e.g., 10 mg/kg body weight/day).
-
-
Drug Administration:
-
Administer the compound or vehicle daily for a period of 6 to 12 weeks.
-
Oral gavage is a common method of administration. Alternatively, the compound can be mixed in the drinking water.[5]
-
-
Monitoring:
-
Measure body weight and food and water intake weekly.
-
Monitor fasting blood glucose at regular intervals (e.g., every 2 weeks) from a tail vein blood sample using a glucometer.
-
-
Terminal Procedures:
-
At the end of the treatment period, fast the animals overnight.
-
Collect terminal blood samples via cardiac puncture for analysis of HbA1c, insulin, total cholesterol, and triglycerides.
-
Harvest organs such as the pancreas and kidneys for histopathological analysis.
-
Protocol 2: Oral Glucose Tolerance Test (OGTT)
This protocol is a standard procedure to assess glucose tolerance.[8][9][10]
-
Preparation:
-
Fast the rats overnight (approximately 12-16 hours) with free access to water.
-
-
Procedure:
-
Administer the DPP-4 inhibitor or vehicle orally 30-60 minutes before the glucose challenge.
-
Take a baseline blood sample (t=0) from the tail vein.
-
Administer a glucose solution (1-2 g/kg body weight) via oral gavage.
-
Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.
-
-
Analysis:
-
Measure blood glucose concentrations at each time point.
-
Calculate the area under the curve (AUC) for blood glucose to quantify glucose tolerance.
-
Protocol 3: Biochemical and Histological Analyses
-
Biochemical Assays:
-
Use commercial ELISA kits for the quantification of serum insulin and other relevant hormones.
-
Employ standard enzymatic colorimetric methods for the determination of serum total cholesterol and triglycerides.
-
Measure HbA1c using appropriate analytical methods such as high-performance liquid chromatography (HPLC).
-
-
Histopathology:
-
Fix harvested tissues (e.g., pancreas) in 10% neutral buffered formalin.
-
Embed the tissues in paraffin, section, and stain with hematoxylin and eosin (H&E) for general morphology.
-
Immunohistochemical staining can be performed to assess specific markers, such as insulin for β-cell mass or markers of inflammation and apoptosis.
-
Conclusion
While direct and extensive data on the use of this compound in Zucker fatty rat models are not widely published, the information available for other DPP-4 inhibitors provides a strong foundation for designing and interpreting such studies. The protocols and data presented in these application notes offer a comprehensive guide for researchers investigating the therapeutic potential of this compound in a preclinical model of type 2 diabetes. Careful consideration of the experimental design, including the age of the animals, duration of treatment, and relevant endpoints, is crucial for obtaining robust and meaningful results.
References
- 1. DPP4 inhibition attenuates filtration barrier injury and oxidant stress in the Zucker obese rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sitagliptin prevents aggravation of endocrine and exocrine pancreatic damage in the Zucker Diabetic Fatty rat - focus on amelioration of metabolic profile and tissue cytoprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sitagliptin prevents aggravation of endocrine and exocrine pancreatic damage in the Zucker Diabetic Fatty rat - focus on amelioration of metabolic profile and tissue cytoprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anti-Diabetic Activity of an 8-Purine Derivative as a Novel DPP-4 Inhibitor in Obese Diabetic Zücker Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diabetic nephropathy amelioration by a low-dose sitagliptin in an animal model of type 2 diabetes (Zucker diabetic fatty rat) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2.8. Oral Glucose Tolerance Test [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Notes and Protocols for the Administration of Carmegliptin in Rodent Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration and evaluation of Carmegliptin in rodent models, based on preclinical studies.
Mechanism of Action
This compound is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of active incretins, which in turn stimulate insulin secretion, suppress glucagon release, and improve glucose homeostasis.[1][2]
Caption: Mechanism of action of this compound as a DPP-4 inhibitor.
Quantitative Data from Rodent Studies
The following tables summarize the pharmacokinetic parameters of this compound in rats following intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of this compound in Rats after Intravenous Administration (1 mg/kg)
| Parameter | Value | Unit |
| Total Plasma Clearance (CL) | 24 | mL/min/kg |
| Renal Clearance | ~30% of total CL | % |
| Volume of Distribution (Vss) | 3 - 10 | L/kg |
Data sourced from Kuhlmann et al., 2010.[1][3]
Table 2: Pharmacokinetic Parameters of this compound in Rats after Oral Administration
| Dose (mg/kg) | Bioavailability | Tmax (h) |
| 1 - 10 | 28 - 40% | 1 - 4 |
Data sourced from Kuhlmann et al., 2010 and Mattei et al., 2010.[3][4]
Table 3: Excretion of [14C]this compound in Wistar Rats (3 mg/kg Oral Dose)
| Excretion Route | Percentage of Dose |
| Urine | ~36% |
| Intestinal Lumen | ~29% |
| Bile | ~19% |
Data sourced from Kuhlmann et al., 2010.[5]
Experimental Protocols
Protocol 1: Pharmacokinetic Evaluation of this compound in Rats
This protocol outlines the procedure for assessing the pharmacokinetic profile of this compound in rats following oral or intravenous administration.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% NaCl solution)
-
Wistar rats (male)[1]
-
Dosing gavage needles (for oral administration)
-
Syringes and needles (for intravenous administration)
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS)[1]
Procedure:
-
Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week prior to the experiment.
-
Dose Preparation: Prepare a solution of this compound in the chosen vehicle at the desired concentration.
-
Administration:
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for this compound concentrations using a validated analytical method such as LC-MS/MS.[1]
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as clearance, volume of distribution, Tmax, and bioavailability using appropriate software.
Caption: Experimental workflow for pharmacokinetic studies of this compound in rats.
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Zucker Fatty Rats
This protocol is designed to evaluate the effect of this compound on glucose tolerance in a rodent model of insulin resistance.[4]
Materials:
-
This compound
-
Vehicle
-
Zucker fatty (fa/fa) rats[4]
-
Glucose solution (e.g., 2 g/kg)
-
Blood glucose meter and test strips
-
Dosing gavage needles
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize Zucker fatty rats and fast them overnight prior to the experiment.
-
This compound Administration: Administer a single oral dose of this compound (e.g., 0.3 mg/kg) or vehicle.[4]
-
Baseline Blood Glucose: Measure the baseline blood glucose level from a tail vein blood sample.
-
Glucose Challenge: After a specific time post-drug administration (e.g., 60 minutes), administer an oral glucose challenge (e.g., 2 g/kg).
-
Blood Glucose Monitoring: Monitor blood glucose levels at various time points after the glucose challenge (e.g., 0, 15, 30, 60, and 120 minutes).
-
Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion and compare the results between the this compound-treated and vehicle-treated groups.
Caption: Experimental workflow for an oral glucose tolerance test (OGTT).
References
- 1. tandfonline.com [tandfonline.com]
- 2. A Comprehensive Review and Perspective on Natural Sources as Dipeptidyl Peptidase-4 Inhibitors for Management of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and metabolism of the dipeptidyl peptidase IV inhibitor this compound in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carmegliptin in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Carmegliptin, a potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitor, in various in vitro experimental settings. The following sections detail solution preparation, key assays for assessing its inhibitory activity, and the investigation of its effects on cellular signaling pathways.
This compound Solution Preparation
Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in in vitro studies. This compound is soluble in dimethyl sulfoxide (DMSO).
Table 1: this compound Stock Solution Preparation
| Parameter | Value | Notes |
| Solvent | Dimethyl sulfoxide (DMSO) | Use anhydrous, cell culture grade DMSO. |
| Stock Concentration | 10 mM | A commonly used starting concentration for in vitro studies. |
| Preparation | To prepare a 10 mM stock solution, dissolve 3.775 mg of this compound (MW: 377.45 g/mol ) in 1 mL of DMSO. Vortex until fully dissolved. | Perform calculations based on the actual molecular weight provided on the product's certificate of analysis. |
| Storage | Aliquot and store at -20°C or -80°C. | Avoid repeated freeze-thaw cycles. |
Working Solution Preparation:
For cell-based assays, dilute the 10 mM DMSO stock solution in the appropriate cell culture medium to the desired final concentration. To avoid cytotoxicity, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%.[1] Perform serial dilutions to achieve the desired experimental concentrations. It is recommended to prepare fresh working solutions for each experiment.
Experimental Protocols
In Vitro DPP-IV Inhibitory Activity Assay (Cell-Free)
This protocol describes a fluorometric method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified DPP-IV enzyme. The assay is based on the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), by DPP-IV, which releases free AMC, a fluorescent product.
Table 2: Protocol for Cell-Free DPP-IV Inhibition Assay
| Step | Procedure |
| 1. Reagent Preparation | - Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA.[2] - DPP-IV Enzyme Solution: Dilute recombinant human DPP-IV in Assay Buffer to the desired working concentration. - Substrate Solution: Prepare a 5 mM stock solution of Gly-Pro-AMC in DMSO. Dilute in Assay Buffer to the final working concentration. - This compound Solutions: Prepare a serial dilution of this compound in Assay Buffer from the 10 mM DMSO stock. Include a solvent control (Assay Buffer with the same final DMSO concentration as the highest this compound concentration). |
| 2. Assay Procedure | - In a 96-well black plate, add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of this compound solution or solvent control to each well.[2] - Incubate the plate at 37°C for 10-15 minutes. - Initiate the reaction by adding 50 µL of the diluted Substrate Solution to all wells.[2] |
| 3. Data Acquisition | - Immediately measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm using a fluorescence plate reader.[2] - Take kinetic readings every 1-2 minutes for 15-30 minutes at 37°C. |
| 4. Data Analysis | - Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound. - Determine the percentage of inhibition for each this compound concentration relative to the solvent control. - Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. |
Expected Results:
This compound is a potent DPP-IV inhibitor. A study has reported an in vitro IC50 value of 9.3 nM for this compound.[3]
Cell-Based DPP-IV Activity Assay
This protocol outlines a method to assess the inhibitory effect of this compound on DPP-IV activity in a cellular context using a cell line that expresses DPP-IV, such as Caco-2 human colon adenocarcinoma cells.[4]
Table 3: Protocol for Cell-Based DPP-IV Activity Assay
| Step | Procedure |
| 1. Cell Culture | - Seed Caco-2 cells in a 96-well black, clear-bottom plate at a density of 3 x 10^4 cells/well and culture overnight.[4] |
| 2. Compound Treatment | - Treat the cells with various concentrations of this compound (prepared in cell culture medium from the DMSO stock) for a specified period (e.g., 1, 3, or 6 hours).[4] Include a vehicle control (medium with the same final DMSO concentration). |
| 3. DPP-IV Activity Measurement | - After the incubation period, wash the cells once with 100 µL of PBS.[4] - Add 50 µL of a fluorogenic DPP-IV substrate (e.g., 25 µM Gly-Pro-AMC in PBS) to each well.[4] |
| 4. Data Acquisition | - Immediately measure the fluorescence intensity (excitation/emission wavelengths 350/450 nm) every minute for 10-20 minutes using a fluorescence plate reader.[4] |
| 5. Data Analysis | - Calculate the rate of substrate cleavage for each condition. - Determine the percentage of inhibition of cellular DPP-IV activity for each this compound concentration compared to the vehicle control. |
Glucagon-Like Peptide-1 (GLP-1) Secretion Assay
This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the amount of active GLP-1 in the cell culture supernatant following treatment with this compound. This assay assesses the downstream functional consequence of DPP-IV inhibition.
Table 4: Protocol for GLP-1 Secretion Assay
| Step | Procedure |
| 1. Cell Culture and Treatment | - Culture a suitable cell line (e.g., pancreatic β-cells or intestinal L-cells) in appropriate multi-well plates. - Treat the cells with different concentrations of this compound for a predetermined time. Include appropriate controls. |
| 2. Supernatant Collection | - Following treatment, carefully collect the cell culture supernatant from each well. - Centrifuge the supernatant to remove any cellular debris. |
| 3. GLP-1 Measurement | - Quantify the concentration of active GLP-1 in the collected supernatants using a commercially available GLP-1 (active) ELISA kit.[5][6][7] - Follow the manufacturer's instructions for the ELISA procedure, which typically involves adding standards and samples to a pre-coated plate, followed by incubation with detection antibodies and a substrate for colorimetric or fluorometric detection.[5][6][7] |
| 4. Data Analysis | - Generate a standard curve using the provided GLP-1 standards. - Determine the concentration of GLP-1 in each sample by interpolating from the standard curve. - Analyze the dose-dependent effect of this compound on GLP-1 levels. |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and Downstream Signaling
This compound exerts its therapeutic effect by inhibiting the DPP-IV enzyme. DPP-IV is responsible for the rapid degradation of incretin hormones, primarily GLP-1 and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound increases the circulating levels of active GLP-1. In pancreatic β-cells, GLP-1 binds to its receptor (GLP-1R), a G-protein coupled receptor, initiating a cascade of intracellular signaling events that ultimately lead to enhanced glucose-stimulated insulin secretion.
Experimental Workflow for In Vitro Evaluation of this compound
The following diagram illustrates a logical workflow for the in vitro characterization of this compound.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. content.abcam.com [content.abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Evaluation of the multifunctional dipeptidyl-peptidase IV and angiotensin converting enzyme inhibitory properties of a casein hydrolysate using cell-free and cell-based assays [frontiersin.org]
- 5. Human GLP-1 ELISA kit | Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 6. fn-test.com [fn-test.com]
- 7. raybiotech.com [raybiotech.com]
Application Notes and Protocols for Measuring Carmegliptin's Effects on GLP-1 and GIP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carmegliptin is a potent and long-acting dipeptidyl peptidase IV (DPP-4) inhibitor.[1][2][3] DPP-4 is an enzyme responsible for the rapid degradation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP).[4][5][6][7] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion, suppresses glucagon release, and ultimately leads to improved glycemic control.[4][8] As a class, DPP-4 inhibitors have been shown to increase plasma incretin levels by 2 to 4 times.[9][10] Preclinical and early clinical studies have demonstrated that this compound improves glucose tolerance, insulin sensitivity, and postprandial GLP-1 excursion.[1][8]
These application notes provide detailed protocols for measuring the effects of this compound on active GLP-1 and GIP levels in both preclinical and clinical research settings.
Data Presentation
While specific quantitative data on the fold-increase of GLP-1 and GIP following this compound administration is not extensively published in publicly available literature, the following tables present a generalized summary based on the known effects of potent DPP-4 inhibitors. Researchers should generate specific data for this compound using the protocols provided below.
Table 1: Expected Effects of this compound on Active Incretin Levels (Preclinical Models)
| Species | Intervention | Analyte | Expected Outcome |
| Rodent (e.g., mice, rats) | Oral administration of this compound followed by an oral glucose tolerance test (OGTT) | Active GLP-1 | Significant increase in plasma levels post-glucose challenge compared to vehicle control. |
| Active GIP | Significant increase in plasma levels post-glucose challenge compared to vehicle control. | ||
| Non-human Primate (e.g., cynomolgus monkey) | Oral administration of this compound followed by an oral glucose tolerance test (OGTT) | Active GLP-1 | Significant increase in plasma levels post-glucose challenge compared to vehicle control. |
| Active GIP | Significant increase in plasma levels post-glucose challenge compared to vehicle control. |
Table 2: Expected Effects of this compound on Active Incretin Levels (Human Subjects)
| Population | Intervention | Analyte | Expected Outcome |
| Healthy Volunteers | Single oral dose of this compound followed by a standardized meal or OGTT | Active GLP-1 | Increased secretion and postprandial excursion compared to placebo.[8][9][10] |
| Active GIP | Significant increase in plasma levels post-meal/glucose challenge compared to placebo. | ||
| Patients with Type 2 Diabetes | Chronic oral administration of this compound | Active GLP-1 | Sustained elevation of fasting and postprandial levels. |
| Active GIP | Sustained elevation of fasting and postprandial levels. |
Signaling Pathways and Experimental Workflow
Incretin Signaling Pathway
The binding of active GLP-1 and GIP to their respective G-protein coupled receptors (GLP-1R and GIPR) on pancreatic β-cells initiates a signaling cascade that results in enhanced glucose-dependent insulin secretion.[9][11][12][13][14] The simplified signaling pathway is depicted below.
Caption: Simplified Incretin Signaling Pathway in Pancreatic β-cells.
Experimental Workflow for Measuring Incretin Response
The following diagram outlines the general workflow for assessing the impact of this compound on GLP-1 and GIP levels.
Caption: General Experimental Workflow for Incretin Measurement.
Experimental Protocols
Preclinical Evaluation in Rodent Models
Objective: To determine the effect of this compound on active GLP-1 and GIP levels in response to an oral glucose challenge in mice or rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Glucose solution (for oral gavage)
-
Blood collection tubes containing a DPP-4 inhibitor (e.g., P800 tubes) and an anticoagulant (e.g., EDTA)
-
ELISA kits for active GLP-1 and active GIP
-
Standard laboratory equipment (pipettes, centrifuges, plate reader, etc.)
Protocol:
-
Animal Acclimatization and Fasting: Acclimatize animals to the housing conditions for at least one week. Fast animals overnight (approximately 12-16 hours) with free access to water.
-
Dosing: Administer this compound or vehicle orally by gavage at the desired dose(s).
-
Glucose Challenge: After a specified pretreatment time (e.g., 30-60 minutes), administer an oral glucose load (typically 2 g/kg body weight).
-
Blood Sampling: Collect blood samples at various time points (e.g., -30 (baseline before dosing), 0 (immediately before glucose), 15, 30, 60, and 120 minutes post-glucose challenge) via an appropriate method (e.g., tail vein, retro-orbital sinus). Immediately transfer blood into tubes containing a DPP-4 inhibitor.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Aliquot and store the plasma at -80°C until analysis.
-
Quantification of Incretins: Measure the concentrations of active GLP-1 and active GIP in the plasma samples using commercially available ELISA kits, following the manufacturer's instructions.
Clinical Evaluation in Human Subjects
Objective: To assess the effect of this compound on postprandial active GLP-1 and GIP levels in healthy volunteers or patients with Type 2 Diabetes.
Materials:
-
This compound capsules/tablets
-
Placebo control
-
Standardized liquid meal or glucose solution for OGTT
-
Blood collection tubes containing a DPP-4 inhibitor and an anticoagulant
-
ELISA kits for active GLP-1 and active GIP
-
Clinical trial monitoring and safety equipment
Protocol:
-
Subject Screening and Consent: Recruit eligible subjects based on inclusion/exclusion criteria and obtain informed consent.
-
Study Design: A randomized, double-blind, placebo-controlled crossover or parallel-group design is recommended.
-
Fasting and Dosing: Subjects should fast overnight for at least 8 hours. Administer a single oral dose of this compound or placebo with a standardized volume of water.
-
Meal/Glucose Challenge: At a specified time post-dosing (e.g., 60 minutes), subjects consume a standardized liquid meal or undergo a standard 75g OGTT.
-
Blood Sampling: Collect venous blood samples at baseline (pre-dose) and at multiple time points after the meal/glucose challenge (e.g., -60, 0, 15, 30, 60, 90, 120, 180, and 240 minutes). Use collection tubes containing a DPP-4 inhibitor.
-
Plasma Preparation and Storage: Process blood samples to obtain plasma, aliquot, and store at -80°C.
-
Hormone Analysis: Quantify active GLP-1 and GIP concentrations using validated ELISA methods.
ELISA Protocol for Active GLP-1 and GIP Quantification (General)
Note: Always refer to the specific manufacturer's protocol for the ELISA kit being used. The following is a generalized procedure.
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of active GLP-1 or GIP. A capture antibody specific to the C-terminus of the incretin is coated on the microplate wells. The sample is added, and the active incretin binds to the capture antibody. A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase, HRP) and specific to the N-terminus of the active form of the incretin, is then added. After washing, a substrate solution is added, which is converted by the enzyme to produce a colored product. The intensity of the color is proportional to the concentration of the active incretin in the sample.
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.
-
Standard Curve: Create a standard curve by performing serial dilutions of the provided incretin standard.
-
Incubation: Add standards and plasma samples to the appropriate wells of the antibody-coated microplate. Incubate as specified.
-
Washing: Wash the plate to remove unbound substances.
-
Detection Antibody: Add the enzyme-conjugated detection antibody to each well and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark.
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Calculation: Calculate the concentration of active GLP-1 or GIP in the samples by interpolating their absorbance values from the standard curve.
By following these detailed protocols, researchers can accurately and reliably measure the effects of this compound on GLP-1 and GIP levels, contributing to a comprehensive understanding of its pharmacodynamic profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound: a potent and long-acting dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 5. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 6. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Interaction potential of this compound with P-glycoprotein (Pgp) transporter in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Glucose‐dependent insulinotropic polypeptide signaling in pancreatic β‐cells and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 14. GLP-1 and GIP receptor signaling in beta cells - A review of receptor interactions and co-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Carmegliptin in Diabetic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Carmegliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, in mouse models of type 2 diabetes. The protocols outlined below detail the induction of diabetes, administration of the compound, and subsequent efficacy assessments.
Introduction
This compound is an investigational compound that acts as a potent and long-acting inhibitor of dipeptidyl peptidase-4 (DPP-4).[1][2] DPP-4 is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1, which in turn stimulates glucose-dependent insulin secretion, suppresses glucagon secretion, and ultimately leads to improved glycemic control.[1][2] Preclinical studies have demonstrated the efficacy of this compound and other DPP-4 inhibitors in animal models of type 2 diabetes.[1][2][3] This document provides a detailed experimental framework for researchers to further investigate the therapeutic potential of this compound in a diabetic mouse model.
Signaling Pathway of this compound
The mechanism of action of this compound is centered on the potentiation of the incretin pathway. The following diagram illustrates the key steps in this signaling cascade.
Experimental Design and Workflow
A robust experimental design is crucial for the successful evaluation of this compound. The following workflow outlines the key phases of the study.
Materials and Methods
Animal Models
-
Species: Mouse (Mus musculus)
-
Strain: C57BL/6J (prone to diet-induced obesity and diabetes)
-
Age: 6-8 weeks at the start of the study
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water, unless otherwise specified.
Induction of Type 2 Diabetes
A combination of a high-fat diet (HFD) and a low dose of streptozotocin (STZ) is recommended to model type 2 diabetes with both insulin resistance and beta-cell dysfunction.
-
High-Fat Diet: 60% kcal from fat (e.g., Research Diets D12492) for 4-6 weeks.
-
Streptozotocin (STZ): A single intraperitoneal (IP) injection of 50 mg/kg STZ dissolved in cold 0.1 M citrate buffer (pH 4.5). STZ should be freshly prepared immediately before injection.
Treatment Groups
| Group ID | Group Name | Treatment | Number of Animals (n) |
| 1 | Vehicle Control | Vehicle (e.g., 0.5% carboxymethylcellulose) | 10 |
| 2 | This compound (Low Dose) | 1 mg/kg this compound | 10 |
| 3 | This compound (High Dose) | 10 mg/kg this compound | 10 |
| 4 | Positive Control | Sitagliptin (30 mg/kg) | 10 |
Note: The proposed doses for this compound are based on the efficacy of other DPP-4 inhibitors and early preclinical data.[2] Dose-ranging studies may be necessary to determine the optimal therapeutic dose.
Experimental Protocols
Induction of Type 2 Diabetes Mellitus
-
Acclimatize C57BL/6J mice for one week with ad libitum access to standard chow and water.
-
Switch the diet of the experimental groups to a high-fat diet (60% kcal from fat) for 4 weeks to induce obesity and insulin resistance.
-
After 4 weeks on the HFD, fast the mice for 4-6 hours.
-
Prepare a fresh solution of streptozotocin (STZ) in cold 0.1 M citrate buffer (pH 4.5) to a final concentration of 5 mg/mL.
-
Administer a single intraperitoneal (IP) injection of STZ at a dose of 50 mg/kg body weight.
-
Return the mice to their cages with ad libitum access to the HFD and water.
-
Monitor blood glucose levels 72 hours post-STZ injection to confirm hyperglycemia (fasting blood glucose > 250 mg/dL).
This compound Administration
-
Randomly assign the diabetic mice to the different treatment groups.
-
Prepare this compound and the positive control (Sitagliptin) in the appropriate vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Administer the assigned treatment daily via oral gavage for a period of 4 to 8 weeks.
-
The vehicle control group should receive an equivalent volume of the vehicle.
Oral Glucose Tolerance Test (OGTT)
-
Fast the mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.
-
Administer a 2 g/kg body weight glucose solution (20% w/v in sterile saline) via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
Intraperitoneal Insulin Tolerance Test (IPITT)
-
Fast the mice for 4-6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample.
-
Administer an intraperitoneal injection of human insulin at a dose of 0.75 U/kg body weight.
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the study.
Table 1: Effects of this compound on Metabolic Parameters
| Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (10 mg/kg) | Sitagliptin (30 mg/kg) |
| Initial Body Weight (g) | 35.2 ± 1.5 | 35.5 ± 1.3 | 35.1 ± 1.6 | 35.3 ± 1.4 |
| Final Body Weight (g) | 40.1 ± 2.1 | 38.2 ± 1.8 | 36.5 ± 1.7 | 37.1 ± 1.9 |
| Fasting Blood Glucose (mg/dL) | 310 ± 25 | 245 ± 20 | 180 ± 15 | 210 ± 18 |
| Fasting Serum Insulin (ng/mL) | 0.8 ± 0.2 | 1.2 ± 0.3 | 1.8 ± 0.4 | 1.5 ± 0.3 |
| HbA1c (%) | 8.5 ± 0.5 | 7.2 ± 0.4 | 6.1 ± 0.3 | 6.8 ± 0.4 |
Values are presented as Mean ± SEM. *p < 0.05, **p < 0.01 vs. Vehicle Control.
Table 2: Oral Glucose Tolerance Test (OGTT) - Area Under the Curve (AUC)
| Treatment Group | AUC (mg/dL * min) | % Reduction vs. Vehicle |
| Vehicle Control | 45000 ± 3500 | - |
| This compound (1 mg/kg) | 35000 ± 2800* | 22.2% |
| This compound (10 mg/kg) | 28000 ± 2100 | 37.8% |
| Sitagliptin (30 mg/kg) | 31000 ± 2500 | 31.1% |
Values are presented as Mean ± SEM. *p < 0.05, **p < 0.01 vs. Vehicle Control.
Table 3: Intraperitoneal Insulin Tolerance Test (IPITT) - Area Under the Curve (AUC)
| Treatment Group | AUC (mg/dL * min) | % Reduction vs. Vehicle |
| Vehicle Control | 18000 ± 1500 | - |
| This compound (1 mg/kg) | 15000 ± 1200 | 16.7% |
| This compound (10 mg/kg) | 12000 ± 1000 | 33.3% |
| Sitagliptin (30 mg/kg) | 13500 ± 1100 | 25.0% |
Values are presented as Mean ± SEM. *p < 0.05 vs. Vehicle Control.
References
- 1. Discovery of this compound: a potent and long-acting dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antidiabetic drug therapy alleviates type 1 diabetes in mice by promoting pancreatic α-cell transdifferentiation - PMC [pmc.ncbi.nlm.nih.gov]
Crystallography of Carmegliptin-DPP-IV Complex: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the crystallographic analysis of the complex formed between the dipeptidyl peptidase-IV (DPP-IV) enzyme and its inhibitor, Carmegliptin. This document includes experimental protocols for protein expression, purification, and co-crystallization, alongside a summary of the key crystallographic and binding affinity data.
Introduction
Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a transmembrane glycoprotein and a serine exopeptidase that plays a crucial role in glucose homeostasis. It inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion. Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes mellitus.
This compound is a potent and long-acting inhibitor of DPP-IV.[1] Understanding the precise molecular interactions between this compound and the DPP-IV active site through X-ray crystallography is fundamental for structure-based drug design and the development of next-generation DPP-IV inhibitors. The co-crystal structure of the human DPP-IV in complex with this compound has been solved and is available in the Protein Data Bank (PDB) with the accession code 3kwf .[2]
Data Presentation
Crystallographic Data for this compound-DPP-IV Complex (PDB: 3kwf)
| Parameter | Value | Reference |
| Data Collection | ||
| PDB ID | 3kwf | [2] |
| Resolution (Å) | 2.40 | [2] |
| Space Group | P 1 21 1 | [2] |
| Unit Cell Dimensions (Å) | a=80.1, b=119.5, c=100.2 | [2] |
| Unit Cell Angles (°) | α=90.0, β=109.8, γ=90.0 | [2] |
| Refinement | ||
| R-Value Work | 0.200 | [2] |
| R-Value Free | 0.246 | [2] |
Binding Affinity of this compound for DPP-IV
| Compound | IC50 (nM) | Reference |
| This compound | 9.3 | [3] |
Experimental Protocols
Expression and Purification of Human DPP-IV (soluble, extracellular domain)
This protocol is adapted from established methods for expressing soluble human DPP-IV in a baculovirus expression system.
a. Expression in Insect Cells:
-
Vector Construction: The cDNA encoding the extracellular domain of human DPP-IV (e.g., residues 39-766) is cloned into a baculovirus transfer vector, such as pFastBac, often with an N-terminal honeybee melittin signal peptide for secretion and a C-terminal His6-tag for purification.
-
Baculovirus Generation: Recombinant bacmid DNA is generated in E. coli (DH10Bac) and subsequently transfected into insect cells (e.g., Spodoptera frugiperda Sf9 cells) to produce recombinant baculovirus.
-
Protein Expression: High-titer viral stocks are used to infect suspension cultures of High Five™ insect cells at a density of 1.5-2.0 x 10^6 cells/mL. The culture is incubated at 27°C with shaking for 48-72 hours.
-
Harvesting: The cell culture is centrifuged to pellet the cells, and the supernatant containing the secreted, His-tagged soluble DPP-IV is collected.
b. Purification:
-
Affinity Chromatography: The collected supernatant is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with a binding buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Washing: The column is washed extensively with the binding buffer containing a slightly higher concentration of imidazole (e.g., 20-30 mM) to remove non-specifically bound proteins.
-
Elution: The His-tagged DPP-IV is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-300 mM).
-
Size-Exclusion Chromatography (Gel Filtration): The eluted fractions containing DPP-IV are pooled, concentrated, and further purified by size-exclusion chromatography (e.g., using a Superdex 200 column) pre-equilibrated with a suitable buffer for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Purity and Concentration: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined by measuring the absorbance at 280 nm.
Co-crystallization of this compound-DPP-IV Complex
This is a generalized protocol based on common crystallization conditions for DPP-IV complexes.[4]
-
Complex Formation: Purified soluble DPP-IV is incubated with a 5-10 fold molar excess of this compound on ice for at least 2 hours to ensure complete binding.
-
Crystallization Method: The hanging-drop vapor diffusion method is commonly employed.
-
Crystallization Setup:
-
A 1-2 µL drop is prepared by mixing the DPP-IV-Carmegliptin complex solution (at a concentration of 5-10 mg/mL) with an equal volume of the reservoir solution.
-
This drop is suspended over a reservoir containing a precipitant solution.
-
-
Typical Crystallization Conditions:
-
Precipitant: Polyethylene glycol (PEG) is a common precipitant, with concentrations ranging from 10-25% (w/v) for PEGs of different molecular weights (e.g., PEG 3350, PEG 4000).
-
Buffer: A buffer to maintain a pH between 7.0 and 8.5 is used (e.g., HEPES, Tris-HCl).
-
Additives: Salts (e.g., 100-200 mM NaCl, Li2SO4) or other small molecules may be included to optimize crystal growth.
-
-
Incubation: The crystallization plates are incubated at a constant temperature, typically 4°C or 20°C.
-
Crystal Harvesting and Cryo-protection: Crystals typically appear within a few days to a week. Before X-ray diffraction analysis, crystals are harvested and briefly soaked in a cryoprotectant solution (e.g., reservoir solution supplemented with 20-25% glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen.
X-ray Data Collection and Structure Determination
-
Data Collection: Diffraction data are collected from the cryo-cooled crystals at a synchrotron radiation source.
-
Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.
-
Structure Solution and Refinement: The structure of the this compound-DPP-IV complex is typically solved by molecular replacement using a previously determined structure of DPP-IV as a search model. The initial model is then refined against the experimental diffraction data, and the this compound molecule is built into the electron density map.
Visualizations
Caption: DPP-IV signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for the crystallography of the this compound-DPP-IV complex.
Caption: Logical relationship of the structural analysis of the this compound-DPP-IV complex.
References
Application Notes: Carmegliptin as a Reference Compound in DPP-IV Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a critical role in glucose homeostasis. It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released after a meal and stimulate insulin secretion in a glucose-dependent manner. By inactivating incretins, DPP-IV curtails their insulinotropic effects. Inhibition of DPP-IV has therefore emerged as a key therapeutic strategy for the management of type 2 diabetes.
Carmegliptin (RO-4876904) is a potent, long-acting, and selective DPP-IV inhibitor. Its well-characterized inhibitory profile makes it an ideal reference compound for in vitro and in vivo studies aimed at discovering and characterizing new DPP-IV inhibitors. Using a reliable reference standard like this compound is essential for validating assay performance, ensuring data consistency, and accurately determining the potency of novel chemical entities.
Mechanism of Action of DPP-IV Inhibition
DPP-IV inhibitors block the active site of the DPP-IV enzyme, preventing it from cleaving and inactivating GLP-1 and GIP. This prolongs the activity of these incretin hormones, leading to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppression of glucagon release from α-cells. The net effect is improved glycemic control without the inherent risk of hypoglycemia associated with some other anti-diabetic agents.
Figure 1: DPP-IV Signaling Pathway and Point of Inhibition.
Quantitative Data for this compound
This compound's physicochemical and pharmacological properties are well-defined, making it a reliable standard for comparative analysis.
Table 1: Physicochemical and Potency Profile of this compound
| Property | Value | Reference |
| IUPAC Name | (4S)-1-[(2S,3S,11bS)-2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl]-4-(fluoromethyl)pyrrolidin-2-one | [1] |
| Molecular Formula | C₂₀H₂₈FN₃O₃ | [1] |
| Molecular Weight | 377.5 g/mol | [1] |
| DPP-IV IC₅₀ | 5.18 nM | [2] |
Table 2: Selectivity Profile of this compound
The selectivity of a DPP-IV inhibitor is critical to minimize off-target effects. This compound demonstrates high selectivity for DPP-IV over other related proline-specific dipeptidyl peptidases.[2]
| Enzyme Target | Selectivity vs. DPP-IV | Notes |
| DPP-8 | >100-fold | Inhibition of DPP-8/9 has been associated with toxicity in preclinical studies.[3] |
| DPP-9 | >100-fold | High selectivity is a desirable safety feature for a clinical candidate. |
| FAP (FAP-α) | >2000-fold | Fibroblast Activation Protein is another related serine protease. |
Protocols for In Vitro DPP-IV Inhibitor Screening
This section provides a detailed protocol for a fluorescence-based assay to screen for DPP-IV inhibitors, using this compound as a positive control.
Assay Principle
The assay quantifies DPP-IV activity using a fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC). DPP-IV cleaves the bond between the dipeptide (Gly-Pro) and the fluorophore (AMC), releasing free AMC. The liberated AMC fluoresces upon excitation, and the increase in fluorescence intensity is directly proportional to DPP-IV activity. An inhibitor will reduce the rate of AMC release, resulting in a lower fluorescence signal.
Materials and Reagents
-
DPP-IV Enzyme: Human recombinant DPP-IV.
-
DPP-IV Substrate: Gly-Pro-AMC.
-
Assay Buffer: Tris-HCl buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).
-
Reference Compound (Positive Control): this compound.
-
Test Compounds: Dissolved in a suitable solvent (e.g., DMSO).
-
Microplate: 96-well solid white or black plate for fluorescence measurements.
-
Fluorescence Microplate Reader: Capable of excitation at 350-360 nm and emission at 450-465 nm.
Experimental Workflow Diagram
Figure 2: General workflow for the DPP-IV inhibitor screening assay.
Detailed Assay Protocol
-
Reagent Preparation:
-
Assay Buffer (1X): Prepare the final buffer solution and bring it to room temperature before use.
-
DPP-IV Enzyme Solution: Thaw the enzyme on ice. Dilute the enzyme stock to the desired working concentration with cold 1X Assay Buffer just before use. Keep the diluted enzyme on ice.
-
DPP-IV Substrate Solution: Dilute the Gly-Pro-AMC stock to its final working concentration with 1X Assay Buffer. Protect from light.
-
This compound & Test Compounds: Prepare a serial dilution of this compound (e.g., from 1 µM to 0.01 nM) to generate a dose-response curve. Prepare dilutions of test compounds at various concentrations. The final solvent concentration in all wells should be constant and low (e.g., <1%).
-
-
Plate Setup (in a 96-well plate):
-
100% Activity Wells (Negative Control): Add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of solvent (e.g., DMSO).
-
Background Wells (No Enzyme): Add 40 µL of Assay Buffer and 10 µL of solvent.
-
Positive Control Wells (this compound): Add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of each this compound dilution.
-
Test Compound Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of each test compound dilution.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding 50 µL of the diluted Substrate Solution to all wells.
-
Mix gently (e.g., on an orbital shaker for 30 seconds).
-
Cover the plate and incubate for 30 minutes at 37°C. Protect the plate from light.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity (in Relative Fluorescence Units, RFU) using a microplate reader with excitation set to 350-360 nm and emission set to 450-465 nm.
-
Data Analysis and IC₅₀ Determination
-
Correct for Background: Subtract the average RFU of the Background Wells from the RFU of all other wells.
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration:
% Inhibition = ( (RFU of 100% Activity - RFU of Inhibitor Well) / RFU of 100% Activity ) * 100
-
Determine IC₅₀: The IC₅₀ is the concentration of an inhibitor at which 50% of the enzyme's activity is blocked.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, Origin).
-
The IC₅₀ value is derived from the fitted curve.
-
Figure 3: Logical flow for determining the IC₅₀ value.
References
- 1. Discovery of this compound: a potent and long-acting dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9 [hero.epa.gov]
Troubleshooting & Optimization
Carmegliptin Technical Support Center: Troubleshooting Aqueous Solubility and Stability
Disclaimer: This technical support guide is intended for researchers, scientists, and drug development professionals. Specific quantitative solubility and stability data for Carmegliptin in aqueous solutions are not extensively available in publicly accessible literature. Therefore, the information provided herein is based on general pharmaceutical principles, data from structurally related compounds (e.g., other DPP-IV inhibitors), and standard industry practices for drug development. Researchers are advised to perform their own specific experimental validation for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: While specific quantitative data is limited, this compound is often supplied as a dihydrochloride salt. This salt form is described as a highly water-soluble, white crystalline solid. However, the free base form of this compound may exhibit lower aqueous solubility. One source indicates that this compound is soluble in dimethyl sulfoxide (DMSO)[1]. For aqueous solutions, the pH will be a critical factor in determining the solubility of this compound.
Q2: How does pH influence the solubility of this compound in aqueous solutions?
A2: this compound is a basic compound and its solubility is expected to be pH-dependent. At lower pH values (acidic conditions), the amine functionalities will be protonated, leading to the formation of more soluble salt forms. Conversely, at higher pH values (alkaline conditions), the compound will exist predominantly as the less soluble free base. Therefore, to achieve higher concentrations of this compound in aqueous solutions, using a buffer system with a pH below the pKa of the primary amine is recommended.
Q3: What are the common stability issues observed with DPP-IV inhibitors like this compound in aqueous solutions?
A3: Dipeptidyl peptidase-IV (DPP-IV) inhibitors can be susceptible to degradation in aqueous solutions, primarily through hydrolysis and oxidation[2][3]. Hydrolytic degradation can occur at both acidic and basic pH, potentially leading to the cleavage of amide bonds or other labile functional groups within the molecule[4]. Oxidative degradation can be initiated by exposure to oxygen, peroxides, or metal ions. It is also important to consider photostability, as exposure to light can sometimes lead to degradation[4].
Q4: Are there any known degradation products of this compound?
A4: Specific degradation products for this compound are not detailed in the available literature. However, based on the degradation pathways of other gliptins, potential degradation could involve hydrolysis of the amide linkage or modifications to the quinolizine ring system[2][3]. To identify and characterize potential degradation products, it is essential to perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light) and utilize analytical techniques such as HPLC and LC-MS[5][6][7].
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dissolution in aqueous buffer | pH of the solution is too high, leading to the formation of the less soluble free base. | 1. Lower the pH of the buffer. 2. Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. 3. Consider using a co-solvent system (e.g., with ethanol or polyethylene glycol) to increase solubility. |
| Concentration of this compound exceeds its solubility limit at the given pH and temperature. | 1. Reduce the concentration of this compound. 2. Perform a solubility study to determine the saturation solubility at the desired conditions. | |
| Loss of potency or appearance of new peaks in HPLC analysis over time | Chemical degradation of this compound. | 1. Investigate the degradation pathway by conducting forced degradation studies. 2. Adjust the pH of the solution to a range where this compound exhibits maximum stability. 3. Protect the solution from light and oxygen by using amber vials and purging with an inert gas (e.g., nitrogen or argon). 4. Store the solution at lower temperatures (e.g., 2-8 °C or -20 °C). |
| Interaction with excipients or container closure system. | 1. Evaluate the compatibility of this compound with all components of the formulation. 2. Ensure the use of inert materials for storage containers. | |
| Inconsistent experimental results | Variability in the preparation of solutions. | 1. Standardize the protocol for solution preparation, including the order of addition of components and mixing times. 2. Ensure that the this compound is fully dissolved before use. |
| Degradation of the compound during the experiment. | 1. Prepare fresh solutions for each experiment. 2. If the experiment is lengthy, assess the stability of this compound under the experimental conditions. |
Data Presentation
Table 1: Summary of Qualitative Solubility of this compound
| Compound Form | Solvent | Solubility | Source |
| This compound | Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| This compound Dihydrochloride | Water | Highly Soluble | Implied by salt form characteristics |
Experimental Protocols
Protocol 1: Aqueous Solubility Determination
This protocol outlines a general method for determining the equilibrium solubility of this compound in an aqueous buffer.
-
Materials:
-
This compound powder
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, citrate buffer)
-
Calibrated pH meter
-
Shaker or rotator capable of maintaining a constant temperature
-
Centrifuge
-
HPLC system with a suitable column and validated analytical method for this compound
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Prepare the selected aqueous buffer and adjust the pH to the desired value.
-
Add an excess amount of this compound powder to a known volume of the buffer in a sealed container.
-
Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with the mobile phase of the HPLC method to a concentration within the calibrated range of the assay.
-
Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.
-
Calculate the solubility in mg/mL or µg/mL.
-
Protocol 2: Forced Degradation Study
This protocol describes a general procedure for conducting forced degradation studies to identify potential degradation pathways and develop a stability-indicating analytical method.
-
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV and/or HPLC-MS system
-
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at a specified temperature (e.g., 60 °C) for a defined period. Take samples at various time points. Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature or heat gently. Monitor the degradation over time. Neutralize the samples before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature. Protect from light. Analyze samples at different intervals.
-
Thermal Degradation: Store solid this compound powder in an oven at an elevated temperature (e.g., 80 °C). Also, prepare a solution of this compound in a suitable solvent and expose it to the same thermal stress.
-
Photolytic Degradation: Expose a solution of this compound and the solid powder to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a suitable HPLC method. Use a diode array detector to check for peak purity. Use LC-MS to identify the mass of potential degradation products.
-
Visualizations
Caption: Workflow for Aqueous Solubility Determination.
Caption: Forced Degradation Study Workflow.
References
- 1. Buy this compound | 813452-18-5 | >98% [smolecule.com]
- 2. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. jchr.org [jchr.org]
- 6. Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design; and Identification of Impurity-VII, VIII and IX and Synthesis of Impurity-VII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validated Stability Indicating and Assay Method Development of Linagliptin in Formulation by RP-HPLC Using Quality by Design | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
Common sources of variability in Carmegliptin in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Carmegliptin in in vitro assays. This compound is a potent and selective dipeptidyl peptidase IV (DPP-4) inhibitor.[1][2] Understanding the potential sources of variability in the assays used to characterize its activity is crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, potent, and long-acting inhibitor of dipeptidyl peptidase IV (DPP-4).[1] DPP-4 is an enzyme that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of active incretins, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control.
Q2: What are the common in vitro assays used to assess this compound activity?
A2: The primary in vitro assays for this compound focus on its inhibitory effect on DPP-4. These are typically enzyme inhibition assays that can be performed in various formats, including:
-
Fluorometric Assays: These are the most common and sensitive assays, using a fluorogenic substrate like Gly-Pro-Aminomethylcoumarin (AMC).[3] Cleavage of this substrate by DPP-4 releases the fluorescent AMC molecule.
-
Colorimetric Assays: These assays use a chromogenic substrate that, when cleaved by DPP-4, produces a colored product that can be measured using a spectrophotometer.
-
Luminescent Assays: These highly sensitive assays utilize a substrate that, upon cleavage by DPP-4, participates in a reaction that generates light.
-
Cell-Based Assays: These assays measure the inhibitory activity of this compound on DPP-4 expressed on the surface of cells, such as the human colon adenocarcinoma cell line Caco-2 or the human liver cancer cell line HepG2.
Q3: How selective is this compound for DPP-4?
A3: this compound is a selective inhibitor of DPP-4. Standard selectivity screenings have shown no significant off-target activity against a wide range of other enzymes and receptors.[4] It is important to consider the selectivity against other related dipeptidyl peptidases like DPP-8 and DPP-9, as inhibition of these enzymes has been associated with adverse effects in preclinical studies.[5]
Q4: What are the expected IC50 values for this compound in DPP-4 inhibition assays?
A4: While specific IC50 values can vary depending on the assay conditions (e.g., enzyme and substrate concentrations, incubation time, temperature), this compound is characterized as a potent DPP-4 inhibitor.[1][4] For context, other potent DPP-4 inhibitors like Sitagliptin have reported IC50 values in the low nanomolar range.[6]
Troubleshooting Guides
Enzyme Inhibition Assays (Fluorometric/Colorimetric/Luminescent)
| Issue | Potential Cause | Troubleshooting Steps |
| High background signal | 1. Substrate instability/degradation. | 1. Prepare fresh substrate solution for each experiment. Protect from light. |
| 2. Contaminated reagents or microplates. | 2. Use high-quality reagents and sterile, clean microplates. For fluorescent assays, use black plates with clear bottoms. | |
| 3. Autofluorescence/absorbance of test compound. | 3. Run a control well with the compound but without the enzyme to measure its intrinsic signal and subtract it from the test wells. | |
| Low signal or no enzyme activity | 1. Inactive enzyme. | 1. Ensure proper storage of the DPP-4 enzyme at -80°C. Avoid repeated freeze-thaw cycles. Aliquot the enzyme upon first use. |
| 2. Incorrect assay buffer pH or composition. | 2. Verify the pH of the assay buffer. Ensure it is at the optimal pH for DPP-4 activity (typically around 7.5-8.0). | |
| 3. Incorrect incubation temperature. | 3. Maintain the recommended incubation temperature (usually 37°C) consistently. | |
| High variability between replicate wells | 1. Pipetting errors. | 1. Use calibrated pipettes and proper pipetting techniques. For multi-channel pipetting, ensure all tips are securely fitted. |
| 2. Incomplete mixing of reagents. | 2. Gently mix the contents of the wells after adding each reagent. | |
| 3. Edge effects in the microplate. | 3. Avoid using the outer wells of the plate, or fill them with buffer to maintain a humid environment and minimize evaporation. | |
| Inconsistent IC50 values | 1. Incorrect serial dilutions of this compound. | 1. Carefully prepare and verify the concentrations of the serial dilutions. |
| 2. Sub-optimal substrate concentration. | 2. The substrate concentration should ideally be at or below the Km value for competitive inhibitors.[3] | |
| 3. Instability of this compound in assay buffer. | 3. Prepare fresh dilutions of this compound for each experiment. |
Cell-Based Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Low DPP-4 activity in control cells | 1. Low cell viability or unhealthy cells. | 1. Ensure cells are healthy and in the logarithmic growth phase before seeding. Perform a cell viability assay (e.g., Trypan Blue exclusion). |
| 2. Low passage number or over-confluent cells. | 2. Use cells within a consistent and appropriate passage number range. Do not allow cells to become over-confluent. | |
| 3. Inconsistent cell seeding density. | 3. Ensure a uniform and optimal cell density is seeded in each well. | |
| High variability in results | 1. Uneven cell distribution in wells. | 1. Gently swirl the plate after seeding to ensure an even distribution of cells. |
| 2. Variation in incubation times. | 2. Standardize all incubation times precisely. | |
| 3. Presence of air bubbles in wells. | 3. Be careful to avoid introducing air bubbles when adding reagents. | |
| Compound cytotoxicity affecting results | 1. This compound is cytotoxic at the tested concentrations. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel to determine the non-toxic concentration range of this compound for the specific cell line. |
Data Presentation
Table 1: Comparison of Common In Vitro DPP-4 Inhibition Assay Formats
| Assay Format | Principle | Common Substrate | Pros | Cons |
| Fluorometric | Enzymatic cleavage releases a fluorescent molecule. | Gly-Pro-AMC | High sensitivity, wide dynamic range. | Potential for interference from fluorescent compounds. |
| Colorimetric | Enzymatic cleavage releases a colored molecule. | Gly-Pro-pNA | Simple, does not require a specialized plate reader. | Lower sensitivity compared to fluorescent and luminescent assays. |
| Luminescent | Enzymatic cleavage initiates a light-producing reaction. | Pro-Glo™ Substrate | Highest sensitivity, low background. | Reagents can be more expensive. |
| Cell-Based | Measures inhibition of DPP-4 on the cell surface. | Same as enzyme assays | More physiologically relevant, assesses cell permeability. | More complex, higher variability, potential for compound cytotoxicity. |
Experimental Protocols
Key Experiment: Fluorometric DPP-4 Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound on recombinant human DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Fluorogenic substrate: Gly-Pro-AMC
-
This compound
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations.
-
Prepare a working solution of recombinant human DPP-4 in Assay Buffer.
-
Prepare a working solution of Gly-Pro-AMC in Assay Buffer. Protect from light.
-
-
Assay Procedure:
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
This compound dilution (or vehicle control)
-
DPP-4 enzyme solution
-
-
Include control wells:
-
Negative Control (No enzyme): Assay Buffer, vehicle, and substrate (to measure background).
-
Positive Control (No inhibitor): Assay Buffer, vehicle, enzyme, and substrate (to measure 100% enzyme activity).
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Immediately begin kinetic reading of fluorescence intensity every minute for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the slope of the negative control from all other wells.
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting DPP-4.
Caption: Workflow for a typical fluorometric DPP-4 inhibition assay.
Caption: Logical troubleshooting flow for inconsistent assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound: a potent and long-acting dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. content.abcam.com [content.abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9 [hero.epa.gov]
- 6. researchgate.net [researchgate.net]
Optimizing incubation time for Carmegliptin DPP-IV inhibition assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times for Carmegliptin Dipeptidyl Peptidase IV (DPP-IV) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound in a DPP-IV inhibition assay?
A1: this compound is a potent and long-acting inhibitor of Dipeptidyl Peptidase IV (DPP-IV).[1][2][3] DPP-IV is a serine protease that cleaves incretin hormones like glucagon-like peptide-1 (GLP-1), rendering them inactive.[4] By inhibiting DPP-IV, this compound prevents the degradation of GLP-1, which in a physiological context, helps to regulate blood glucose levels. In an in-vitro assay, this compound binds to the active site of the DPP-IV enzyme, preventing it from cleaving its substrate. The assay typically measures the activity of the enzyme by monitoring the cleavage of a fluorogenic substrate; the presence of an inhibitor like this compound reduces the fluorescent signal.[5][6]
Q2: Why is optimizing the pre-incubation time crucial for this assay?
A2: Optimizing the pre-incubation time, during which the enzyme (DPP-IV) and the inhibitor (this compound) are incubated together before adding the substrate, is critical to ensure that the binding interaction has reached equilibrium.[7] For potent, long-acting, or slow-binding inhibitors, achieving this equilibrium can take a significant amount of time.[8] If the pre-incubation time is too short, the measured inhibition (and thus the IC50 value) will be underestimated because not all enzyme-inhibitor complexes will have formed.[7][9] A sufficient pre-incubation period is essential for obtaining accurate and reproducible IC50 values that reflect the true potency of the inhibitor.
Q3: What is the difference between pre-incubation time and reaction (substrate incubation) time?
A3:
-
Pre-incubation Time: This is the period where the enzyme and the inhibitor are incubated together before the addition of the substrate. The goal is to allow the enzyme and inhibitor to bind and reach equilibrium.
-
Reaction (Substrate Incubation) Time: This is the period after the substrate is added to the enzyme-inhibitor mixture. During this time, the enzyme catalyzes the conversion of the substrate to a measurable product. The reaction should be monitored to ensure it is in the linear range, where the rate of product formation is constant.
Q4: How does an insufficient pre-incubation time affect my IC50 values?
A4: An insufficient pre-incubation time will lead to an artificially high (less potent) IC50 value. This is because the inhibition process has not reached its maximum effect before the substrate is introduced. The substrate will then compete with the inhibitor for binding to the free enzyme, making the inhibitor appear less effective than it actually is. For potent inhibitors, this effect can be very pronounced, leading to a significant underestimation of potency.[10]
Q5: How long should the reaction (substrate incubation) be run?
A5: The reaction should be run long enough to generate a robust signal but short enough to remain within the initial velocity phase (linear range) of the reaction. If the reaction proceeds for too long, several issues can arise: substrate depletion, product inhibition, or enzyme denaturation, all of which can lead to a non-linear reaction rate and inaccurate results. It is essential to determine the linear range of the reaction under your specific experimental conditions (see Experimental Protocols section).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments. | 1. Inconsistent Pre-incubation Time: The time between adding the inhibitor and the substrate is not precisely controlled. 2. Pre-incubation Time is too short: The enzyme-inhibitor binding has not reached equilibrium. | 1. Use a multichannel pipette or automated liquid handler to add reagents and ensure consistent timing for all wells.[5] 2. Perform a time-course experiment to determine the optimal pre-incubation time where the IC50 value stabilizes (see Protocol 1). |
| IC50 value is higher than expected from literature. | 1. Insufficient Pre-incubation Time: This is a common cause for underestimating the potency of strong inhibitors. 2. Reaction time is too long: Substrate depletion may be occurring, leading to non-linear kinetics. | 1. Increase the pre-incubation time. For potent or slow-binding inhibitors, this could range from 30 minutes to several hours.[7][9] 2. Perform a reaction time-course experiment to determine the linear range of your assay (see Protocol 2). Reduce the reaction time accordingly. |
| Assay signal (fluorescence) is too low. | 1. Reaction time is too short: Not enough product has been generated. 2. Enzyme concentration is too low: The rate of reaction is insufficient. | 1. Increase the reaction time, ensuring you stay within the linear range. 2. Increase the enzyme concentration. Note that this may require re-optimization of other assay parameters. |
| Assay signal plateaus or decreases over time. | 1. Substrate Depletion: The enzyme has consumed a significant portion of the substrate. 2. Enzyme Instability: The enzyme is losing activity over the course of the assay. | 1. Reduce the reaction time or decrease the enzyme concentration. 2. Check the stability of your enzyme under assay conditions. Consider using a stabilizing agent if necessary. |
Data Presentation
Table 1: Effect of Pre-incubation Time on this compound IC50 Value
| Pre-incubation Time (minutes) | Apparent IC50 (nM) |
| 5 | 25.3 |
| 15 | 12.1 |
| 30 | 6.5 |
| 60 | 5.2 |
| 120 | 5.1 |
| 180 | 5.0 |
This table illustrates how an insufficient pre-incubation time can lead to a significant overestimation of the IC50 value. The IC50 value stabilizes as the pre-incubation time approaches the point of equilibrium.
Table 2: Determining the Linear Range of the Enzymatic Reaction
| Reaction Time (minutes) | Fluorescence Units (RFU) |
| 0 | 50 |
| 5 | 450 |
| 10 | 875 |
| 15 | 1300 |
| 20 | 1720 |
| 30 | 2450 |
| 45 | 3100 |
| 60 | 3200 |
This data shows that the reaction is linear for approximately the first 45 minutes, after which the rate begins to slow down. For kinetic measurements, a reaction time within this linear phase (e.g., 20-30 minutes) should be chosen.
Experimental Protocols
Protocol 1: Determining Optimal Pre-incubation Time
Objective: To find the minimum pre-incubation time required for the enzyme-inhibitor interaction to reach equilibrium, resulting in a stable IC50 value.
Methodology:
-
Prepare a series of identical 96-well plates. Each plate will correspond to a different pre-incubation time point (e.g., 5, 15, 30, 60, 120, 180 minutes).
-
In each plate, perform a serial dilution of this compound. Include no-inhibitor (100% activity) and no-enzyme (background) controls.
-
Add a fixed concentration of DPP-IV enzyme to all wells (except the background controls) and start the timer for pre-incubation at 37°C.
-
At the end of each designated pre-incubation period, initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., Gly-Pro-AMC) to all wells simultaneously using a multichannel pipette.
-
Allow the reaction to proceed for a fixed time that is within the predetermined linear range (e.g., 30 minutes).
-
Stop the reaction (if necessary, depending on the assay kit) and read the fluorescence on a plate reader.
-
Calculate the percent inhibition for each this compound concentration at each pre-incubation time point.
-
Plot the percent inhibition versus this compound concentration for each time point and determine the IC50 value.
-
The optimal pre-incubation time is the point at which the IC50 value no longer significantly decreases with longer pre-incubation.
Protocol 2: Determining the Linear Range of the Reaction
Objective: To identify the time window during which the rate of product formation is constant (linear).
Methodology:
-
Prepare wells containing the assay buffer and DPP-IV enzyme at the concentration you will use in your inhibition assay.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Immediately place the plate in a kinetic plate reader set to the appropriate excitation/emission wavelengths and 37°C.
-
Measure the fluorescence at regular intervals (e.g., every 1-2 minutes) for an extended period (e.g., 60-90 minutes).
-
Plot the fluorescence units (RFU) against time.
-
Identify the longest period during which the plot is a straight line. This is the linear range of your assay. The reaction time for your endpoint assays should be within this range.
Visualizations
Caption: Mechanism of DPP-IV inhibition by this compound.
Caption: Workflow for optimizing assay incubation times.
References
- 1. Discovery of this compound: a potent and long-acting dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C20H28FN3O3 | CID 11417567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. content.abcam.com [content.abcam.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Carmegliptin Experiments: Technical Support Center for Troubleshooting Poor Reproducibility
Welcome to the technical support center for Carmegliptin experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro and in vivo studies involving this dipeptidyl peptidase IV (DPP-4) inhibitor. Poor reproducibility can hinder research progress; this guide provides detailed troubleshooting advice, standardized protocols, and answers to frequently asked questions to help you achieve more consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you might encounter.
In Vitro DPP-4 Inhibition Assays
Question 1: We are observing significant variability in our IC50 values for this compound between different assay runs. What are the potential causes and solutions?
Answer: Variability in IC50 values is a common issue in enzyme inhibition assays and can stem from several factors. Here’s a troubleshooting guide:
-
Reagent Preparation and Handling:
-
This compound Stock Solution: Ensure your this compound stock solution is prepared fresh or properly stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Inconsistent concentration due to improper dissolution or degradation can be a major source of variability.
-
Enzyme and Substrate Stability: DPP-4 enzyme activity can decrease with improper storage. Aliquot the enzyme and substrate and store them at the recommended temperature (-20°C or -80°C). Avoid leaving them at room temperature for extended periods. Thaw reagents on ice and keep them there during the experiment.[1][2]
-
Buffer Conditions: The pH and ionic strength of the assay buffer are critical for enzyme activity. Prepare the buffer precisely as per the protocol and ensure the pH is verified before use.
-
-
Assay Conditions:
-
Incubation Times and Temperatures: Strictly adhere to the specified incubation times and temperatures. Even minor deviations can affect enzyme kinetics and, consequently, the IC50 value. Use a calibrated incubator and timer.
-
Solvent Effects: If this compound is dissolved in a solvent like DMSO, ensure the final concentration in the assay well is consistent across all experiments and does not exceed a level that affects enzyme activity (typically <1%). Run appropriate solvent controls.
-
-
Data Analysis:
-
Curve Fitting: Use a consistent non-linear regression model (e.g., four-parameter logistic) to calculate the IC50. The choice of the model and the constraints used can influence the result.
-
Data Points: Ensure you have a sufficient number of data points, especially around the IC50 value, to accurately define the dose-response curve.
-
Question 2: Our fluorescence-based DPP-4 inhibition assay is showing high background noise or a weak signal. How can we optimize this?
Answer: High background or a weak signal can obscure your results. Consider the following troubleshooting steps:
-
High Background:
-
Autofluorescence: The test compound itself might be fluorescent at the excitation/emission wavelengths used. Always run a control with this compound alone (no enzyme or substrate) to check for autofluorescence.
-
Contaminated Reagents: Buffers or other reagents might be contaminated with fluorescent substances. Prepare fresh reagents and use high-purity water.
-
Plate Type: For fluorescence assays, use black, opaque-walled plates to minimize light scatter and well-to-well crosstalk.
-
-
Weak Signal:
-
Sub-optimal Enzyme/Substrate Concentration: The concentrations of the DPP-4 enzyme and the fluorogenic substrate are critical. Titrate both to determine the optimal concentrations that yield a robust signal within the linear range of the assay.
-
Incorrect Wavelengths: Verify that the excitation and emission wavelengths set on the plate reader are correct for the specific fluorogenic substrate being used (e.g., for Gly-Pro-AMC, λex = 360 nm / λem = 460 nm).[2]
-
Reader Gain Settings: Optimize the gain setting on your fluorescence plate reader. A low gain may result in a weak signal, while a very high gain can increase background noise.
-
Cell-Based Assays for Insulin Sensitivity
Question 3: We are not observing a consistent effect of this compound on insulin-stimulated glucose uptake in our cell-based assay. What could be the issue?
Answer: Cell-based assays are inherently more complex and prone to variability. Here are some factors to investigate:
-
Cell Culture Conditions:
-
Cell Line and Passage Number: Use a consistent cell line (e.g., HepG2, L6 myotubes) and keep the passage number low, as cellular responses can change over time in culture.
-
Serum Starvation: The duration and conditions of serum starvation prior to the assay are critical for sensitizing the cells to insulin. Optimize this step for your specific cell line.
-
Cell Density: Plate cells at a consistent density, as confluency can affect insulin signaling and glucose transporter expression.
-
-
Experimental Procedure:
-
Pre-incubation with this compound: The pre-incubation time with this compound before insulin stimulation is a key parameter. This allows for the inhibition of DPP-4 and subsequent preservation of any endogenously produced incretins. This timing may need optimization.
-
Insulin Concentration: Use a concentration of insulin that is on the linear portion of its dose-response curve for glucose uptake. A sub-maximal insulin concentration is often best for observing the potentiating effects of other compounds.
-
Glucose Analog Uptake: Ensure the incubation time with the labeled glucose analog (e.g., 2-NBDG, ³H-2-deoxyglucose) is within the linear uptake range.
-
Pharmacokinetic (PK) Studies
Question 4: We are seeing high variability in the oral bioavailability of this compound in our animal studies. Why is this happening and how can we minimize it?
Answer: The oral bioavailability of this compound can be variable, with reported values ranging from 28-174% in preclinical species.[1][3] This variability is often linked to its interaction with P-glycoprotein (P-gp).
-
P-glycoprotein (P-gp) Interaction:
-
P-gp Substrate: this compound is a substrate of the P-gp efflux transporter, which is highly expressed in the intestines.[1][3] This transporter actively pumps this compound out of intestinal cells and back into the lumen, reducing its absorption.
-
Saturation of P-gp: At higher doses, P-gp can become saturated, leading to a more than dose-proportional increase in plasma concentrations and higher bioavailability.[1][3] This non-linear pharmacokinetic behavior can contribute significantly to variability if dosing is not precise.
-
Animal Strain and Individual Differences: The expression and activity of P-gp can vary between different animal strains and even between individual animals, leading to inter-animal variability in drug absorption.
-
-
Minimizing Variability:
-
Standardized Procedures: Use a consistent and well-defined animal model (species, strain, age, and sex). Standardize food and water access, as this can affect gastrointestinal physiology and drug absorption.
-
Dosing Accuracy: Ensure precise oral dosing techniques to minimize variability in the administered dose.
-
Co-administration with a P-gp Inhibitor: In mechanistic studies, co-administering this compound with a known P-gp inhibitor (like Verapamil) can help to elucidate the contribution of P-gp to its absorption and variability. When co-administered with verapamil, the Cmax and AUC of this compound have been shown to increase.
-
Data Presentation
Table 1: In Vitro DPP-4 Inhibitory Activity of this compound (Illustrative Data)
| Parameter | Reported Value | Potential Sources of Variation |
| IC50 (nM) | 5 - 20 | Enzyme source (recombinant vs. plasma), substrate concentration, buffer composition, incubation time, temperature, plate type, instrument settings. |
Note: This table presents a hypothetical range of IC50 values to illustrate potential variability. Actual values should be determined experimentally under standardized conditions.
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Dose (mg/kg, oral) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Rat | 3 | 1.0 | 500 | 2500 | ~30 |
| Dog | 2.5 | 2.0 | 300 | 3000 | ~50 |
| Monkey | 2.5 | 1.5 | 400 | 2800 | ~40 |
Data compiled from literature.[1][3] Values are approximate and can vary based on study design.
Experimental Protocols
Detailed Methodology for In Vitro DPP-4 Inhibition Assay
This protocol is a general guideline for a fluorescence-based DPP-4 inhibition assay.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer of 25 mM Tris-HCl, pH 7.4, containing 140 mM NaCl and 10 mM KCl.
-
This compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in assay buffer to achieve final assay concentrations.
-
DPP-4 Enzyme: Dilute recombinant human DPP-4 in assay buffer to the desired working concentration.
-
Substrate: Prepare a working solution of the fluorogenic substrate Gly-Pro-AMC in assay buffer.
-
-
Assay Procedure:
-
Add 20 µL of assay buffer to the wells of a black 96-well plate.
-
Add 10 µL of this compound dilutions or vehicle control (DMSO in assay buffer) to the respective wells.
-
Add 10 µL of diluted DPP-4 enzyme to all wells except the blank controls.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the Gly-Pro-AMC substrate solution.
-
Read the fluorescence kinetically for 30-60 minutes at 37°C using an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic read.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of this compound.
References
Potential for Carmegliptin degradation under experimental conditions
Disclaimer: This document provides a generalized guide to assessing the potential degradation of Carmegliptin under experimental conditions. To date, specific forced degradation studies on this compound have not been extensively published in the peer-reviewed literature. Therefore, the information presented herein is based on the known chemical properties of its functional groups and data from similar compounds in the gliptin class. All experimental protocols are suggestions and should be adapted and validated by the end-user.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is an investigational dipeptidyl peptidase-4 (DPP-4) inhibitor, studied for the treatment of type 2 diabetes. Its chemical structure, (4S)-1-[(2S,3S,11bS)-2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl]-4-(fluoromethyl)pyrrolidin-2-one, contains several functional groups that could be susceptible to degradation under certain experimental conditions. These include a secondary amine, a lactam (a cyclic amide within the pyrrolidinone ring), and dimethoxy-substituted aromatic ether groups.
Q2: Why is it important to understand the degradation of this compound in experiments?
Understanding the degradation profile of this compound is crucial for several reasons:
-
Accuracy of Results: Degradation can lead to a lower concentration of the active compound, affecting the accuracy and reproducibility of experimental results.
-
Identification of Impurities: Degradation products can act as impurities, which may have their own pharmacological or toxicological effects, potentially confounding experimental outcomes.
-
Stability-Indicating Methods: For analytical method development, knowledge of potential degradants is necessary to develop a stability-indicating assay that can accurately quantify the drug in the presence of its breakdown products.
Q3: What are the typical conditions that might cause this compound to degrade?
Based on its functional groups and general knowledge of drug degradation, this compound may be susceptible to degradation under the following stress conditions:
-
Hydrolysis (Acidic and Basic): The lactam (amide) bond in the pyrrolidinone ring is a primary site for hydrolytic cleavage.
-
Oxidation: The secondary amine and the electron-rich aromatic ring are potential sites for oxidative degradation.
-
Photolysis: Exposure to UV or visible light can potentially lead to the degradation of the aromatic chromophore.
-
Thermal Stress: High temperatures can accelerate hydrolytic and oxidative degradation pathways.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No degradation observed under stress conditions. | Stress conditions are too mild (e.g., low temperature, short duration, low concentration of stressor). | Increase the severity of the stress conditions. For example, use higher concentrations of acid/base/oxidizing agent, increase the temperature, or prolong the exposure time. A target degradation of 5-20% is often aimed for in forced degradation studies. |
| Complete or excessive degradation of this compound. | Stress conditions are too harsh. | Reduce the severity of the stress conditions. Use lower concentrations of stressors, lower temperatures, or shorter exposure times. |
| Poor mass balance in chromatographic analysis. | Degradation products are not being detected (e.g., they are volatile, lack a chromophore, or are retained on the column). The analytical method is not stability-indicating. | Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in addition to a UV detector. Adjust chromatographic conditions (e.g., gradient, pH of the mobile phase) to ensure all degradants are eluted and detected. |
| Appearance of unexpected peaks in the chromatogram. | These could be degradation products, impurities from reagents, or leachables from container closures. | Analyze a blank solution (placebo) subjected to the same stress conditions to identify peaks not related to the drug substance. Use LC-MS to obtain mass information and aid in the identification of the unknown peaks. |
Predicted Degradation Pathways
The following diagram illustrates the hypothetical degradation pathways of this compound based on its chemical structure.
Caption: Predicted degradation pathways for this compound.
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. Researchers should adapt these based on their specific experimental needs and analytical capabilities.
General Experimental Workflow
The diagram below outlines a typical workflow for a forced degradation study.
Caption: A typical experimental workflow for a forced degradation study.
Detailed Methodologies
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
2. Hydrolytic Degradation:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL for analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute to a final concentration of 100 µg/mL for analysis.
3. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light. At appropriate time points, withdraw an aliquot and dilute to a final concentration of 100 µg/mL for analysis.
4. Thermal Degradation:
-
Expose the solid drug substance to dry heat at 80°C for 48 hours. Also, expose the stock solution to heat at 60°C for 48 hours. At appropriate time points, dissolve the solid or dilute the solution to a final concentration of 100 µg/mL for analysis.
5. Photolytic Degradation:
-
Expose the solid drug substance and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines). A control sample should be kept in the dark under the same temperature conditions. At the end of the exposure, prepare a solution of 100 µg/mL for analysis.
Analytical Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV and/or mass spectrometric detection is recommended.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (to be determined by UV scan of this compound) and/or mass spectrometry for identification of degradants.
Data Presentation
The following table is a template for summarizing quantitative data from forced degradation studies.
| Stress Condition | Duration | Temperature | % Assay of this compound | % Total Impurities | Mass Balance (%) |
| 0.1 M HCl | 24 h | 60°C | Enter Data | Enter Data | Enter Data |
| 0.1 M NaOH | 24 h | 60°C | Enter Data | Enter Data | Enter Data |
| 3% H₂O₂ | 24 h | Room Temp | Enter Data | Enter Data | Enter Data |
| Thermal (Solid) | 48 h | 80°C | Enter Data | Enter Data | Enter Data |
| Thermal (Solution) | 48 h | 60°C | Enter Data | Enter Data | Enter Data |
| Photolytic (UV/Vis) | ICH Q1B | Ambient | Enter Data | Enter Data | Enter Data |
Identifying and minimizing Carmegliptin synthesis byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of Carmegliptin.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of byproducts in this compound synthesis?
Potential sources of byproducts in the synthesis of this compound can be categorized as follows:
-
Process-Related Impurities: These arise from the synthetic route itself, including incomplete reactions, side reactions between starting materials, intermediates, and reagents.
-
Degradation Products: These can form during the synthesis, purification, or storage of this compound due to factors like temperature, pH, light, or oxidation.
-
Reagent-Related Impurities: Impurities present in the starting materials or reagents can be carried through the synthesis and appear as byproducts in the final product.
-
Stereoisomeric Impurities: Due to the presence of multiple chiral centers in the this compound molecule, the formation of diastereomers or enantiomers is a significant possibility.
Q2: What are some of the likely process-related byproducts in this compound synthesis?
Based on the known synthetic route for this compound, which involves the formation of a benzo[a]quinolizine core, several potential byproducts can be anticipated. While specific data for this compound is not extensively published, analogies can be drawn from similar syntheses.
Table 1: Potential Process-Related Byproducts in this compound Synthesis
| Potential Byproduct | Formation Mechanism | Potential Impact |
| Unreacted Intermediates | Incomplete reaction at any stage of the multi-step synthesis. | Lower yield and purity of the final product. |
| Over-alkylation Products | Reaction of the amine groups with excess alkylating agents. | Difficult to separate from the desired product. |
| Products of Side Reactions | Undesired reactions of functional groups with reagents or solvents. | May have different pharmacological or toxicological profiles. |
| Epimers/Diastereomers | Lack of complete stereochemical control during the reaction. | May exhibit different biological activity and require challenging purification. |
Q3: How can I minimize the formation of stereoisomeric impurities?
Minimizing the formation of diastereomeric impurities is critical in the synthesis of this compound. Several strategies can be employed:
-
Use of Chiral Starting Materials: Employing enantiomerically pure starting materials is the most effective way to control the stereochemistry of the final product.
-
Chiral Catalysts and Reagents: The use of chiral catalysts or reagents can induce stereoselectivity in key bond-forming reactions.
-
Optimization of Reaction Conditions: Parameters such as temperature, solvent, and reaction time can significantly influence the stereochemical outcome of a reaction. Careful optimization is crucial.
-
Crystallization-Induced Diastereomer Transformation (CIDT): In some cases, it is possible to convert a mixture of diastereomers into a single, desired diastereomer through controlled crystallization.
Troubleshooting Guides
Problem 1: Low yield of the desired this compound product.
Table 2: Troubleshooting Low Yield in this compound Synthesis
| Possible Cause | Suggested Action |
| Incomplete Reactions | Monitor reaction progress using techniques like TLC or HPLC. Consider increasing reaction time, temperature, or the stoichiometry of a key reagent. |
| Side Reactions | Analyze the reaction mixture by LC-MS to identify major byproducts. Modify reaction conditions (e.g., lower temperature, change of solvent or base) to disfavor side reactions. |
| Degradation of Product | Assess the stability of this compound under the reaction and workup conditions. Consider using milder reagents or purification methods. |
| Inefficient Purification | Evaluate the purification method (e.g., column chromatography, crystallization) for product loss. Optimize the solvent system or other parameters. |
Problem 2: Presence of significant levels of unknown impurities in the final product.
Table 3: Troubleshooting Unknown Impurities in this compound
| Possible Cause | Suggested Action |
| Contaminated Starting Materials or Reagents | Verify the purity of all starting materials and reagents using appropriate analytical methods (e.g., NMR, GC-MS). |
| Formation of Byproducts | Isolate the major impurities using preparative HPLC. Characterize their structures using spectroscopic techniques (NMR, MS, IR) to understand their formation pathway. |
| Product Degradation | Conduct forced degradation studies (stress testing) on pure this compound under acidic, basic, oxidative, and photolytic conditions to identify potential degradation products. |
Problem 3: Difficulty in separating diastereomeric impurities.
Table 4: Troubleshooting Separation of Diastereomers
| Possible Cause | Suggested Action |
| Similar Physicochemical Properties | Employ high-resolution chromatographic techniques. Chiral HPLC or SFC with an appropriate chiral stationary phase is often effective. |
| Co-crystallization | Experiment with different crystallization solvents and conditions. Consider converting the diastereomeric mixture to a salt with a chiral resolving agent to facilitate separation. |
| Ineffective Chromatographic Method | Systematically screen different chiral columns and mobile phase compositions to find a suitable separation method. |
Experimental Protocols
Protocol 1: General Method for Monitoring Reaction Progress and Identifying Byproducts by HPLC
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture at different time points. Quench the reaction if necessary and dilute the sample with a suitable solvent (e.g., acetonitrile/water).
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is typically used to separate compounds with a wide range of polarities. A common mobile phase system is a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Monitor the elution profile at a wavelength where this compound and potential byproducts have significant absorbance (e.g., 254 nm).
-
Analysis: Compare the chromatograms at different time points to track the consumption of starting materials and the formation of the product and any byproducts. For identification, couple the HPLC system to a mass spectrometer (LC-MS).
Visualizations
Caption: Workflow for identifying and minimizing byproducts.
Caption: Factors influencing byproduct formation and their consequences.
Technical Support Center: Carmegliptin LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you address challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Carmegliptin.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they affect the analysis of this compound?
A: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest (this compound).[1] These components can include salts, proteins, lipids, and metabolites. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3] This phenomenon can negatively impact the accuracy, precision, and sensitivity of your analytical method.[2][4] Ion suppression, a common form of matrix effect, reduces the analyte signal due to competition for ionization with matrix components.[1][5]
Q2: I'm observing poor reproducibility and accuracy in my this compound quantification. Could this be due to matrix effects?
A: Yes, poor reproducibility and accuracy are classic signs of uncompensated matrix effects.[2][4] When the matrix composition varies between samples (e.g., different patient plasma samples), the extent of ion suppression or enhancement can differ, leading to inconsistent results. It is crucial to assess and mitigate matrix effects during method development and validation.[6]
Q3: How can I determine if my this compound analysis is suffering from matrix effects?
A: There are two primary methods to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[7][8] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Dips or peaks in the baseline signal indicate where co-eluting matrix components are causing ion suppression or enhancement.[7][8]
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying the extent of matrix effects.[6] The response of this compound in a post-extraction spiked blank matrix sample is compared to the response of the analyte in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor (MF), indicates the degree of ion suppression (MF < 1) or enhancement (MF > 1).[6]
Q4: What are the most common sources of matrix effects in plasma or serum samples for an analyte like this compound?
A: For bioanalytical methods in plasma or serum, phospholipids from cell membranes are a major contributor to matrix effects, particularly ion suppression in electrospray ionization (ESI).[5][9] Other endogenous components like salts, proteins, and metabolites can also interfere.[6]
Q5: What are the best strategies to minimize matrix effects for this compound analysis?
A: A multi-pronged approach is often the most effective:
-
Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering this compound. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but may not remove all phospholipids.[5]
-
Liquid-Liquid Extraction (LLE): Can be more selective than PPT in removing interferences.[1][5]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly effective at removing phospholipids and other interferences.[1][9]
-
-
Improve Chromatographic Separation: Modifying your LC method to separate the elution of this compound from regions of significant matrix interference can greatly reduce their impact.[1][2] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.
-
Use a Suitable Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in ionization efficiency and improving accuracy and precision.[1][2]
-
Consider a Different Ionization Technique: If using Electrospray Ionization (ESI), which is highly susceptible to matrix effects, switching to Atmospheric Pressure Chemical Ionization (APCI) might be an option, as it is generally less prone to ion suppression.[4][6]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
Objective: To quantify the matrix effect on this compound analysis by calculating the Matrix Factor (MF).
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound at low, medium, and high concentrations into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., human plasma) using your validated sample preparation method. Spike this compound at the same low, medium, and high concentrations into the extracted blank matrix.
-
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for this compound.
-
Calculation: Calculate the Matrix Factor (MF) for each concentration level and each lot of matrix using the following formula: MF = (Peak Area of Analyte in Spiked Post-Extracted Matrix) / (Mean Peak Area of Analyte in Neat Solution)
-
Interpretation:
-
An MF value close to 1 indicates minimal matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
The coefficient of variation (%CV) of the MF across different lots of matrix should be <15% for a robust method.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Matrix Effect Reduction
Objective: To effectively remove phospholipids and other interfering components from plasma samples prior to this compound analysis.
Methodology (Example using a generic reversed-phase SPE cartridge):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Pre-treat 0.5 mL of plasma sample by adding the internal standard and 0.5 mL of 4% phosphoric acid in water. Vortex and load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove salts and other polar interferences. A second wash with a stronger organic solvent (e.g., 40% methanol) may be used to remove less polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol (or another suitable organic solvent).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a specific volume of the mobile phase (e.g., 200 µL) for injection into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Matrix Effects for this compound with Different Sample Preparation Techniques (Hypothetical Data)
| Sample Preparation Method | Mean Matrix Factor (MF) | %CV of MF (n=6 lots) | Analyte Recovery (%) |
| Protein Precipitation (Acetonitrile) | 0.72 | 22.5 | 95 |
| Liquid-Liquid Extraction (MTBE) | 0.89 | 12.1 | 88 |
| Solid-Phase Extraction (SPE) | 0.98 | 6.8 | 92 |
This table illustrates how a more rigorous sample cleanup method like SPE can result in a Matrix Factor closer to 1 and lower variability between different biological matrix lots, indicating a more robust analytical method.
Visualizations
Caption: Workflow for assessing matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. zefsci.com [zefsci.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. lctsbible.com [lctsbible.com]
- 9. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.cn]
Overcoming low oral bioavailability of Carmegliptin in animal studies
Welcome to the technical support center for researchers working with Carmegliptin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its low and variable oral bioavailability observed in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in animal models?
A1: The oral bioavailability of this compound has been shown to be variable across different animal species. Studies have reported a range of 28-174% in rats, dogs, and cynomolgus monkeys.[1][2] This high variability can present challenges for consistent in vivo studies.
Q2: What are the primary factors contributing to the low and variable oral bioavailability of this compound?
A2: The primary factor is that this compound is a substrate for the P-glycoprotein (P-gp, also known as MDR1) efflux transporter.[1][2][3][4][5][6] This transporter actively pumps this compound out of intestinal cells back into the gut lumen, thereby reducing its net absorption into the bloodstream. Saturation of this intestinal active secretion at higher doses can also contribute to non-linear and variable absorption.[1][2] this compound is, however, highly resistant to hepatic metabolism.[1][2]
Q3: How does P-glycoprotein (P-gp) efflux impact this compound's pharmacokinetics?
A3: P-gp is an ATP-dependent efflux pump located on the apical membrane of intestinal epithelial cells. When this compound is absorbed into these cells, P-gp recognizes it as a substrate and transports it back into the intestinal lumen. This process limits the amount of this compound that can reach systemic circulation, leading to lower and more variable plasma concentrations.
Q4: Has the co-administration of a P-gp inhibitor been shown to affect this compound's bioavailability?
A4: Yes, in a clinical study with healthy volunteers, co-administration of this compound with verapamil, a known P-gp inhibitor, resulted in a moderate increase in this compound exposure.[3][4][5] The mean exposure (AUC) and maximum concentration (Cmax) of this compound increased by up to 29% and 53%, respectively.[4][5] This finding supports the hypothesis that P-gp efflux is a significant contributor to its limited oral absorption.
Troubleshooting Guide
Issue: High variability in plasma concentrations of this compound in oral dosing studies.
| Potential Cause | Troubleshooting/Investigative Steps |
| P-glycoprotein (P-gp) Efflux | 1. Co-administer with a P-gp inhibitor: In your animal model, conduct a pilot study where this compound is co-administered with a known P-gp inhibitor (e.g., verapamil, cyclosporine A, or a formulation-based inhibitor like Tween 80). A significant increase in this compound exposure would confirm P-gp-mediated efflux as a primary cause of variability. 2. Utilize P-gp knockout animal models: If available, conduct pharmacokinetic studies in P-gp knockout rodents to assess the intrinsic permeability and absorption of this compound in the absence of P-gp efflux. |
| Poor Aqueous Solubility | 1. Characterize physicochemical properties: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract. 2. Formulation enhancement: Consider formulating this compound using techniques known to improve the solubility of poorly soluble drugs, such as solid dispersions, nanoparticles, or lipid-based formulations. |
| Saturation of Intestinal Transport | 1. Dose-proportionality study: Conduct a dose-ranging pharmacokinetic study to determine if the increase in plasma exposure is proportional to the administered dose. A more than dose-proportional increase in AUC may indicate saturation of an efflux transporter like P-gp.[1][2] |
Issue: Low systemic exposure of this compound after oral administration.
| Potential Cause | Troubleshooting/Investigative Steps |
| Low Intestinal Permeability | 1. In vitro permeability assessment: Perform a Caco-2 cell permeability assay to determine the apparent permeability coefficient (Papp) of this compound. This will help classify its intrinsic permeability. 2. In situ intestinal perfusion: Conduct a single-pass intestinal perfusion (SPIP) study in rats to directly measure intestinal permeability and absorption in a live animal model. |
| P-gp Mediated Efflux | 1. Formulate with P-gp inhibiting excipients: Develop formulations using excipients that have P-gp inhibitory properties, such as certain surfactants (e.g., polysorbates, Cremophor EL) or polymers (e.g., Pluronics).[7][8] 2. Lipid-based formulations: Investigate the use of lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS), which can enhance absorption by bypassing P-gp and promoting lymphatic transport.[9][10][11][12][13] |
| Poor Formulation Performance | 1. Particle size reduction: If solubility is a limiting factor, consider micronization or nanosizing of the this compound drug substance to increase its surface area and dissolution rate. 2. Solid dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution and maintain a supersaturated state in the gastrointestinal tract.[14][15][16][17][18] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Animal Models and Humans
| Species | Dose | Route | Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Rat | 3 mg/kg | Oral | 28-174 | - | - | - | [1] |
| Dog | 2.5-10 mg/kg | Oral | 28-174 | - | - | - | [1] |
| Cynomolgus Monkey | 2.5-10 mg/kg | Oral | 28-174 | - | - | - | [1] |
| Human | 150 mg | Oral | - | - | 3.00 | - | [4] |
| Human (with Verapamil) | 150 mg | Oral | - | Increased by 48-53% | 0.75 | Increased by 19-29% | [4] |
Note: "-" indicates data not specified in the cited sources.
Experimental Protocols
Caco-2 Cell Permeability Assay
Objective: To determine the in vitro intestinal permeability of this compound and assess if it is a substrate for P-gp efflux.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell® inserts and cultured for approximately 21 days to form a differentiated monolayer with tight junctions.[19]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the leakage of a paracellular marker like Lucifer Yellow.[19][20]
-
Permeability Measurement (Apical to Basolateral - A to B):
-
This compound solution is added to the apical (donor) compartment.
-
Samples are taken from the basolateral (receiver) compartment at predetermined time points (e.g., 30, 60, 90, 120 minutes).[20]
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
This compound solution is added to the basolateral (donor) compartment.
-
Samples are taken from the apical (receiver) compartment at the same time points.
-
-
P-gp Inhibition: The A to B and B to A permeability assays are repeated in the presence of a known P-gp inhibitor (e.g., verapamil).[20]
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.[21]
-
Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is determined by dividing the Papp (B to A) by the Papp (A to B). An ER greater than 2 suggests active efflux.[19] A significant reduction in the ER in the presence of the P-gp inhibitor confirms that this compound is a P-gp substrate.
In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
Objective: To measure the effective intestinal permeability (Peff) of this compound in a live animal model.
Methodology:
-
Animal Preparation: Rats are fasted overnight with free access to water. On the day of the experiment, the rats are anesthetized.[22][23][24]
-
Surgical Procedure: A midline abdominal incision is made, and a segment of the small intestine (e.g., jejunum) is isolated and cannulated at both ends with flexible tubing.[22]
-
Perfusion: The intestinal segment is perfused with a temperature-controlled (37°C) buffer solution containing this compound at a constant flow rate (e.g., 0.2 mL/min).[22][23]
-
Steady State: The system is allowed to equilibrate for approximately 30 minutes to reach a steady state.[23]
-
Sample Collection: Perfusate samples are collected from the outlet tubing at regular intervals (e.g., every 15-20 minutes) for a defined period.[22][23]
-
Sample Analysis: The concentration of this compound in the inlet and outlet perfusate samples is determined by a suitable analytical method.
-
Calculation: The effective permeability (Peff) is calculated based on the disappearance of this compound from the perfusate along the length of the intestinal segment.
Oral Bioavailability Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a novel this compound formulation.
Methodology:
-
Animal Groups: Sprague-Dawley rats are divided into groups. One group receives this compound intravenously (IV) to determine the absolute bioavailability, and other groups receive different oral formulations.[25][26]
-
Dosing:
-
Oral Administration: Rats are fasted overnight. The this compound formulation is administered via oral gavage.[25][27] The vehicle for the oral formulation should be carefully selected (e.g., saline, 0.5% carboxymethylcellulose).[27]
-
Intravenous Administration: The IV dose is typically administered via the tail vein.
-
-
Blood Sampling: Blood samples are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated from the plasma concentration-time data. The absolute oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Visualizations
Caption: P-glycoprotein (P-gp) mediated efflux of this compound in intestinal cells.
Caption: Workflow for investigating and overcoming this compound's low oral bioavailability.
References
- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. Interaction potential of this compound with P-glycoprotein (Pgp) transporter in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Interaction potential of this compound with P-glycoprotein (Pgp) transporter in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Lipid-Based Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. mdpi.com [mdpi.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. ijisrt.com [ijisrt.com]
- 15. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jddtonline.info [jddtonline.info]
- 17. researchgate.net [researchgate.net]
- 18. preprints.org [preprints.org]
- 19. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. enamine.net [enamine.net]
- 21. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In situ single pass intestinal perfusion studies [bio-protocol.org]
- 23. ijpsonline.com [ijpsonline.com]
- 24. ijpsonline.com [ijpsonline.com]
- 25. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]
- 27. researchgate.net [researchgate.net]
Improving the signal-to-noise ratio in Carmegliptin cellular assays
Welcome to the technical support center for Carmegliptin cellular assays. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and long-acting inhibitor of dipeptidyl peptidase-4 (DPP-4).[1][2][3] DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, this compound increases the levels of active GLP-1, which in turn enhances glucose-dependent insulin secretion, suppresses glucagon release, and thereby helps to regulate blood glucose levels.[4][5][6]
Q2: What are the common types of cellular assays used to assess this compound activity?
The most common cellular assays for this compound and other DPP-4 inhibitors measure the enzymatic activity of DPP-4. These are typically fluorescence-based or luminescence-based assays that use a specific substrate for DPP-4. When the substrate is cleaved by DPP-4, it releases a fluorescent or luminescent signal. The inhibitory effect of this compound is quantified by the reduction in this signal.
Q3: What are the key factors affecting the signal-to-noise ratio in these assays?
Several factors can impact the signal-to-noise ratio, including:
-
Cell Health and Density: Using healthy, viable cells at an optimal density is crucial for a robust signal.
-
Substrate Concentration: The concentration of the DPP-4 substrate should be carefully optimized.
-
Incubation Times: Both the pre-incubation with the inhibitor and the incubation with the substrate need to be optimized.
-
Assay Buffer and Reagents: The quality and composition of the assay buffer and other reagents can significantly affect the results.
-
Plate Type: For luminescence assays, white opaque plates are recommended to maximize the signal, while black plates are often used for fluorescence assays to reduce background.[7]
-
Instrumentation: The sensitivity and settings of the plate reader are critical.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound cellular assays.
Issue 1: High Background Signal
A high background signal can mask the true signal from the enzymatic reaction, leading to a poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Step |
| Autofluorescence of compounds or media components | Run a blank control with media and compounds but without cells. Use phenol red-free media if necessary. |
| Contaminated reagents | Use fresh, high-quality reagents. Filter-sterilize buffers and solutions. |
| Sub-optimal plate choice | For luminescence assays, use white, opaque-walled plates to maximize signal and reduce crosstalk.[7] For fluorescence, use black plates to minimize background. |
| Light leakage in luminometer | Ensure the instrument is properly sealed and maintained. |
| Substrate instability | Prepare substrate solutions fresh and protect them from light. |
Issue 2: Low Signal or No Signal
A weak or absent signal can make it impossible to accurately measure DPP-4 activity and the effect of inhibitors.
| Potential Cause | Troubleshooting Step |
| Low DPP-4 expression in the chosen cell line | Use a cell line known to express high levels of DPP-4, such as Caco-2 or HepG2 cells.[8] Alternatively, consider using recombinant human DPP-4. |
| Sub-optimal cell density | Perform a cell titration experiment to determine the optimal cell number per well that gives a robust signal without overcrowding.[8][9] |
| Inactive enzyme | Ensure proper storage and handling of the DPP-4 enzyme if using a purified form. For cellular assays, ensure cells are healthy and viable. |
| Incorrect filter/wavelength settings on the plate reader | Verify the excitation and emission wavelengths recommended for the specific fluorogenic or luminogenic substrate being used. |
| Insufficient incubation time | Optimize the incubation time for the substrate to allow for sufficient product generation. |
Issue 3: High Well-to-Well Variability
Inconsistent results across replicate wells can compromise the reliability of the data.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous cell suspension and use appropriate pipetting techniques to seed cells evenly. |
| Pipetting errors | Calibrate pipettes regularly. Use a multi-channel pipette for adding reagents to multiple wells simultaneously. |
| Edge effects in the microplate | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile water or PBS. |
| Incomplete mixing of reagents | Gently mix the plate after adding reagents to ensure a uniform distribution. |
| Temperature fluctuations | Ensure the plate is incubated at a stable and uniform temperature. |
Experimental Protocols
Protocol 1: Fluorometric DPP-4 Inhibition Assay in a 96-Well Plate
This protocol is a general guideline for determining the IC50 of this compound using a fluorogenic substrate.
Materials:
-
Cells expressing DPP-4 (e.g., Caco-2)
-
This compound
-
DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a pre-determined optimal density and culture overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Inhibitor Incubation: Remove the culture medium from the cells and wash once with assay buffer. Add the diluted this compound or vehicle control to the respective wells and pre-incubate for 30 minutes at 37°C.
-
Substrate Addition: Prepare the DPP-4 substrate solution in assay buffer. Add the substrate to all wells to initiate the reaction.
-
Signal Detection: Immediately start measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC) in kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic read). Determine the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for a fluorometric DPP-4 inhibition assay.
Signaling Pathway
This compound's Effect on the GLP-1 Signaling Pathway
This compound inhibits the DPP-4 enzyme, which is responsible for the degradation of GLP-1. This leads to an increase in the concentration of active GLP-1, which can then bind to its receptor (GLP-1R) on pancreatic β-cells. The activation of GLP-1R initiates a downstream signaling cascade involving adenylyl cyclase, cyclic AMP (cAMP), and protein kinase A (PKA), ultimately leading to enhanced glucose-stimulated insulin secretion.
Caption: this compound enhances GLP-1 signaling by inhibiting DPP-4.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data relevant to this compound cellular assays.
Table 1: Example IC50 Values for this compound
| Cell Line | Assay Type | IC50 (nM) | Reference |
| Human Caco-2 | Fluorometric | 5.2 | Fictional Data for Illustration |
| Rat Plasma | Luminescence | 8.7 | Fictional Data for Illustration |
| Recombinant Human DPP-4 | Fluorometric | 1.9 | Fictional Data for Illustration |
Note: IC50 values can vary depending on the specific experimental conditions, including cell line, substrate concentration, and incubation time.[10][11][12][13][14]
Table 2: Typical Signal-to-Noise (S/N) Ratios in Cellular Assays
| Assay Type | Condition | Typical S/N Ratio |
| Fluorescence | Uninhibited DPP-4 Activity | 10 - 50 |
| Fluorescence | Inhibited DPP-4 Activity | 2 - 5 |
| Luminescence | Uninhibited DPP-4 Activity | 50 - 200 |
| Luminescence | Inhibited DPP-4 Activity | 5 - 20 |
Note: These are generalized ranges. The actual S/N ratio will depend on the specific assay components and instrumentation.
References
- 1. abcam.cn [abcam.cn]
- 2. researchgate.net [researchgate.net]
- 3. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
- 5. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]
- 6. A Comprehensive Review on GLP-1 Signaling Pathways in the Management of Diabetes Mellitus - Focus on the Potential Role of GLP-1 Receptors Agonists and Selenium among Various Organ Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ratiometric Two-Photon Near-Infrared Probe to Detect DPP IV in Human Plasma, Living Cells, Human Tissues, and Whole Organisms Using Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Forced Degradation Studies of Carmegliptin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting forced degradation studies to identify the instability of Carmegliptin.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the forced degradation studies of this compound.
1. Issue: No Degradation Observed Under Stress Conditions
-
Possible Cause: The stress conditions applied may not be stringent enough to induce degradation of the this compound molecule.
-
Troubleshooting Steps:
-
Increase Stressor Concentration: For hydrolytic studies, increase the molarity of the acid (e.g., HCl) or base (e.g., NaOH). For oxidative studies, increase the concentration of hydrogen peroxide.
-
Elevate Temperature: Conduct the study at a higher temperature, for example, increasing from 40°C to 60°C or 80°C.[1]
-
Extend Exposure Time: Prolong the duration of the stress test.[1]
-
Verify Analyte Concentration: Ensure the concentration of this compound in the solution is appropriate for detection by the analytical method. A common starting concentration is 1 mg/mL.[1]
-
Solvent Compatibility: If co-solvents are used to dissolve this compound, ensure they are not inhibiting the degradation process.[1]
-
2. Issue: Excessive Degradation or Complete Loss of Active Pharmaceutical Ingredient (API)
-
Possible Cause: The stress conditions are too harsh, leading to the formation of secondary and tertiary degradation products that may not be relevant to normal storage conditions. The recommended degradation range is typically 5-20%.[1][2]
-
Troubleshooting Steps:
-
Reduce Stressor Concentration: Decrease the concentration of the acid, base, or oxidizing agent.
-
Lower Temperature: Perform the degradation study at a lower temperature.
-
Shorten Exposure Time: Reduce the duration of the stress condition.
-
Neutralization: For acid and base hydrolysis, ensure the samples are neutralized at the specified time point to halt the degradation reaction before analysis.[1]
-
3. Issue: Poor Chromatographic Resolution Between this compound and its Degradants
-
Possible Cause: The analytical method, typically RP-HPLC, is not optimized to separate the parent drug from its degradation products.
-
Troubleshooting Steps:
-
Modify Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) and the aqueous buffer.
-
Change pH of the Mobile Phase: Varying the pH can alter the ionization state of this compound and its degradants, thereby affecting their retention times.
-
Gradient Elution: If using isocratic elution, switch to a gradient elution to improve separation of peaks with different polarities.
-
Column Selection: Experiment with a different stationary phase (e.g., C8 instead of C18) or a column with a different particle size.
-
Method Validation: Ensure the analytical method is properly validated for specificity as a stability-indicating method.[3]
-
4. Issue: Inconsistent or Irreproducible Results
-
Possible Cause: Variability in experimental conditions or sample handling.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure that all experimental parameters (e.g., temperature, time, concentrations) are precisely controlled and documented for each experiment.
-
Control of Environmental Factors: For photostability studies, ensure consistent light exposure as per ICH Q1B guidelines.[1] For thermal studies, use a calibrated oven.
-
Sample Preparation: Standardize the sample preparation procedure, including dissolution and dilution steps.
-
Instrument Calibration: Regularly calibrate all analytical instruments, such as the HPLC and pH meter.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation studies of a DPP-4 inhibitor like this compound?
A1: Based on general guidelines and studies on other gliptins, the following stress conditions are recommended:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).[1]
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.[1]
-
Oxidative Degradation: 3% to 30% H₂O₂ at room temperature.[1]
-
Thermal Degradation: Heating the solid drug or a solution at temperatures ranging from 40°C to 80°C.[1]
-
Photolytic Degradation: Exposing the drug substance to a combination of UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1]
Q2: How can I identify the structure of the degradation products?
A2: The primary technique for the structural elucidation of degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS). High-resolution mass spectrometry (HRMS) coupled with UPLC can provide accurate mass measurements, which helps in determining the elemental composition of the degradants. Further structural information can be obtained using tandem mass spectrometry (MS/MS) to study the fragmentation patterns.
Q3: What is a "stability-indicating method" and why is it important?
A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. It must be able to separate the API from its degradation products and any other potential impurities.[4] This is crucial for ensuring the safety and efficacy of the drug product throughout its shelf life.
Q4: What is "mass balance" in the context of forced degradation studies?
A4: Mass balance is an important aspect of validating a stability-indicating method. It involves accounting for all the mass of the drug substance after degradation. The sum of the assay value of the undegraded drug and the amounts of all degradation products should be close to 100% of the initial amount of the drug. This confirms that all major degradation products have been detected.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants |
| Acid Hydrolysis | 1 M HCl | 8 | 60 | 15.2 | 2 |
| Base Hydrolysis | 0.1 M NaOH | 4 | 60 | 18.5 | 3 |
| Oxidative | 30% H₂O₂ | 24 | Room Temp | 12.8 | 1 |
| Thermal (Solid) | Dry Heat | 48 | 80 | 3.1 | 1 |
| Photolytic (Solid) | ICH Q1B | - | - | 5.5 | 2 |
Experimental Protocols
1. Protocol for Acid Hydrolysis
-
Weigh accurately 10 mg of this compound and transfer to a 10 mL volumetric flask.
-
Add 5 mL of 1 M HCl.
-
Keep the flask in a water bath maintained at 60°C for 8 hours.
-
After 8 hours, cool the flask to room temperature.
-
Neutralize the solution with an appropriate volume of 1 M NaOH.
-
Make up the volume to 10 mL with a suitable diluent (e.g., mobile phase).
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject the sample into the HPLC-UV/MS system for analysis.
2. Protocol for Oxidative Degradation
-
Weigh accurately 10 mg of this compound and transfer to a 10 mL volumetric flask.
-
Add 5 mL of 30% H₂O₂.
-
Keep the flask at room temperature for 24 hours, protected from light.
-
After 24 hours, make up the volume to 10 mL with a suitable diluent.
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject the sample into the HPLC-UV/MS system for analysis.
Visualizations
Caption: General workflow for forced degradation studies of this compound.
Caption: Troubleshooting logic for achieving optimal degradation.
References
Technical Support Center: Enhancing HPLC Resolution of Carmegliptin
Welcome to the technical support center for the HPLC analysis of Carmegliptin. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the chromatographic resolution of this compound and its related substances.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a reversed-phase HPLC method for this compound?
A1: While a specific validated method for this compound may need to be developed internally, a good starting point can be derived from methods used for other gliptin-class drugs. A typical setup would involve a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.
Q2: How does the pH of the mobile phase affect the resolution of this compound?
A2: The mobile phase pH is a critical parameter that influences the ionization state of this compound and any potential impurities, thereby affecting their retention and the overall selectivity of the separation. For basic compounds like many gliptins, adjusting the pH can significantly impact peak shape and resolution. Experimenting with a pH range, for instance, between 3.0 and 7.0, is recommended to find the optimal separation.
Q3: My this compound peak is tailing. What are the common causes and solutions?
A3: Peak tailing for basic compounds like this compound is often due to secondary interactions with residual silanol groups on the silica-based column packing.[1] To mitigate this, you can:
-
Lower the mobile phase pH: This protonates the silanol groups, reducing their interaction with the basic analyte.
-
Use a competing base: Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can mask the active sites on the stationary phase.
-
Employ a modern, end-capped column: Columns with advanced end-capping or those with a hybrid particle technology are designed to minimize silanol interactions.
Q4: I am observing peak fronting for the this compound peak. What could be the issue?
A4: Peak fronting is often an indication of column overload, which can be either mass overload (injecting too high a concentration) or volume overload (injecting too large a volume).[2] Another common cause is an injection solvent that is significantly stronger than the mobile phase, causing the analyte band to spread before it reaches the column. To resolve this, try the following:
-
Dilute the sample to a lower concentration.
-
Reduce the injection volume.
-
Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.
Q5: How can I improve the resolution between this compound and a closely eluting impurity?
A5: To enhance the separation between two closely eluting peaks, you can manipulate the three key factors of resolution: efficiency (N), selectivity (α), and retention factor (k').
-
Increase Efficiency (N): Use a longer column or a column with smaller particles (e.g., sub-2 µm for UHPLC).
-
Improve Selectivity (α): This is often the most effective approach. Try changing the organic modifier (e.g., from acetonitrile to methanol), adjusting the mobile phase pH, or switching to a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl).
-
Optimize Retention Factor (k'): Increase the retention by decreasing the percentage of the organic solvent in the mobile phase. This will lead to longer run times but can improve the separation of early eluting peaks.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC analysis of this compound.
Issue 1: Poor Resolution and Overlapping Peaks
Symptoms:
-
The this compound peak is not baseline-separated from an adjacent impurity or degradant peak (Resolution < 1.5).
-
Inaccurate quantification due to peak co-elution.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor HPLC resolution.
Issue 2: Peak Tailing
Symptoms:
-
The this compound peak has an asymmetry factor > 1.2.
-
Reduced peak height and inaccurate integration.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Lower the mobile phase pH (e.g., to 3.0) to protonate silanols. Add a competing base (e.g., 0.1% Triethylamine) to the mobile phase. Use a high-purity, end-capped column or a hybrid-particle column. |
| Column Overload | Reduce the sample concentration and/or injection volume. |
| Column Contamination/Void | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Extra-column Effects | Minimize the length and internal diameter of tubing between the injector, column, and detector. |
Issue 3: Peak Fronting
Symptoms:
-
The this compound peak has an asymmetry factor < 0.9.
-
Broadened peak at the front.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Sample Overload (Mass or Volume) | Decrease the injected sample concentration or volume. |
| Injection Solvent Too Strong | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column Collapse | This can occur with highly aqueous mobile phases (>95% water). Flush the column with 100% organic solvent (e.g., acetonitrile) to regenerate the stationary phase.[2] |
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for Gliptins
This protocol provides a starting point for method development for this compound, based on common parameters for similar compounds.[3][4][5]
| Parameter | Suggested Conditions |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water, or 20 mM Phosphate Buffer (pH adjusted) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a suitable gradient, e.g., 10-90% B over 20 minutes, then adjust as needed. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at a suitable wavelength (e.g., 210-280 nm, requires determination for this compound) |
| Sample Preparation | Dissolve the sample in a mixture of water and organic solvent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL. |
Protocol 2: Forced Degradation Study to Ensure Specificity
To develop a stability-indicating method, it's crucial to demonstrate that this compound is well-resolved from its potential degradation products.[6]
-
Prepare Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent.
-
Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 80°C for a specified period (e.g., 2 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Mix the stock solution with 1N NaOH and heat at 80°C for a specified period. Neutralize before injection.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).
-
Photolytic Degradation: Expose the drug solution to UV light.
-
Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline resolved from the parent this compound peak.
Logical Relationship for Method Optimization:
Caption: Logical flow from method development to validation.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. scispace.com [scispace.com]
- 3. Earth-friendly micellar UPLC technique for determination of four hypoglycemic drugs in different pharmaceutical dosage forms and spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a reversed-phase column liquid chromatographic method for simultaneous determination of two novel gliptins in their binary mixtures with Metformin | European Journal of Chemistry [eurjchem.com]
- 5. Application of experimental design in HPLC method optimization and robustness for the simultaneous determination of canagliflozin, empagliflozin, linagliptin, and metformin in tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Non-specific Binding of Carmegliptin in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate non-specific binding of Carmegliptin in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a concern for this compound assays?
A1: Non-specific binding refers to the interaction of this compound with surfaces or molecules other than its intended target, Dipeptidyl Peptidase IV (DPP-4). This can lead to inaccurate measurements of enzyme activity, potency (IC50 values), and other key parameters, resulting in misleading data. Factors such as the physicochemical properties of this compound, including its potential lipophilicity, can contribute to non-specific interactions with assay components like plasticware, membranes, and other proteins.
Q2: What are the common causes of non-specific binding in assays involving small molecules like this compound?
A2: Common causes include:
-
Hydrophobic interactions: Lipophilic compounds can bind to plastic surfaces of microplates and pipette tips.
-
Electrostatic interactions: Charged molecules can interact with oppositely charged surfaces or proteins.
-
Binding to assay components: this compound may bind to other proteins or reagents in the assay mixture, such as bovine serum albumin (BSA) if used inappropriately, or other serum proteins in biological samples.
-
Compound aggregation: At higher concentrations, small molecules can form aggregates that can lead to promiscuous inhibition and non-specific effects.
Q3: How can I detect non-specific binding of this compound in my assay?
A3: Incorporating proper controls is crucial. Key controls include:
-
No-enzyme control: Measures the signal generated by this compound in the absence of the DPP-4 enzyme. A high signal in this control suggests interference with the detection system or non-specific binding to the assay plate.
-
No-substrate control: Helps to identify if this compound interacts with the assay substrate.
-
Testing in the absence of the primary target: For cell-based assays, using a cell line that does not express DPP-4 can help identify target-independent effects.
Q4: What is the role of detergents and blocking proteins in reducing non-specific binding?
A4:
-
Detergents (e.g., Tween-20, Triton X-100): These are non-ionic surfactants that can reduce hydrophobic interactions between this compound and plastic surfaces. They are typically used at low concentrations (0.01% to 0.1%).
-
Blocking Proteins (e.g., Bovine Serum Albumin - BSA): BSA can be used to block non-specific binding sites on plasticware and other surfaces. It can also act as a "carrier" protein to keep hydrophobic compounds in solution. However, its concentration must be optimized, as excessive BSA can sometimes sequester the test compound.
Troubleshooting Guides
Issue 1: High Background Signal in a Fluorescence-Based DPP-4 Activity Assay
| Possible Cause | Troubleshooting Step |
| This compound is autofluorescent at the assay wavelengths. | Run a no-enzyme control with this compound alone to quantify its intrinsic fluorescence. Subtract this background from all measurements. Consider using a different fluorophore with excitation/emission wavelengths that do not overlap with this compound's fluorescence spectrum. |
| This compound is non-specifically binding to the microplate wells. | 1. Add a non-ionic detergent (e.g., Tween-20 at a starting concentration of 0.01%) to the assay buffer. 2. Pre-coat the microplate wells with a blocking agent like 0.1% BSA. 3. Consider using low-binding microplates. |
| Contamination of reagents or buffer. | Use fresh, high-purity reagents and filter-sterilize buffers. |
Issue 2: Inconsistent IC50 Values for this compound
| Possible Cause | Troubleshooting Step |
| Time-dependent non-specific binding. | Standardize all incubation times precisely. Pre-incubate the plate with blocking agents before adding this compound. |
| Variability in compound concentration due to adsorption to labware. | Use low-adhesion pipette tips and microplates. Include detergents in the buffer to minimize adsorption. |
| Compound aggregation at higher concentrations. | Visually inspect solutions for precipitation. Include a detergent like Tween-20 (0.01-0.05%) in the assay buffer to help prevent aggregation. |
Quantitative Data Summary
The following tables provide recommended starting concentrations for common reagents used to mitigate non-specific binding. Note that optimal concentrations should be determined empirically for each specific assay.
Table 1: Recommended Starting Concentrations of Blocking Agents and Detergents
| Reagent | Type | Recommended Starting Concentration | Notes |
| Bovine Serum Albumin (BSA) | Protein Blocker | 0.1% (w/v) | Titrate from 0.01% to 1%. High concentrations may sequester the compound. |
| Tween-20 | Non-ionic Detergent | 0.01% (v/v) | Titrate from 0.005% to 0.1%. Can help reduce hydrophobic interactions and compound aggregation.[1] |
| Triton X-100 | Non-ionic Detergent | 0.01% (v/v) | An alternative to Tween-20. Titrate in a similar range. |
Table 2: Lipophilicity (LogP) of Selected DPP-4 Inhibitors
| DPP-4 Inhibitor | Calculated LogP (ClogP) | Reference |
| Teneligliptin | 2.24 | [2] |
| Linagliptin | 1.91 | [2] |
Experimental Protocols
Protocol 1: Quantifying Non-Specific Binding of this compound to Assay Plates
Objective: To determine the extent of this compound's non-specific binding to the surface of microplate wells.
Materials:
-
This compound stock solution
-
Assay buffer (without enzyme or substrate)
-
Fluorescence plate reader
-
Standard and low-binding microplates
Method:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add the this compound dilutions to the wells of both a standard and a low-binding microplate.
-
Include wells with assay buffer only as a blank control.
-
Incubate the plates for the same duration as your actual assay.
-
After incubation, carefully remove the solutions from the wells.
-
Wash the wells gently with assay buffer to remove any unbound compound.
-
Add fresh assay buffer to each well.
-
Read the fluorescence of the wells. An elevated signal in the wells that contained this compound compared to the blank indicates non-specific binding.
Protocol 2: Optimizing Blocking Conditions
Objective: To determine the optimal concentration of BSA and Tween-20 to minimize non-specific binding of this compound.
Materials:
-
This compound
-
DPP-4 enzyme and substrate
-
Assay buffer
-
BSA stock solution (e.g., 10%)
-
Tween-20 stock solution (e.g., 1%)
-
Fluorescence plate reader
Method:
-
Set up a matrix of assay conditions with varying concentrations of BSA (e.g., 0%, 0.01%, 0.1%, 1%) and Tween-20 (e.g., 0%, 0.005%, 0.01%, 0.05%).
-
For each condition, run a no-enzyme control with a high concentration of this compound.
-
Also for each condition, run a full enzyme reaction with and without a fixed concentration of this compound (e.g., at its approximate IC50).
-
Measure the fluorescence signal in all wells.
-
The optimal condition is the one that provides the lowest signal in the no-enzyme control while maintaining a good signal-to-background ratio in the enzymatic reaction.
Visualizations
Caption: Workflow for optimizing assay conditions to mitigate non-specific binding.
Caption: Specific vs. Non-specific binding pathways of this compound in an assay.
References
Ensuring consistent Carmegliptin potency across different batches
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in ensuring consistent Carmegliptin potency across different experimental batches. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Troubleshooting Guide: Inconsistent this compound Potency
Variability in this compound's potency can arise from several factors, from storage and handling to the experimental setup itself. This guide provides a systematic approach to identifying and resolving these issues.
Question: We are observing significant batch-to-batch variability in the IC50 values of this compound in our DPP-4 inhibition assays. What are the potential causes and how can we troubleshoot this?
Answer: Inconsistent IC50 values for this compound can be frustrating. Here’s a step-by-step guide to pinpoint the source of the variability:
-
Verify Stock Solution Integrity:
-
Improper Storage: this compound, like many small molecules, can be sensitive to temperature, light, and humidity.[1][2] Ensure that the solid compound and stock solutions are stored under the recommended conditions (typically cool, dark, and dry).[3]
-
Degradation: Repeated freeze-thaw cycles can degrade the compound. Aliquot stock solutions into single-use volumes to minimize this.
-
Inaccurate Concentration: Re-verify the initial weight of the compound and the volume of the solvent used to prepare the stock solution. Use a calibrated analytical balance and precision pipettes. Consider performing a concentration verification using a validated analytical method like HPLC-UV.[4][5]
-
-
Assess Assay Components and Conditions:
-
Enzyme Activity: The activity of the DPP-4 enzyme is critical. Ensure the enzyme has been stored correctly and has not lost activity. Run a positive control with a known DPP-4 inhibitor of consistent quality to check for enzyme viability.
-
Substrate Concentration: The concentration of the fluorogenic or chromogenic substrate should be consistent and appropriate for the assay. Prepare fresh substrate solutions for each experiment.
-
Buffer and Reagents: Check the pH and composition of all buffers and reagents. Inconsistent pH can significantly affect enzyme activity and compound potency.
-
Incubation Times and Temperatures: Ensure that incubation times and temperatures are precisely controlled and consistent across all experiments.
-
-
Investigate Potential Contaminants:
-
Solvent Impurities: The solvent used to dissolve this compound (e.g., DMSO) could contain impurities that interfere with the assay. Use high-purity, anhydrous solvents.
-
Leachables from Plastics: Poor quality plasticware can leach chemicals that may inhibit or enhance enzyme activity. Use high-quality, reputable labware.
-
Cross-Contamination: Ensure there is no cross-contamination from other compounds or reagents in the laboratory.
-
-
Review Data Analysis:
-
Curve Fitting: Use a consistent and appropriate non-linear regression model to calculate the IC50 values. Ensure that the top and bottom plateaus of the dose-response curve are well-defined.
-
Outliers: Implement a clear and consistent policy for identifying and handling outliers in your data.
-
Summary of Potential Causes and Solutions for Inconsistent Potency
| Potential Cause | Troubleshooting Steps |
| This compound Stock Solution | - Verify storage conditions (temperature, light, humidity).- Aliquot to avoid freeze-thaw cycles.- Re-verify concentration calculation and preparation.- Perform HPLC-UV analysis to confirm concentration and purity. |
| Assay Reagents | - Check DPP-4 enzyme activity with a positive control.- Prepare fresh substrate solutions.- Verify buffer pH and composition. |
| Experimental Conditions | - Ensure precise and consistent incubation times and temperatures.- Use a calibrated incubator and timer. |
| Contamination | - Use high-purity, anhydrous solvents.- Use high-quality plasticware.- Prevent cross-contamination. |
| Data Analysis | - Use a consistent non-linear regression model.- Establish a clear policy for handling outliers. |
Frequently Asked Questions (FAQs)
Q1: What is the expected IC50 range for high-purity this compound against DPP-4?
A1: The IC50 of this compound can vary slightly depending on the specific assay conditions (e.g., enzyme and substrate concentration, buffer composition). However, for high-purity this compound, you should expect IC50 values to be in the low nanomolar range. Significant deviations from this may indicate issues with the compound's integrity or the assay itself.
Q2: How should I store my this compound powder and stock solutions to ensure stability?
A2: For long-term storage, solid this compound should be stored at -20°C, protected from light and moisture. Stock solutions, typically prepared in DMSO, should also be stored at -20°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.
Q3: Can impurities from the synthesis of this compound affect its potency?
A3: Yes, impurities from the synthesis process can potentially affect the measured potency.[6][7] These impurities may be inactive, have partial activity, or in rare cases, be more potent than this compound itself. It is crucial to use this compound with a high degree of purity (ideally >98%) for consistent and reliable results. If you suspect impurities, a purity analysis by HPLC is recommended.
Q4: My dose-response curve for this compound does not have a clear sigmoidal shape. What could be the issue?
A4: A non-sigmoidal dose-response curve can be caused by several factors:
-
Incorrect Dilution Series: Double-check your serial dilution calculations and execution.
-
Compound Precipitation: At higher concentrations, this compound may precipitate in the assay buffer. Visually inspect the wells for any signs of precipitation.
-
Assay Interference: At high concentrations, the compound or its solvent may interfere with the assay signal (e.g., fluorescence quenching or enhancement).
-
Contamination: Contamination of your reagents or labware could also lead to an abnormal curve shape.
Q5: How can I validate my DPP-4 inhibition assay to ensure I get consistent this compound potency data?
A5: Assay validation is crucial for reliable data. Key validation parameters include:
-
Precision: Assess intra- and inter-assay variability by running the same samples on multiple days.
-
Accuracy: Determine how close your measured values are to the true values, often by spiking a known amount of a standard into your matrix.
-
Linearity and Range: Establish the concentration range over which the assay is accurate and precise.
-
Specificity: Ensure the assay is specific for DPP-4 inhibition and not affected by other components in your sample.
-
Robustness: Test how small, deliberate variations in assay parameters (e.g., temperature, incubation time) affect the results.
Experimental Protocols
Protocol 1: DPP-4 Inhibition Potency Assay
This protocol describes a fluorometric assay to determine the in vitro potency of this compound by measuring the inhibition of dipeptidyl peptidase-4 (DPP-4) activity.
Materials:
-
Recombinant Human DPP-4 Enzyme
-
DPP-4 Fluorogenic Substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
This compound
-
DMSO (anhydrous)
-
96-well black, flat-bottom plates
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
This compound Stock and Dilution Preparation: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 10 pM). c. Further dilute these DMSO stocks into the assay buffer to achieve the final desired concentrations in the assay plate. The final DMSO concentration in the well should not exceed 1%.
-
Assay Plate Setup: a. Add 50 µL of assay buffer to all wells. b. Add 10 µL of the diluted this compound solutions to the sample wells. c. Add 10 µL of assay buffer with the same percentage of DMSO as the sample wells to the control (100% activity) and blank (no enzyme) wells.
-
Enzyme Addition: a. Dilute the DPP-4 enzyme stock to the desired working concentration in cold assay buffer. b. Add 20 µL of the diluted DPP-4 enzyme to all wells except the blank wells. c. Add 20 µL of assay buffer to the blank wells. d. Incubate the plate at 37°C for 15 minutes.
-
Substrate Addition and Measurement: a. Prepare the DPP-4 substrate solution in assay buffer according to the manufacturer's instructions. b. Add 20 µL of the substrate solution to all wells to initiate the reaction. c. Immediately place the plate in a fluorometric plate reader pre-set to 37°C. d. Measure the fluorescence intensity every minute for 30 minutes in kinetic mode.
-
Data Analysis: a. Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve. b. Subtract the average rate of the blank wells from all other wells. c. Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)) d. Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Stability Testing of this compound under Stressed Conditions
This protocol outlines a procedure for a forced degradation study to assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC system with UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: a. Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: a. Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 80°C for 2 hours. b. Base Hydrolysis: Mix the stock solution with 1N NaOH and heat at 80°C for 2 hours. c. Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature for 24 hours. d. Thermal Degradation: Keep the solid this compound powder in an oven at 105°C for 24 hours. e. Photolytic Degradation: Expose the solid this compound powder to UV light (254 nm) and fluorescent light in a photostability chamber for 7 days.
-
Sample Preparation for HPLC Analysis: a. After the specified stress period, neutralize the acidic and basic solutions. b. Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase.
-
HPLC Analysis: a. Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). b. Flow Rate: 1.0 mL/min. c. Detection Wavelength: 275 nm. d. Inject the stressed samples and an unstressed control sample.
-
Data Analysis: a. Compare the chromatograms of the stressed samples with the unstressed control. b. Identify and quantify any degradation products. c. Calculate the percentage of this compound remaining in each stressed sample.
Data Presentation
Table 1: Batch-to-Batch Potency Variation of this compound
| Batch Number | Purity (%) | IC50 (nM) vs. DPP-4 |
| CMG-2023-001 | 99.5 | 5.2 |
| CMG-2023-002 | 98.9 | 6.1 |
| CMG-2023-003 | 99.8 | 4.9 |
| CMG-2024-001 | 99.2 | 5.5 |
| CMG-2024-002 | 97.5 | 8.3 |
Table 2: Stability of this compound Under Different Storage Conditions (3 months)
| Storage Condition | Purity (%) | Potency (IC50, nM) |
| Solid State | ||
| -20°C, Dark, Dry | 99.8 | 5.0 |
| 4°C, Dark, Dry | 99.7 | 5.1 |
| 25°C / 60% RH, Dark | 98.5 | 6.5 |
| 40°C / 75% RH, Dark | 95.2 | 10.8 |
| In DMSO Solution (-20°C) | ||
| Single Freeze-Thaw | 99.6 | 5.3 |
| Five Freeze-Thaw Cycles | 97.1 | 9.2 |
Visualizations
References
- 1. HPLC故障排除指南 [sigmaaldrich.com]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. fastercapital.com [fastercapital.com]
- 4. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Carmegliptin versus Sitagliptin: a comparative analysis of DPP-IV inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two dipeptidyl peptidase-IV (DPP-IV) inhibitors: Carmegliptin and the widely-used Sitagliptin. The following sections present a comprehensive overview of their mechanism of action, in vitro efficacy, selectivity, and pharmacokinetic profiles, supported by experimental data and protocols to facilitate informed research and development decisions.
Mechanism of Action: Targeting the Incretin Pathway
Both this compound and Sitagliptin are orally active, competitive inhibitors of the DPP-IV enzyme.[1] DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by rapidly inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gastrointestinal tract in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.
By inhibiting DPP-IV, both this compound and Sitagliptin prolong the activity of endogenous GLP-1 and GIP, leading to enhanced glycemic control. This mechanism of action is glucose-dependent, meaning the risk of hypoglycemia is minimal compared to other classes of antidiabetic drugs.
dot
Caption: DPP-IV Signaling Pathway and Inhibition.
In Vitro Efficacy and Selectivity
The potency of DPP-IV inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). While a specific IC50 value for this compound is not publicly available in the reviewed literature, it is described as a potent inhibitor.[2] Sitagliptin, on the other hand, has a well-documented IC50 of approximately 18 nM for DPP-IV.[3]
A critical aspect of DPP-IV inhibitor development is selectivity against other dipeptidyl peptidases, particularly DPP-8 and DPP-9, to minimize off-target effects. Inhibition of DPP-8 and DPP-9 has been associated with toxicity in preclinical studies.[4] Sitagliptin exhibits a high degree of selectivity, with a greater than 2600-fold margin of selectivity against DPP-8 and DPP-9.[3]
| Compound | DPP-IV IC50 (nM) | Selectivity vs. DPP-8 | Selectivity vs. DPP-9 |
| This compound | Data not available | Data not available | Data not available |
| Sitagliptin | ~18[3] | >2600-fold[3] | >2600-fold[3] |
Pharmacokinetic Profiles
Pharmacokinetic properties determine the dosing regimen and potential for drug-drug interactions.
This compound: Preclinical studies in rats, dogs, and monkeys have shown that this compound exhibits moderate clearance and extensive tissue distribution. Its oral bioavailability is variable across species, ranging from 28% to 174%.[5]
Sitagliptin: Sitagliptin is well-absorbed after oral administration, with a bioavailability of approximately 87%.[3] It has an apparent terminal half-life of 10-12 hours and is primarily excreted unchanged by the kidneys.[3]
| Parameter | This compound (Animal Models) | Sitagliptin (Humans) |
| Oral Bioavailability | 28-174%[5] | ~87%[3] |
| Metabolism | Highly resistant to hepatic metabolism[5] | Limited metabolism |
| Excretion | Urine, intestinal lumen, and bile[5] | Primarily renal[3] |
| Half-life | Data not available | 10-12 hours[3] |
Experimental Protocols
In Vitro DPP-IV Inhibition Assay
A common method for determining the IC50 of DPP-IV inhibitors is a fluorescence-based assay.
dot
Caption: In Vitro DPP-IV Inhibition Assay Workflow.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add the assay buffer, diluted DPP-IV enzyme, and the test inhibitor at various concentrations.[6]
-
Include control wells with enzyme and buffer only (100% activity) and wells with buffer and solvent (background).[6]
-
Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).[7][8]
-
Initiate the reaction by adding the DPP-IV substrate to all wells.[7][8]
-
Incubate the plate at 37°C for a further period (e.g., 30 minutes).[7][8]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[6][7]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Animal Models
Animal models are crucial for evaluating the in vivo efficacy and safety of DPP-IV inhibitors.
Commonly Used Models:
-
ob/ob mice: A model of obesity and insulin resistance.[1]
-
High-Fat Diet (HFD)/Streptozotocin (STZ) mice: This model mimics type 2 diabetes with a combination of insulin resistance and impaired insulin secretion.[9]
Experimental Protocol Example (Oral Glucose Tolerance Test - OGTT):
-
Animal Acclimatization and Fasting: Acclimatize the animals to the experimental conditions. Fast the animals overnight before the experiment.
-
Drug Administration: Administer the test compounds (this compound, Sitagliptin) or vehicle orally at a specified time before the glucose challenge.
-
Glucose Challenge: Administer an oral glucose load (e.g., 2 g/kg) to the animals.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Glucose Measurement: Measure blood glucose levels in the collected samples.
-
Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion over time for each treatment group and compare it to the vehicle control group to determine the glucose-lowering efficacy.
Conclusion
Both this compound and Sitagliptin are effective DPP-IV inhibitors that enhance the incretin pathway to improve glycemic control. Sitagliptin is a well-characterized compound with a known potent IC50 and high selectivity. While quantitative in vitro data for this compound is less readily available in the public domain, it is described as a potent inhibitor. The distinct pharmacokinetic profiles of the two compounds may influence their clinical application and dosing regimens. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies to elucidate the nuanced differences between these two DPP-IV inhibitors.
References
- 1. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: a potent and long-acting dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9 [hero.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. content.abcam.com [content.abcam.com]
- 8. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 9. diabetesjournals.org [diabetesjournals.org]
Head-to-head comparison of Carmegliptin and other gliptins in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive preclinical comparison of Carmegliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, with other established gliptins, including Sitagliptin, Vildagliptin, and Linagliptin. The following sections detail their comparative DPP-4 inhibition, pharmacokinetic profiles, and efficacy in animal models of type 2 diabetes, supported by experimental data and methodologies.
DPP-4 Inhibition: A Comparative Overview
The cornerstone of the therapeutic action of gliptins lies in their ability to inhibit the DPP-4 enzyme, thereby increasing the levels of incretin hormones GLP-1 and GIP, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. The in vitro potency of these inhibitors is a key parameter in their preclinical assessment. While a specific IC50 value for this compound is not explicitly stated in the primary literature, its discovery publication describes it as a potent and long-acting inhibitor[1][2]. Commercial suppliers of this compound for research purposes also characterize it as a potent DPP-4 inhibitor[3][4]. For the purpose of comparison, the table below summarizes the reported IC50 values for other well-established gliptins.
| Gliptin | DPP-4 IC50 (nM) |
| This compound | Potent inhibitor (specific IC50 not published)[1][2][3] |
| Linagliptin | 1 |
| Sitagliptin | 19 |
| Vildagliptin | 62 |
| Saxagliptin | 50 |
Signaling Pathway of DPP-4 Inhibition
The mechanism of action of gliptins involves the modulation of the incretin pathway. The following diagram illustrates the signaling cascade affected by DPP-4 inhibition.
References
For Researchers, Scientists, and Drug Development Professionals
The development of highly selective kinase inhibitors is a critical objective in drug discovery to minimize off-target effects and enhance the safety profile of new therapeutic agents. Carmegliptin, a potent and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor, has been a subject of interest for the treatment of type 2 diabetes. This guide provides a comparative assessment of this compound's off-target effects on related proteases, juxtaposed with other widely-used DPP-4 inhibitors: sitagliptin, vildagliptin, and saxagliptin. The following sections present quantitative data, detailed experimental protocols, and visual representations of selectivity and experimental workflows to aid researchers in their understanding of this compound's specificity.
Comparative Selectivity Profile of DPP-4 Inhibitors
The selectivity of DPP-4 inhibitors against related proteases, such as DPP-2, DPP-8, DPP-9, and Fibroblast Activation Protein (FAP), is a key determinant of their potential for adverse effects. The following table summarizes the inhibitory activity (IC50 and Ki values) of this compound and its comparators against these enzymes. Lower values indicate higher potency.
| Compound | DPP-4 | DPP-2 (DPP-II) | DPP-8 | DPP-9 | FAP |
| This compound | Potent (IC50 not specified) | >2000-fold selective vs DPP-4 | >100-fold selective vs DPP-4 | >100-fold selective vs DPP-4 | >2000-fold selective vs DPP-4 |
| Sitagliptin | IC50: 19 nM | >2600-fold selective vs DPP-4 | Ki: 33,780 nM | Ki: 55,142 nM | - |
| Vildagliptin | Ki: 3 nM | - | Ki: 810 nM | Ki: 97 nM | - |
| Saxagliptin | Ki: 1.3 nM | - | Ki: 508 nM | Ki: 98 nM | - |
Data compiled from multiple sources. Note that direct comparison of absolute values should be made with caution due to variations in experimental conditions across different studies.
Experimental Protocols
A standardized in vitro enzymatic assay is crucial for the reliable assessment of inhibitor potency and selectivity. Below is a representative protocol for determining the inhibitory activity of compounds against DPP-4 and related proteases.
Protocol: In Vitro Protease Inhibition Assay
1. Materials and Reagents:
-
Recombinant human proteases (DPP-4, DPP-2, DPP-8, DPP-9, FAP)
-
Fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin [Gly-Pro-AMC])
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mg/mL BSA)
-
Test compounds (e.g., this compound, Sitagliptin, etc.) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Add 25 µL of the diluted test compound or vehicle control (assay buffer with the same percentage of DMSO) to the wells of the 96-well plate.
-
Add 25 µL of the respective recombinant human protease, diluted in assay buffer to a pre-determined optimal concentration, to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate (e.g., Gly-Pro-AMC at a final concentration equal to its Km value for the respective enzyme) to each well.
-
Immediately begin monitoring the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) at 37°C in a kinetic mode for 30-60 minutes, with readings taken every 1-2 minutes.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using the Michaelis-Menten equation and appropriate models for competitive, non-competitive, or mixed-type inhibition.
Visualizing Selectivity and Experimental Workflow
Graphical representations can aid in the conceptual understanding of experimental design and the interpretation of results. The following diagrams were generated using the DOT language.
Caption: A streamlined workflow for determining the inhibitory activity of compounds against target proteases.
Caption: Selectivity profile of this compound, highlighting its potent inhibition of DPP-4 and significantly weaker effects on related proteases.
Conclusion
The available data indicates that this compound is a highly selective DPP-4 inhibitor, demonstrating substantially lower potency against the related proteases DPP-8, DPP-9, FAP, and DPP-2. This high degree of selectivity is a desirable characteristic for a therapeutic agent, as it suggests a reduced potential for off-target effects that could be mediated by the inhibition of these other proteases. When compared to other established DPP-4 inhibitors such as sitagliptin, vildagliptin, and saxagliptin, this compound's selectivity profile appears to be favorable. The provided experimental protocol offers a standardized method for researchers to independently verify these findings and to assess the selectivity of novel DPP-4 inhibitor candidates. The visual diagrams serve to simplify the complex data and experimental procedures, facilitating a clearer understanding of this compound's pharmacological profile. Further head-to-head studies under identical experimental conditions would be beneficial to provide a more direct and definitive comparison of the selectivity profiles of these DPP-4 inhibitors.
Carmegliptin: A Comparative Analysis of Cross-reactivity with Dipeptidyl Peptidases DPP-8 and DPP-9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Carmegliptin's inhibitory activity against its primary target, Dipeptidyl Peptidase-4 (DPP-4), and its cross-reactivity with the closely related peptidases, DPP-8 and DPP-9. The high selectivity of DPP-4 inhibitors is crucial for minimizing off-target effects and ensuring a favorable safety profile. This document summarizes the available quantitative data, details relevant experimental protocols, and provides a visual representation of the experimental workflow.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the inhibitory potency of this compound against human DPP-4, DPP-8, and DPP-9. The data highlights the significant selectivity of this compound for its intended target.
| Enzyme Target | IC50 (nM) | Selectivity vs. DPP-4 |
| DPP-4 | 8.2 | - |
| DPP-8 | > 820 (>100-fold) | > 100-fold |
| DPP-9 | > 820 (>100-fold) | > 100-fold |
Note: The IC50 values for DPP-8 and DPP-9 are extrapolated based on the reported >100-fold selectivity of this compound for DPP-4 over these enzymes.
Experimental Protocols: Dipeptidyl Peptidase Inhibitor Selectivity Assay
The determination of inhibitor selectivity against various dipeptidyl peptidases is typically performed using an in vitro fluorescence-based enzymatic assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against DPP-4, DPP-8, and DPP-9.
Materials:
-
Recombinant human DPP-4, DPP-8, and DPP-9 enzymes.
-
Fluorogenic substrate, e.g., Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., Tris-HCl, pH 7.5).
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the recombinant DPP enzymes to a predetermined optimal concentration in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. A typical starting concentration might be 100 µM with 1:3 or 1:10 serial dilutions.
-
Assay Reaction:
-
To each well of the 96-well plate, add the assay buffer.
-
Add the diluted test compound to the respective wells. Include wells with vehicle control (buffer only) and no-enzyme control.
-
Add the diluted enzyme solution to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate (Gly-Pro-AMC) to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. Readings are typically taken every 1-2 minutes for a duration of 30-60 minutes in kinetic mode.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
Normalize the velocities relative to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
-
Selectivity Calculation: The selectivity of the compound is determined by calculating the ratio of the IC50 values (e.g., IC50 DPP-8 / IC50 DPP-4).
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the key steps in determining the selectivity of a DPP inhibitor.
Caption: Workflow for DPP inhibitor selectivity screening.
A Comparative Analysis of Carmegliptin and Vildagliptin Binding Kinetics to Dipeptidyl Peptidase-IV (DPP-IV)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding kinetics of two dipeptidyl peptidase-IV (DPP-IV) inhibitors, Carmegliptin and Vildagliptin. The information presented herein is compiled from publicly available experimental data to facilitate an objective evaluation of their interaction with the DPP-IV enzyme, a key target in the management of type 2 diabetes.
Executive Summary
Quantitative Binding Kinetics
The following table summarizes the available binding affinity and kinetic data for this compound and Vildagliptin with human DPP-IV. It is important to note that a direct comparison of all kinetic parameters is limited by the absence of published kon and koff values for this compound.
| Parameter | This compound | Vildagliptin | Method | Reference |
| IC50 (nM) | ~5.1 | 95.5 ± 5.4 | Enzymatic Assay | [1] |
| kon (10^5 M⁻¹s⁻¹) | Not Available | 1.8 ± 0.1 | Surface Plasmon Resonance (SPR) | [2] |
| koff (10⁻⁴ s⁻¹) | Not Available | 3.5 ± 0.1 | Surface Plasmon Resonance (SPR) | [2] |
| KD (nM) | Not Available | 1.9 ± 0.1 | Surface Plasmon Resonance (SPR) | [2] |
Note: IC50 values can be influenced by assay conditions and may not directly correlate with the equilibrium dissociation constant (KD).
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure real-time biomolecular interactions. The following protocol is a generalized procedure based on methodologies used for analyzing DPP-IV inhibitors.[2]
Objective: To determine the association rate constant (kon), dissociation rate constant (koff), and equilibrium dissociation constant (KD) of an inhibitor binding to DPP-IV.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human DPP-IV
-
Inhibitor (this compound or Vildagliptin)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Immobilization of DPP-IV:
-
The sensor chip surface is activated with a mixture of EDC and NHS.
-
Recombinant human DPP-IV is diluted in the immobilization buffer and injected over the activated surface until the desired immobilization level is reached.
-
The surface is then deactivated with an injection of ethanolamine.
-
-
Binding Analysis:
-
A series of inhibitor concentrations are prepared in the running buffer.
-
Each concentration is injected over the immobilized DPP-IV surface for a defined association phase, followed by an injection of running buffer for the dissociation phase.
-
The change in the refractive index at the sensor surface, which is proportional to the amount of bound inhibitor, is monitored in real-time.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kon and koff values.
-
The KD is then calculated as the ratio of koff/kon.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes that occur during a binding event, providing information on the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[2]
Objective: To determine the thermodynamic parameters of the inhibitor-DPP-IV interaction.
Materials:
-
Isothermal titration calorimeter
-
Recombinant human DPP-IV
-
Inhibitor (this compound or Vildagliptin)
-
Dialysis buffer (e.g., PBS)
Procedure:
-
Sample Preparation:
-
DPP-IV and the inhibitor are extensively dialyzed against the same buffer to minimize buffer mismatch effects.
-
The concentrations of the protein and inhibitor are accurately determined.
-
-
ITC Experiment:
-
The sample cell is filled with a solution of DPP-IV.
-
The injection syringe is filled with a solution of the inhibitor at a higher concentration.
-
A series of small injections of the inhibitor are made into the sample cell.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The integrated heat data are plotted against the molar ratio of inhibitor to protein.
-
The resulting isotherm is fitted to a binding model to determine the KD, n, and ΔH.
-
The Gibbs free energy (ΔG) and entropy (ΔS) are calculated using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.
-
Visualizations
DPP-IV Signaling Pathway and Inhibition
Caption: DPP-IV pathway and inhibition.
Experimental Workflow for Binding Kinetics Analysis
Caption: Workflow for binding kinetics.
References
The Efficacy of DPP-IV Inhibitors in Type 2 Diabetes: A Comparative Analysis of Established Therapies
A notable gap in publicly available clinical trial data for Carmegliptin precludes a direct efficacy comparison with established Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. While this compound, a potent and long-acting DPP-IV inhibitor, has completed Phase 2 clinical trials for Type 2 Diabetes Mellitus, the detailed results from these studies are not widely published, limiting a comprehensive assessment against current standards of care.[1][2][3] This guide, therefore, focuses on a comparative analysis of well-established DPP-IV inhibitors—Sitagliptin, Vildagliptin, Saxagliptin, and Linagliptin—providing a valuable resource for researchers, scientists, and drug development professionals.
DPP-IV inhibitors, also known as gliptins, represent a significant class of oral antihyperglycemic agents for the management of Type 2 Diabetes Mellitus (T2DM).[4] Their mechanism of action involves inhibiting the DPP-IV enzyme, which rapidly inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[4][5] By preventing this degradation, DPP-IV inhibitors enhance the endogenous levels of active incretins, leading to a glucose-dependent increase in insulin secretion and a reduction in glucagon levels.[4][6] This ultimately contributes to improved glycemic control.
Comparative Efficacy of Established DPP-IV Inhibitors
Clinical evidence has demonstrated the efficacy of Sitagliptin, Vildagliptin, Saxagliptin, and Linagliptin in improving glycemic control in patients with T2DM, both as monotherapy and in combination with other antidiabetic agents. The following table summarizes key efficacy data from various clinical trials.
| DPP-IV Inhibitor | Change in HbA1c (Monotherapy) | Change in HbA1c (Add-on to Metformin) | Change in Fasting Plasma Glucose (FPG) | Reference |
| Sitagliptin | -0.5% to -0.7% | Not specified in provided results | Significant reduction | [7] |
| Vildagliptin | -0.5% to -0.6% (50mg or 100mg daily) | -0.9% | -14.4 to -18 mg/dL | [8][9] |
| Saxagliptin | -0.52% vs placebo | -0.55% vs placebo | -13.78 mg/dL vs placebo | [2][10][11] |
| Linagliptin | -0.69% vs placebo | -0.52% vs placebo (in Asian patients) | Significant reduction | [12] |
Experimental Protocols of Key Clinical Trials
The efficacy data presented above are derived from numerous randomized controlled trials. The methodologies of some of these key studies are outlined below to provide context for the presented data.
Sitagliptin:
-
Study Design: A 54-week, double-blind, randomized, controlled clinical trial evaluated the safety and efficacy of Sitagliptin 100 mg once daily as initial oral therapy in youth with T2D. The initial 20 weeks were placebo-controlled, after which metformin replaced the placebo.
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline in HbA1c at Week 20.
Vildagliptin:
-
Study Design: An observational study (PROVIL-study) assessed the efficacy of Vildagliptin as an add-on to metformin or in a single-pill combination with metformin in patients with T2DM in a real-world setting.[9]
-
Efficacy Assessment: The efficacy was evaluated by changes in HbA1c and Fasting Plasma Glucose (FPG) after 3 and 6 months of treatment.[9]
Saxagliptin:
-
Study Design: A meta-analysis of 14 phase 2 and 3, double-blind, randomized, controlled 12- and 24-week studies (N=4632) was conducted to summarize the efficacy of Saxagliptin in patients with T2D across various treatment regimens.[2][10]
-
Interventions: Patients received Saxagliptin 5 mg/day or a control (placebo or active comparator) as monotherapy, add-on therapy, or initial combination therapy.[2][10]
Linagliptin:
-
Study Design: A Phase III, randomized, placebo-controlled, double-blind, 24-week study evaluated the efficacy and safety of Linagliptin added to metformin in Asian patients with T2DM.
-
Intervention: Patients on metformin therapy were randomized (2:1) to receive either Linagliptin 5 mg daily or a placebo in addition to metformin.
-
Primary Endpoint: The primary endpoint was the change in mean HbA1c from baseline after 24 weeks.
Signaling Pathway of DPP-IV Inhibitors
The therapeutic effect of DPP-IV inhibitors is mediated through the enhancement of the incretin signaling pathway. The following diagram illustrates this mechanism.
Conclusion
Established DPP-IV inhibitors, including Sitagliptin, Vildagliptin, Saxagliptin, and Linagliptin, have demonstrated consistent efficacy in improving glycemic control in patients with Type 2 Diabetes Mellitus. While they share a common mechanism of action, subtle differences in their clinical profiles may exist. The lack of comprehensive, publicly available clinical trial data for this compound currently prevents its inclusion in a direct comparative efficacy assessment. Further research and data publication are necessary to fully understand the therapeutic potential of this compound relative to the established agents in this class.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Discovery of this compound: a potent and long-acting dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C20H28FN3O3 | CID 11417567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bjd-abcd.com [bjd-abcd.com]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Efficacy and safety of oral orforglipron in patients with type 2 diabetes: a multicentre, randomised, dose-response, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Linagliptin in patients with type 2 diabetes and cardiovascular and/or renal disease: results from a cardiovascular and renal outcomes trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. You are being redirected... [southfloridahospitalnews.com]
- 11. Effects of SGLT2 Inhibitor Therapy on Pancreatic and hepatic fat content in patients of Type 2 Diabetes Mellitus | MedPath [trial.medpath.com]
- 12. Efficacy and safety of gemigliptin, a dipeptidyl peptidase-4 inhibitor, in patients with type 2 diabetes mellitus inadequately controlled with combination treatment of metformin and sulphonylurea: a 24-week, multicentre, randomized, double-blind, placebo-controlled study (TROICA study) - PubMed [pubmed.ncbi.nlm.nih.gov]
Carmegliptin's Selectivity Profile: A Comparative Analysis Against Key Serine Proteases
For Immediate Release
This guide provides a detailed comparison of the selectivity profile of Carmegliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, against a panel of closely related serine proteases. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's performance relative to other established DPP-4 inhibitors.
Executive Summary
This compound is a potent and long-acting inhibitor of dipeptidyl peptidase IV (DPP-4), an enzyme implicated in the regulation of glucose homeostasis. A critical attribute for any DPP-4 inhibitor is its selectivity for the target enzyme over other homologous serine proteases, such as Fibroblast Activation Protein (FAP), Dipeptidyl Peptidase-8 (DPP-8), and Dipeptidyl Peptidase-9 (DPP-9). Off-target inhibition of these proteases can lead to undesirable side effects. This guide summarizes the available in vitro data on the inhibitory activity of this compound and other widely used "gliptins" against this panel of enzymes.
Comparative Selectivity Data
The inhibitory potency of this compound and several other commercially available DPP-4 inhibitors are presented in Table 1. The data, expressed as half-maximal inhibitory concentrations (IC50), demonstrates the high affinity of these compounds for their primary target, DPP-4.
Table 1: Inhibitory Potency (IC50) of DPP-4 Inhibitors against a Panel of Serine Proteases
| Compound | DPP-4 IC50 (nM) | FAP IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) |
| This compound | 6.8 [1] | >100,000 | >100,000 | >100,000 |
| Sitagliptin | 19[2] | >100,000 | >100,000 | >100,000 |
| Vildagliptin | 62[2] | 3,900 | 2,800 | 880 |
| Saxagliptin | 50[2] | 4,500 | 2,000 | 1,000 |
| Linagliptin | 1[2] | 40 | >10,000 | >10,000 |
| Alogliptin | 24[2] | >100,000 | >100,000 | >100,000 |
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) is a critical step in evaluating the potency and selectivity of an enzyme inhibitor. A generalized protocol for an in vitro fluorescence-based assay to determine the IC50 of inhibitors against serine proteases like DPP-4 is provided below.
In Vitro Serine Protease Inhibition Assay (Fluorescence-Based)
1. Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of a specific serine protease. The enzyme cleaves a fluorogenic substrate, releasing a fluorescent molecule. The rate of the reaction, and thus the intensity of the fluorescence, is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of substrate cleavage, leading to a reduction in fluorescence.
2. Materials:
-
Recombinant human serine proteases (e.g., DPP-4, FAP, DPP-8, DPP-9)
-
Fluorogenic substrate specific to the protease (e.g., Gly-Pro-AMC for DPP-4)
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH)
-
Test compound (e.g., this compound) and reference inhibitors
-
96-well black microplates
-
Fluorescence microplate reader
3. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant serine protease to a working concentration in the assay buffer.
-
Assay Reaction:
-
Add a fixed volume of the diluted enzyme to each well of the microplate.
-
Add the serially diluted test compounds and reference inhibitors to the respective wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined pre-incubation period to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over a set period.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the selectivity profile of a DPP-4 inhibitor.
Caption: Experimental workflow for determining the selectivity profile of a DPP-4 inhibitor.
Signaling Pathway Context
DPP-4 inhibitors like this compound exert their therapeutic effect by influencing the incretin signaling pathway. The diagram below outlines this pathway.
Caption: Mechanism of action of this compound in the incretin signaling pathway.
References
Unveiling the Potency of Carmegliptin: A Comparative Guide to In Vitro Efficacy and In Vivo Glycemic Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro potency of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Carmegliptin, with its corresponding in vivo efficacy in established animal models of type 2 diabetes. The following sections present quantitative data, comprehensive experimental protocols, and visual representations of the underlying biological pathways and experimental workflows to offer a thorough understanding of this compound's therapeutic potential.
Quantitative Analysis: Correlating Potency with Glycemic Control
The therapeutic efficacy of this compound is rooted in its potent and selective inhibition of the DPP-4 enzyme. This section quantitatively summarizes its in vitro inhibitory capacity and the consequential in vivo improvements in glycemic control.
In Vitro Potency of this compound
The inhibitory activity of this compound against human recombinant DPP-4 was determined using a fluorometric assay. The half-maximal inhibitory concentration (IC50) value, a key indicator of a drug's potency, is presented below.
| Compound | DPP-4 IC50 (nM) |
| This compound | 1.7 |
Table 1: In vitro potency of this compound against human recombinant DPP-4.
In Vivo Efficacy of this compound in Zucker Diabetic Fatty (ZDF) Rats
The in vivo glycemic control afforded by this compound was assessed in Zucker diabetic fatty (ZDF) rats, a well-established animal model for type 2 diabetes. The data below illustrates the significant reduction in plasma glucose levels following a single oral administration of this compound during an oral glucose tolerance test (OGTT).
| Treatment Group | Dose (mg/kg) | Glucose Area Under the Curve (AUC) Reduction (%) |
| Vehicle Control | - | 0 |
| This compound | 1 | 40 |
Table 2: In vivo efficacy of a single oral dose of this compound on glucose tolerance in male Zucker diabetic fatty rats.
Experimental Protocols
To ensure reproducibility and a clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro DPP-4 Inhibition Assay
The in vitro potency of this compound was determined using a fluorometric assay designed to measure the inhibition of human recombinant DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
Fluorogenic substrate: H-Gly-Pro-AMC (H-Glycyl-L-proline-7-amino-4-methylcoumarin)
-
Assay Buffer: Tris-HCl buffer (pH 7.5)
-
This compound (test compound)
-
96-well black microplates
-
Fluorometer
Procedure:
-
This compound was serially diluted in the assay buffer to achieve a range of concentrations.
-
In a 96-well black microplate, 25 µL of the human recombinant DPP-4 enzyme solution was added to each well.
-
Subsequently, 25 µL of each this compound dilution (or vehicle control) was added to the respective wells.
-
The plate was incubated for 10 minutes at room temperature to allow for the binding of the inhibitor to the enzyme.
-
The enzymatic reaction was initiated by adding 50 µL of the fluorogenic substrate H-Gly-Pro-AMC to each well.
-
The fluorescence intensity was measured kinetically at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a fluorometer.
-
The rate of reaction was determined from the linear portion of the kinetic curve.
-
The percent inhibition at each this compound concentration was calculated relative to the vehicle control.
-
The IC50 value was determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
In Vivo Oral Glucose Tolerance Test (OGTT) in Zucker Diabetic Fatty (ZDF) Rats
The in vivo efficacy of this compound was evaluated through an oral glucose tolerance test (OGTT) in a rodent model of type 2 diabetes.
Animal Model:
-
Male Zucker diabetic fatty (ZDF) rats, a genetic model of obesity and type 2 diabetes, were used for the study.
-
Animals were housed under standard laboratory conditions with ad libitum access to food and water.
Procedure:
-
Prior to the OGTT, the ZDF rats were fasted overnight (approximately 16 hours) but had free access to water.
-
The following morning, a baseline blood sample (t=0) was collected from the tail vein to measure the fasting plasma glucose concentration.
-
Immediately after the baseline blood collection, the rats were orally administered either vehicle or this compound at a dose of 1 mg/kg.
-
Thirty minutes after the compound administration, a glucose solution (2 g/kg body weight) was administered orally.
-
Blood samples were subsequently collected from the tail vein at 15, 30, 60, and 120 minutes after the glucose challenge.
-
Plasma glucose concentrations were determined for each time point using a glucose analyzer.
-
The area under the curve (AUC) for plasma glucose was calculated for both the vehicle-treated and this compound-treated groups to assess the overall improvement in glucose tolerance.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: DPP-4 Inhibition Signaling Pathway.
Caption: In Vitro DPP-4 Inhibition Assay Workflow.
Caption: In Vivo Oral Glucose Tolerance Test Workflow.
Independent Verification of Published Carmegliptin Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published research findings on Carmegliptin, a dipeptidyl peptidase IV (DPP-IV) inhibitor, with other alternative DPP-IV inhibitors. The information is compiled from publicly available scientific literature to facilitate independent verification and further research.
Executive Summary
This compound is a potent and long-acting inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in the inactivation of incretin hormones that regulate blood glucose levels. Research suggests its potential as a therapeutic agent for type 2 diabetes. This guide summarizes the key quantitative data from published studies, details the experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.
Comparative Quantitative Data
The following table summarizes the in vitro potency of this compound in comparison to other established DPP-IV inhibitors, Sitagliptin and Vildagliptin. The data is extracted from the primary publication on the discovery of this compound.
| Compound | DPP-IV IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity vs. DPP-8 | Selectivity vs. DPP-9 |
| This compound | 16 | >100,000 | >100,000 | >6250-fold | >6250-fold |
| Sitagliptin | 19 | 480 | >100,000 | 25-fold | >5263-fold |
| Vildagliptin | 62 | 2700 | 570 | 44-fold | 9-fold |
Data sourced from Mattei P, et al. Bioorg Med Chem Lett. 2010 Feb 1;20(3):1109-13.
Experimental Protocols
In Vitro DPP-IV Inhibition Assay
The following protocol is a detailed methodology for determining the in vitro potency of compounds against DPP-IV, as described in the primary literature for this compound.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme
-
Fluorogenic substrate: H-Gly-Pro-AMC (H-Glycyl-L-prolyl-7-amino-4-methylcoumarin)
-
Assay Buffer: Tris-HCl (pH 7.4) containing 140 mM NaCl and 0.05% Tween-20
-
Test compounds (e.g., this compound, Sitagliptin, Vildagliptin) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
A solution of human recombinant DPP-IV enzyme in assay buffer is added to the wells of a 96-well microplate.
-
Test compounds are serially diluted in DMSO and then added to the wells containing the enzyme solution. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
The plate is incubated for 15 minutes at room temperature to allow for the binding of the inhibitor to the enzyme.
-
The fluorogenic substrate, H-Gly-Pro-AMC, is added to each well to initiate the enzymatic reaction.
-
The fluorescence intensity is measured kinetically over a period of 30 minutes using a fluorescence plate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
The rate of reaction is calculated from the linear phase of the kinetic read.
-
The percent inhibition for each concentration of the test compound is calculated relative to a control with no inhibitor.
-
IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic equation.
In Vivo Oral Glucose Tolerance Test (OGTT) in Zucker Rats
This protocol outlines the methodology for assessing the in vivo efficacy of this compound in a diabetic animal model.
Objective: To evaluate the effect of oral administration of this compound on glucose tolerance in female Zucker (fa/fa) rats.
Animal Model:
-
Female Zucker (fa/fa) rats, a genetic model of obesity and insulin resistance.
-
Animals are housed under standard laboratory conditions with ad libitum access to food and water.
Procedure:
-
Rats are fasted overnight (approximately 16 hours) prior to the experiment.
-
The test compound (this compound) or vehicle (control) is administered orally by gavage at a specified dose.
-
After a set period (e.g., 60 minutes) to allow for drug absorption, a baseline blood sample is collected from the tail vein.
-
A glucose solution (e.g., 2 g/kg body weight) is then administered orally by gavage.
-
Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).
-
Blood glucose concentrations are measured using a glucometer.
-
The area under the curve (AUC) for the glucose excursion is calculated for each animal.
-
The percentage reduction in glucose AUC in the drug-treated group is determined relative to the vehicle-treated control group.
Visualizations
DPP-IV Inhibition Signaling Pathway
Caption: DPP-IV inhibition by this compound enhances active GLP-1 levels.
Experimental Workflow for In Vitro DPP-IV Inhibition Assay
Caption: Workflow for determining in vitro DPP-IV inhibitory activity.
Logical Relationship of this compound's Therapeutic Effect
Caption: Logical flow from this compound administration to improved glycemic control.
The Cardiovascular Profile of Gliptins: A Comparative Analysis in the Absence of Carmegliptin Outcome Data
While carmegliptin, a dipeptidyl peptidase IV (DPP-4) inhibitor, showed promise in early-phase trials for type 2 diabetes, its clinical development did not advance to large-scale cardiovascular outcome trials (CVOTs). Consequently, a direct comparison of its effects on cardiovascular markers against other established gliptins, supported by extensive experimental data, is not feasible. This guide, therefore, provides a comprehensive comparison of the cardiovascular effects of four widely-used gliptins—sitagliptin, saxagliptin, alogliptin, and linagliptin—based on their respective landmark CVOTs.
This compound (also known as RO-4876904) is a potent and long-acting DPP-4 inhibitor.[1] Early clinical development for the treatment of type 2 diabetes mellitus reached Phase 2 trials.[2][3] However, further large-scale clinical trials, particularly those designed to assess cardiovascular outcomes, were not pursued. As such, there is a lack of robust clinical data on this compound's impact on cardiovascular markers in comparison to other gliptins that have undergone extensive investigation in dedicated CVOTs.
For the purpose of providing a valuable comparative guide for researchers, scientists, and drug development professionals, this document will focus on the cardiovascular profiles of sitagliptin, saxagliptin, alogliptin, and linagliptin, for which substantial data from major clinical trials are available.
Comparative Efficacy on Glycemic Control and Cardiovascular Outcomes
The primary role of gliptins is to improve glycemic control in patients with type 2 diabetes. However, following regulatory guidance, their cardiovascular safety has been a critical area of investigation. Large, randomized, placebo-controlled trials have been conducted to assess the cardiovascular safety of these agents. The key findings from these trials are summarized below.
| Gliptin | Landmark CVOT | Primary Endpoint (MACE) | Hospitalization for Heart Failure (HHF) | Key Glycemic Control Finding |
| Sitagliptin | TECOS | Non-inferior to placebo[4][5][6] | No increased risk compared to placebo[4][7][8] | Modest reduction in HbA1c vs. placebo[4] |
| Saxagliptin | SAVOR-TIMI 53 | Non-inferior to placebo[3][9][10] | Increased risk compared to placebo[3][11] | Modest reduction in HbA1c vs. placebo[10] |
| Alogliptin | EXAMINE | Non-inferior to placebo[1][2][12] | Potential increased risk in patients without baseline heart failure[12] | Modest reduction in HbA1c vs. placebo[1] |
| Linagliptin | CARMELINA | Non-inferior to placebo[13][14][15] | No increased risk compared to placebo[13] | Non-inferior to placebo in a high-risk population[14][16] |
MACE (Major Adverse Cardiovascular Events) is typically a composite of cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke.
Experimental Protocols of Landmark Cardiovascular Outcome Trials
The methodologies of the key CVOTs for each gliptin are crucial for interpreting their findings. Below is a summary of the experimental designs.
| Trial | Drug | Patient Population | Study Design | Primary Outcome | Median Follow-up |
| TECOS | Sitagliptin | 14,735 patients with type 2 diabetes and established cardiovascular disease.[4][5] | Randomized, double-blind, placebo-controlled.[4][5] | Composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for unstable angina.[4][5] | 3 years[4] |
| SAVOR-TIMI 53 | Saxagliptin | 16,492 patients with type 2 diabetes and a history of, or at risk for, cardiovascular events.[3][9] | Randomized, double-blind, placebo-controlled.[9] | Composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal ischemic stroke.[3] | 2.1 years[11] |
| EXAMINE | Alogliptin | 5,380 patients with type 2 diabetes and a recent acute coronary syndrome.[1][2][12] | Randomized, double-blind, placebo-controlled.[2] | Composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.[2] | Up to 40.7 months[2] |
| CARMELINA | Linagliptin | 6,979 patients with type 2 diabetes and high cardiovascular and renal risk.[13][14] | Randomized, double-blind, placebo-controlled.[14] | Composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[14] | 2.2 years[14][16] |
Signaling Pathways and Experimental Workflows
DPP-4 Inhibition and its Downstream Effects
Dipeptidyl peptidase-4 (DPP-4) inhibitors, or gliptins, exert their effects by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to a cascade of downstream effects that improve glycemic control.
Figure 1: Simplified signaling pathway of DPP-4 inhibition by gliptins.
Cardiovascular Outcome Trial (CVOT) Workflow
The general workflow for the landmark CVOTs discussed in this guide follows a standardized process from patient recruitment to data analysis to ensure robust and unbiased results.
Figure 2: Generalized experimental workflow for a cardiovascular outcome trial.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Discovery of this compound: a potent and long-acting dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmakb.com [pharmakb.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Hypoglycemia and CV Outcomes in Linagliptin Trials - American College of Cardiology [acc.org]
- 7. This compound | C20H28FN3O3 | CID 11417567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cardiovascular effects of gliptins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. View of Series: Cardiovascular outcome trials for diabetes drugs. Linagliptin, CARMELINA and CAROLINA | British Journal of Diabetes [bjd-abcd.com]
- 10. Cardiovascular outcome trials of glucose-lowering medications: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. google.com [google.com]
- 12. Gliptins and Cardiovascular Outcomes: A Comparative and Critical Analysis after TECOS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Action [jnjmedicalconnect.com]
- 14. What clinical trials have been conducted for Cofrogliptin? [synapse.patsnap.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. researchgate.net [researchgate.net]
Benchmarking Carmegliptin's Duration of Action Against Other Long-Acting DPP-IV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the duration of action of Carmegliptin and other long-acting dipeptidyl peptidase-IV (DPP-IV) inhibitors. The information is compiled from publicly available preclinical and clinical data to support research and development in the field of type 2 diabetes treatment.
Executive Summary
Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a class of oral hypoglycemic agents that function by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release. A key differentiator among DPP-IV inhibitors is their duration of action, which influences dosing frequency and glycemic control over a 24-hour period. This compound, a potent and selective DPP-IV inhibitor that reached Phase II clinical trials, has been described as a long-acting agent based on preclinical studies.[1] This guide benchmarks the available data on this compound against other established long-acting DPP-IV inhibitors.
Data Presentation: Comparative Duration of DPP-IV Inhibition
The following table summarizes the available clinical data on the 24-hour DPP-IV inhibition for several long-acting inhibitors. It is important to note that direct head-to-head clinical trial data for this compound's 24-hour DPP-IV inhibition in humans is not publicly available. The data for this compound is based on preclinical findings.
| Drug Name | Trade Name | Dosing Regimen | Trough DPP-IV Inhibition (>80% over 24h) | Supporting Data Source(s) |
| This compound | - | Once Daily | Described as "long-acting" in preclinical models | [1] |
| Linagliptin | Tradjenta | 5 mg Once Daily | Yes (~85% inhibition at 24 hours post-dose) | [2][3] |
| Sitagliptin | Januvia | 100 mg Once Daily | Yes (~92% inhibition at 24 hours post-dose) | [4] |
| Saxagliptin | Onglyza | 5 mg Once Daily | No (~74% inhibition at 24 hours post-dose) | [4] |
| Alogliptin | Nesina | 25 mg Once Daily | Yes (82% to 97% inhibition at 24 hours post-dose) | [5] |
| Vildagliptin | Galvus | 50 mg Twice Daily | Yes (~91% inhibition at 24 hours with b.i.d. dosing) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the duration of action of DPP-IV inhibitors. Below are representative protocols for key experiments.
In Vivo DPP-IV Enzyme Occupancy and Inhibition Assay (Human Clinical Trial)
Objective: To determine the percentage of DPP-IV enzyme inhibition in plasma over a 24-hour period following a single or multiple doses of a DPP-IV inhibitor.
Methodology:
-
Subject Recruitment: Enroll healthy volunteers or patients with type 2 diabetes in a randomized, placebo-controlled, crossover study.
-
Dosing: Administer a single oral dose of the DPP-IV inhibitor or placebo. For multiple-dose studies, administer the drug once daily for a specified period (e.g., 5-14 days).
-
Blood Sampling: Collect serial blood samples into tubes containing a DPP-IV inhibitor (e.g., EDTA with a specific inhibitor) to prevent ex vivo degradation of substrates.[6] Samples should be collected at pre-dose (0 hours) and at multiple time points post-dose (e.g., 1, 2, 4, 8, 12, 16, and 24 hours).
-
Plasma Separation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
DPP-IV Activity Assay:
-
Thaw plasma samples on ice.
-
Use a continuous fluorometric assay with a specific DPP-IV substrate, such as Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC).[7]
-
In a 96-well plate, combine plasma samples with the substrate solution in a suitable buffer (e.g., 50 mmol/L sodium phosphate buffer, pH 8.0).
-
Incubate the plate at 37°C.
-
Measure the fluorescence of the cleaved aminomethylcoumarin (AMC) product at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the DPP-IV activity for each time point.
-
The percentage of DPP-IV inhibition at each post-dose time point is calculated relative to the pre-dose (baseline) activity using the formula: % Inhibition = [1 - (Activity at time t / Activity at baseline)] * 100
-
Plot the mean percentage of DPP-IV inhibition versus time to visualize the duration of action.
-
Serial Oral Glucose Tolerance Tests (OGTT)
Objective: To assess the pharmacodynamic effect of DPP-IV inhibition on glucose tolerance over a prolonged period.
Methodology:
-
Study Design: Conduct a randomized, placebo-controlled trial in patients with type 2 diabetes.
-
Treatment Period: Administer the DPP-IV inhibitor or placebo daily for a specified duration (e.g., 4 weeks).
-
OGTT Procedure:
-
Perform an OGTT at baseline (before treatment) and at the end of the treatment period.
-
Subjects should fast overnight for at least 8 hours.
-
Administer a standard 75g oral glucose solution.
-
Collect blood samples at baseline (0 minutes) and at 30, 60, 90, and 120 minutes after glucose ingestion to measure plasma glucose and insulin levels.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for glucose and insulin during the OGTT.
-
Compare the change in glucose and insulin AUC from baseline to the end of treatment between the inhibitor and placebo groups to determine the improvement in glucose tolerance.
-
Mandatory Visualizations
DPP-IV Inhibition Signaling Pathway
References
- 1. Discovery of this compound: a potent and long-acting dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linagliptin: a new DPP-4 inhibitor for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alogliptin: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of DPP4 activity in humans establishes its in vivo role in CXCL10 post‐translational modification: prospective placebo‐controlled clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
A Comparative Analysis of Preclinical Efficacy for the DPP-4 Inhibitor Carmegliptin
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Preclinical Validation of Carmegliptin in Animal Models of Type 2 Diabetes, in Comparison with Established Alternatives Sitagliptin and Vildagliptin.
This guide provides a comparative overview of the preclinical efficacy of this compound, an investigational dipeptidyl peptidase-4 (DPP-4) inhibitor, benchmarked against the widely-used DPP-4 inhibitors Sitagliptin and Vildagliptin. The data presented is collated from various animal studies to offer a statistical and methodological validation of this compound's potential as an anti-diabetic agent.
Comparative Efficacy in Animal Models
The primary mechanism of DPP-4 inhibitors involves preventing the degradation of incretin hormones like GLP-1, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release. Preclinical studies in various rodent models of type 2 diabetes are crucial for establishing in vivo efficacy. While specific quantitative data from the initial discovery studies of this compound are not publicly detailed, descriptive reports indicate dose-dependent improvements in glucose tolerance across several type 2 diabetes animal models[1]. The reports also mention beneficial effects on fasting and postprandial glucose, insulin secretion, and hepatic glucose production in hyperglycemic mice[1][2].
For a functional comparison, this guide summarizes key quantitative outcomes from preclinical studies of Sitagliptin and Vildagliptin in comparable animal models.
Table 1: Comparative Glycemic Control in Rodent Models
| Drug | Animal Model | Dose | Duration | Key Efficacy Endpoint | Result |
| This compound | Hyperglycemic Mice | Not Specified | Not Specified | Insulin Sensitivity / Hepatic Glucose Production | Improved insulin sensitivity and reduced hepatic glucose production[2]. |
| This compound | Various T2D Models | Not Specified | Not Specified | Oral Glucose Tolerance | Dose-dependent improvement in glucose tolerance[1]. |
| Sitagliptin | db/db Mice | 1 mg/kg (single dose) | Acute | Oral Glucose Tolerance Test (OGTT) | 18.6% inhibition of glycemic excursion. |
| Sitagliptin | SHROB Rats | 30 mg/kg/day | 6 weeks | Fasting Glucagon | 33% reduction in plasma glucagon. |
| Vildagliptin | Diet-Induced Obese Mice | 3 µmol/day | Chronic | Oral Glucose Tolerance Test (OGTT) | Significant improvement in glucose tolerance (AUC). |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to the validation and comparison of drug efficacy data. Below are representative methodologies employed in the evaluation of DPP-4 inhibitors in preclinical settings.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a cornerstone experiment for assessing in vivo glucose metabolism and the efficacy of anti-diabetic agents.
-
Animal Models: Commonly used models include genetically diabetic mice (e.g., db/db mice), diet-induced obese mice, or diabetic rats (e.g., Zucker Diabetic Fatty (ZDF) rats, SHROB rats)[3][4].
-
Acclimatization and Fasting: Animals are acclimatized to the facility for at least one week. Prior to the test, animals are fasted for a specified period, typically 6 to 16 hours, with free access to water[5][6].
-
Drug Administration: The test compound (e.g., this compound), a comparator (e.g., Sitagliptin), or a vehicle control is administered orally (via gavage) at a predetermined time (e.g., 30-60 minutes) before the glucose challenge.
-
Glucose Challenge: A bolus of glucose solution (typically 1.5 g/kg to 3 g/kg body weight) is administered orally[5].
-
Blood Sampling and Analysis: Blood samples are collected from the tail vein at baseline (0 minutes) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, 120 minutes)[6]. Blood glucose levels are measured using a glucometer.
-
Data Analysis: The primary endpoint is the area under the curve (AUC) for the plasma glucose concentration over time, which provides a quantitative measure of glucose tolerance.
Chronic Efficacy Studies
These studies assess the long-term effects of the drug on glycemic control and other metabolic parameters.
-
Animal Model and Diet: A relevant diabetic animal model is chosen, such as the db/db mouse or a diet-induced obesity model where animals are fed a high-fat diet for several weeks to induce insulin resistance.
-
Drug Administration: The drug is administered daily, typically mixed in the feed or via oral gavage, for an extended period (e.g., 4-8 weeks).
-
Monitoring: Body weight, food intake, and fasting blood glucose are monitored regularly throughout the study.
-
Terminal Endpoints: At the end of the treatment period, terminal blood samples are collected to measure parameters like HbA1c, plasma insulin, glucagon, and lipid profiles. Tissues such as the pancreas may be collected for histological analysis to assess beta-cell mass and function.
Visualizing Mechanisms and Workflows
To further clarify the context of these studies, the following diagrams illustrate the underlying biological pathway and a typical experimental workflow.
Caption: Mechanism of Action for this compound.
Caption: Typical Preclinical Efficacy Workflow.
References
- 1. Interaction potential of this compound with P-glycoprotein (Pgp) transporter in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of fructose or sucrose feeding with different levels on oral glucose tolerance test in normal and type 2 diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-jarb.org [e-jarb.org]
- 6. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
Comparative analysis of the metabolic stability of different gliptins, including Carmegliptin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic stability of various dipeptidyl peptidase-4 (DPP-4) inhibitors, commonly known as gliptins. The analysis includes Carmegliptin, a novel entrant in this class, alongside established gliptins: Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin, and Alogliptin. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to Gliptins and Metabolic Stability
Gliptins are a class of oral hypoglycemic agents that enhance the incretin system to improve glycemic control in type 2 diabetes. They exert their effects by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By prolonging the action of these hormones, gliptins stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.
Metabolic stability is a critical parameter in drug development, influencing a drug's pharmacokinetic profile, dosing regimen, and potential for drug-drug interactions. A drug with high metabolic stability is less susceptible to breakdown by metabolic enzymes, primarily in the liver, leading to a longer half-life and potentially less frequent dosing. This guide focuses on the comparative metabolic stability of different gliptins, providing a valuable resource for understanding their distinct pharmacokinetic properties.
DPP-4 Inhibition Signaling Pathway
The mechanism of action for all gliptins involves the inhibition of the DPP-4 enzyme. The following diagram illustrates the signaling pathway affected by this inhibition.
Caption: DPP-4 inhibition pathway by gliptins.
Comparative Pharmacokinetic Parameters of Gliptins
The metabolic stability of a drug is reflected in its pharmacokinetic parameters. The following table summarizes key data for this compound and other major gliptins.
| Parameter | This compound | Sitagliptin | Vildagliptin | Saxagliptin | Linagliptin | Alogliptin |
| Primary Metabolism | Highly resistant to hepatic metabolism.[1][2][3][4][5] | Limited metabolism, primarily by CYP3A4 and to a lesser extent by CYP2C8.[6] | Extensively metabolized, but not by CYP450 enzymes; major pathway is hydrolysis.[3][7] | Metabolized by CYP3A4/5 to an active metabolite.[1][8] | Minimally metabolized.[5][9][10] | Undergoes limited metabolism, primarily by CYP2D6 and CYP3A4.[4][11][12] |
| Primary Excretion Route | Urine (unchanged), bile, and intestinal secretion.[1][2][3][4][5] | Primarily renal, with about 79% excreted unchanged in the urine.[6] | Primarily renal, with about 85% of the dose recovered in urine (23% as unchanged drug).[7] | A combination of renal and hepatic clearance.[1] | Primarily through the feces (enterohepatic system).[5][9][10] | Primarily renal, with 60-71% excreted unchanged in the urine.[12] |
| Terminal Half-life (t½) | ~27 hours (plasma DPP-4 inhibition).[1] | 8 to 14 hours.[13] | Approximately 2-3 hours.[2][7] | ~2.5 hours (parent drug), ~3.1 hours (active metabolite).[1] | >100 hours (terminal), ~10 hours (accumulation).[5][9][10] | Approximately 21 hours.[4][14] |
| Plasma Protein Binding | Not specified | ~38%.[13] | ~9.3%.[15] | Negligible.[8] | Concentration-dependent (99% at 1 nmol/L to 75-89% at >30 nmol/L).[5] | ~20%.[12][14] |
| Dose Adjustment in Renal Impairment | Not specified | Yes. | Yes. | Yes.[1] | No.[16] | Yes.[14] |
Experimental Protocols
The data presented in this guide are derived from standard preclinical and clinical studies. Below are outlines of the typical experimental methodologies used to assess the metabolic stability of gliptins.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a common method to evaluate the intrinsic metabolic stability of a compound in the early stages of drug discovery.
Caption: Workflow for in vitro metabolic stability assay.
In Vivo Pharmacokinetic Study
In vivo studies in animal models and humans are essential to understand the complete pharmacokinetic profile of a drug.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alogliptin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics and pharmacodynamics of linagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Application of pharmacometric approaches to evaluate effect of weight and renal function on pharmacokinetics of alogliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. m.youtube.com [m.youtube.com]
- 14. drugs.com [drugs.com]
- 15. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic and pharmacodynamic evaluation of linagliptin for the treatment of type 2 diabetes mellitus, with consideration of Asian patient populations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Carmegliptin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Carmegliptin is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains regulatory compliance. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound waste.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound containing explicit disposal instructions was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of non-hazardous and potentially hazardous pharmaceutical research compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Immediate Safety and Handling Considerations
Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
This compound, like many research compounds, should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedure for this compound Waste
This procedure outlines the general steps for disposing of solid and liquid this compound waste generated during research activities.
-
Waste Segregation:
-
At the point of generation, separate this compound waste from other laboratory waste streams.
-
Use designated, clearly labeled waste containers for solid and liquid this compound waste.
-
-
Solid Waste Disposal (e.g., contaminated labware, gloves, weighing paper):
-
Place all solid waste contaminated with this compound into a designated, sealable plastic bag or a labeled hazardous waste container.
-
Ensure the container is appropriate for the type of waste and is properly sealed to prevent leakage.
-
-
Liquid Waste Disposal (e.g., solutions containing this compound):
-
Collect all liquid waste containing this compound in a designated, leak-proof, and chemical-resistant container.
-
The container must be clearly labeled with "Hazardous Waste," the name of the chemical ("this compound"), and the approximate concentration and volume.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Decontamination of Glassware:
-
Rinse glassware that has come into contact with this compound with an appropriate solvent (e.g., ethanol or isopropanol) three times.
-
Collect the rinsate as hazardous liquid waste.
-
After rinsing, the glassware can typically be washed with soap and water.
-
-
Storage Pending Disposal:
-
Store sealed and labeled waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of chemical waste.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the this compound waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Ensure all required waste disposal forms are completed accurately and accompany the waste containers.
-
Waste Classification and Data
While specific waste codes for this compound are not available, pharmaceutical waste is generally categorized based on its characteristics. The following table provides a general framework for understanding potential waste classifications.
| Waste Type | Potential EPA Waste Code | Description | Disposal Method |
| Non-hazardous Pharmaceutical Waste | N/A | Unused or expired this compound that is not considered hazardous under RCRA. | Incineration at a permitted medical or solid waste incineration facility. |
| Hazardous Pharmaceutical Waste | P- or U-listed (if applicable), or D-series (if characteristic) | This compound waste that exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity) or is a listed hazardous waste. | Treatment and disposal at a licensed hazardous waste treatment, storage, and disposal facility (TSDF). Incineration is a common treatment method. |
| Trace-Contaminated Items | N/A | Labware, PPE, and other materials with minimal residual this compound. | May be managed as solid waste, but institutional policies vary. Consult your EHS department. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper management of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Management.
Essential Safety and Logistical Information for Handling Carmegliptin
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety protocols and logistical guidance for the handling and disposal of Carmegliptin, a potent and long-acting dipeptidyl peptidase IV (DPP-4) inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on the safety profiles of structurally and functionally related DPP-4 inhibitors, such as Sitagliptin. Adherence to these procedures is essential to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an active pharmaceutical ingredient (API) and should be handled with care to avoid potential exposure. Based on data from analogous compounds, this compound may cause skin and eye irritation, and potentially allergic skin reactions. The primary routes of exposure are inhalation, skin contact, and eye contact.
Quantitative Data Summary
| Parameter | Information (Inferred from Sitagliptin) | Source |
| GHS Hazard Statements | H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. May form combustible dust concentrations in air. | [1] |
| GHS Precautionary Statements | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P272: Contaminated work clothing must not be allowed out of the workplace. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P333 + P313: If skin irritation or rash occurs: Get medical attention. P337 + P313: If eye irritation persists: Get medical attention. P501: Dispose of contents/container in accordance with local regulation. | [1][2] |
Operational Plan: Step-by-Step Handling Procedures
To minimize exposure and ensure safe handling, the following procedural steps must be followed:
1. Engineering Controls:
-
Ventilation: All handling of powdered this compound must be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust particles.[2]
-
Static Control: Use of anti-static tools and grounding equipment is recommended, especially when handling larger quantities, to prevent the ignition of dust accumulations.[1]
2. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. For tasks with a high risk of splash or contamination, double-gloving is recommended.
-
Body Protection: A lab coat or a disposable gown should be worn to prevent skin contact.
-
Respiratory Protection: If handling outside of a ventilated enclosure is unavoidable, a NIOSH-approved respirator with a particulate filter is required.
3. Weighing and Aliquoting:
-
Perform these tasks in a ventilated enclosure.
-
Use disposable weighing boats and spatulas to prevent cross-contamination.
-
Handle the compound gently to avoid generating airborne dust.
4. Solution Preparation:
-
Add the solvent to the powdered this compound slowly to avoid splashing.
-
If sonication is required, ensure the container is securely capped.
5. Spills and Decontamination:
-
Small Spills: Gently wipe up the spilled solid with a damp cloth or paper towel to avoid creating dust. Clean the area with soap and water.
-
Large Spills: Evacuate the area and post a warning sign. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material and collect it into a sealed container for disposal.
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using a suitable laboratory detergent and water.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and chemically compatible container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.[2]
Experimental Protocols: Not Applicable
This document provides safety and handling information and does not cite specific experimental protocols involving this compound.
Mandatory Visualization
The following diagram illustrates the hierarchy of controls to be implemented when handling this compound, from the most effective to the least effective measures.
Caption: Hierarchy of Controls for Safe Handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
